molecular formula C9H7NO6 B160122 2-(Methoxycarbonyl)-6-nitrobenzoic acid CAS No. 21606-04-2

2-(Methoxycarbonyl)-6-nitrobenzoic acid

Cat. No.: B160122
CAS No.: 21606-04-2
M. Wt: 225.15 g/mol
InChI Key: DJMQLZPEBHSABD-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H7NO6 and its molecular weight is 225.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxycarbonyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO6/c1-16-9(13)5-3-2-4-6(10(14)15)7(5)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMQLZPEBHSABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402851
Record name 2-(Methoxycarbonyl)-6-nitrobenzoic acid
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Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21606-04-2
Record name 1-Methyl 3-nitro-1,2-benzenedicarboxylate
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Record name 2-(Methoxycarbonyl)-6-nitrobenzoic acid
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Record name 2-(methoxycarbonyl)-6-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methoxycarbonyl)-6-nitrobenzoic acid, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. This document outlines its chemical and physical properties, safety information, synthetic routes, and key chemical reactions.

Chemical Identity and Properties

This compound is an organic compound featuring a carboxylic acid, a methyl ester, and a nitro group attached to a benzene ring.[1] Its unique structure, with multiple functional groups, offers numerous sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including modern agrochemicals.[1]

CAS Number: 21606-04-2

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇NO₆[2]
Molecular Weight 225.16 g/mol [2]
Appearance White to almost white powder or crystal[3]
Melting Point 160.0 to 164.0 °C[3]
Purity >98.0% (GC)[3]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place

A crystallographic study has provided insight into its three-dimensional structure, revealing the dihedral angles between the benzene ring and its substituents to be 29.99 (8)° for the nitro group, 67.09 (8)° for the carboxy group, and 32.48 (10)° for the methoxycarbonyl group.[1][4]

Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount when working with this compound.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementCodeSource(s)
Hazard Statements Causes skin irritation.H315
Causes serious eye irritation.H319
May cause respiratory irritation.H335
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray.P261[5]
Wash skin thoroughly after handling.P264[6]
Use only outdoors or in a well-ventilated area.P271[5]
Wear protective gloves/eye protection/face protection.P280[6]
IF ON SKIN: Wash with plenty of water.P302 + P352[5]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305 + P351 + P338[5][6]
Store in a well-ventilated place. Keep container tightly closed.P403 + P233[5]
Dispose of contents/container to an approved waste disposal plant.P501[5]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2][5][6][7]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes, with the most direct precursor being 3-nitrophthalic anhydride.[1]

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into two primary challenges: the formation of the anhydride and the subsequent regioselective mono-esterification.[1]

G Target This compound Precursor 3-Nitrophthalic Anhydride Target->Precursor Disconnect C-O bond Reagents Methanol (Regioselective mono-esterification) Precursor->Reagents

Caption: Retrosynthesis of the target compound.

Experimental Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification method, which utilizes an alcohol in the presence of an acid catalyst, is a central technique for synthesizing the methyl ester group.[1]

  • Reaction Setup: A plausible synthetic route involves the nitration of a suitable benzoic acid derivative followed by esterification, or vice versa.[1] For direct mono-esterification of 3-nitrophthalic acid, controlling the reaction to prevent the formation of the diester is a key challenge.[1]

  • Nitration: The nitration of aromatic compounds like methyl benzoate typically involves a mixture of concentrated nitric and sulfuric acid.[1][8] Optimization of temperature, reaction time, and reagent concentration is crucial.[1]

  • Esterification:

    • Dissolve the starting material (e.g., 3-nitrophthalic acid) in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Heat the mixture under reflux for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

    • After completion, the excess methanol is typically removed under reduced pressure.

    • The crude product is then worked up, which may involve neutralization and extraction, followed by purification steps like recrystallization or column chromatography.

Chemical Reactivity

The presence of multiple functional groups dictates the reactivity of this compound. A key reaction is the hydrolysis of the methoxycarbonyl group.

Ester Hydrolysis

The ester group can undergo hydrolysis to yield 2-carboxy-6-nitrobenzoic acid and methanol.[1] This reaction can be catalyzed by either an acid or a base, with each proceeding through a distinct mechanism.[1]

  • Acid-Catalyzed Hydrolysis (AAC2 Mechanism): This is an acid-catalyzed, acyl-oxygen cleavage, bimolecular mechanism.[1]

  • Base-Mediated Hydrolysis (Saponification, BAC2 Mechanism): This is a base-catalyzed, acyl-oxygen cleavage, bimolecular mechanism.[1]

G cluster_acid Acid-Catalyzed Hydrolysis (AAC2) cluster_base Base-Mediated Hydrolysis (BAC2) Start_Acid 2-(Methoxycarbonyl)- 6-nitrobenzoic acid Product_Acid 2-Carboxy-6-nitrobenzoic acid + Methanol Start_Acid->Product_Acid H₃O⁺ Start_Base 2-(Methoxycarbonyl)- 6-nitrobenzoic acid Product_Base 2-Carboxy-6-nitrobenzoic acid + Methanol Start_Base->Product_Base OH⁻, H₂O

References

Structural Analysis and Conformation of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and conformational properties of 2-(Methoxycarbonyl)-6-nitrobenzoic acid, a polysubstituted aromatic compound with significant potential as a building block in organic synthesis. The document summarizes key data from solid-state structural analysis, outlines relevant experimental methodologies, and discusses the conformational dynamics influenced by its unique substitution pattern.

Molecular Structure and Conformation

The spatial arrangement of the functional groups in this compound is a critical determinant of its reactivity and intermolecular interactions. The pronounced steric hindrance between the adjacent methoxycarbonyl, nitro, and carboxylic acid groups forces them out of the plane of the benzene ring, a phenomenon often referred to as the "ortho effect."

Solid-State Conformation: Insights from X-ray Crystallography

A single-crystal X-ray diffraction study provides the most definitive insight into the solid-state conformation of this compound.[1][2][3] The analysis reveals a non-planar structure where the substituents are significantly twisted relative to the benzene ring to minimize steric strain.[1][3]

Table 1: Dihedral Angles from Single-Crystal X-ray Diffraction [1][2][3]

Functional GroupDihedral Angle with Benzene Ring
Nitro Group29.99 (8)°
Methoxycarbonyl Group32.48 (10)°
Carboxy Group67.09 (8)°

The crystal structure is further stabilized by a network of intermolecular hydrogen bonds, which link adjacent molecules into a three-dimensional lattice.[1][3] This includes one classical O-H···O hydrogen bond and two non-classical C-H···O interactions.[1][3]

Table 2: Hydrogen Bond Geometry [3]

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O4—H1···O50.86 (1)1.85 (1)2.706 (2)178 (3)
C9—H9C···O20.962.523.465 (3)170
C9—H9B···O30.962.563.291 (3)133
Solution-State Conformation: An Outlook

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the solid-state structure of this compound was achieved through single-crystal X-ray diffraction.[1][3]

Methodology:

  • Crystal Growth: Suitable single crystals were obtained by the slow evaporation of a toluene solution of the title compound.[3]

  • Data Collection: A single crystal was mounted on a Bruker SMART CCD area-detector diffractometer.[3] Data were collected at 296 K using Mo Kα radiation.[3]

  • Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares calculations.[1] The hydrogen atom of the carboxylic acid group was located in a difference Fourier map and refined freely, while other hydrogen atoms were placed in calculated positions.[3]

Synthesis and Purification

A plausible synthetic route to this compound involves the regioselective mono-esterification of 3-nitrophthalic anhydride.[1]

Methodology:

  • Anhydride Formation: 3-Nitrophthalic acid is refluxed in acetic anhydride to yield 3-nitrophthalic anhydride.[3]

  • Mono-esterification: The resulting anhydride is dissolved in anhydrous methanol and stirred. Concentrated sulfuric acid is added, and the mixture is refluxed.[3]

  • Purification: The reaction mixture is concentrated and purified by column chromatography over silica gel.[3]

Spectroscopic Characterization

While a detailed analysis of the NMR spectra is not available, commercial suppliers indicate that the NMR data conforms to the expected structure. Mass spectrometry is a key technique for confirming the molecular weight and studying fragmentation patterns.

Table 3: Spectroscopic Data

TechniqueData
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.16 g/mol [1]
Mass Spectrometry (Expected Fragmentation) Loss of a methoxy group (-OCH₃) leading to a fragment ion at m/z 194.[1]
NMR Conforms to structure.

Logical Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the structural analysis of a small organic molecule like this compound.

Structural_Analysis_Workflow Workflow for Structural Analysis of this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis via 3-Nitrophthalic Anhydride Purification Column Chromatography Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy XRay Single-Crystal X-ray Diffraction Purification->XRay Computational Computational Modeling (DFT) Purification->Computational SolutionState Solution-State Conformation (Postulated) Spectroscopy->SolutionState SolidState Solid-State Conformation (Dihedral Angles, H-Bonds) XRay->SolidState Computational->SolutionState StructureProperty Structure-Property Relationship SolidState->StructureProperty SolutionState->StructureProperty

Caption: Structural analysis workflow.

Conclusion

The structural analysis of this compound reveals a molecule with a highly twisted solid-state conformation due to significant steric hindrance between its ortho substituents. This non-planar arrangement, along with a network of intermolecular hydrogen bonds, dictates its crystal packing. While detailed experimental data on its solution-state conformation is currently limited, the principles of the "ortho effect" suggest that steric avoidance will remain a dominant factor in determining its conformational preferences in solution. Further computational and advanced NMR studies would be invaluable in providing a more complete picture of the conformational landscape of this versatile synthetic building block.

References

Physical and chemical properties of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a methyl ester, and a nitro group on a benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly as a precursor for various pharmaceuticals and agrochemicals.[1] The steric hindrance between the adjacent substituents influences the molecule's conformation and reactivity. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and spectroscopic characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

Physical Properties

The key physical properties are presented in Table 1. The compound is a solid at room temperature.[2][3]

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₇NO₆[1][3]
Molecular Weight 225.16 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 160.0 to 164.0 °C[2]
Boiling Point (Predicted) 409.2 °C at 760 mmHg
Solubility Soluble in ether. Qualitative information suggests it can be recrystallized from common solvents like ethanol, methanol, ethyl acetate, and toluene. Quantitative data is not readily available.[4]
pKa (Predicted) No experimental data available.
Chemical Properties

This compound exhibits reactivity characteristic of its three functional groups:

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and salt formation. It is acidic and will react with bases.

  • Ester: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield 3-nitrophthalic acid.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, opening pathways to other derivatives like 2-amino-6-(methoxycarbonyl)benzoic acid.

The steric crowding between the adjacent functional groups forces them out of the plane of the benzene ring. A single-crystal X-ray diffraction study revealed the following dihedral angles between the benzene ring and the substituents:

  • Nitro group: 29.99 (8)°

  • Carboxy group: 67.09 (8)°

  • Methoxycarbonyl group: 32.48 (10)°[5]

This steric hindrance can influence the accessibility and reactivity of the functional groups.[5]

Synthesis and Experimental Protocols

The most logical and common synthetic route to this compound is a two-step process starting from 3-nitrophthalic acid. The workflow involves the formation of 3-nitrophthalic anhydride, followed by a regioselective mono-esterification.

SynthesisWorkflow Synthesis Workflow for this compound A 3-Nitrophthalic acid C 3-Nitrophthalic anhydride A->C Dehydration B Acetic Anhydride E This compound C->E Regioselective mono-esterification D Methanol

Caption: Synthetic pathway from 3-nitrophthalic acid.

Experimental Protocol for the Synthesis of 3-Nitrophthalic Anhydride

This protocol is adapted from a standard organic synthesis procedure.[6]

Materials:

  • 3-Nitrophthalic acid

  • Acetic anhydride

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 3-nitrophthalic acid and a molar excess of acetic anhydride.

  • Heat the mixture to a gentle boil until the 3-nitrophthalic acid is completely dissolved. Continue heating for an additional 10 minutes.

  • Pour the hot mixture into a porcelain dish and allow it to cool, which will cause the 3-nitrophthalic anhydride to crystallize.

  • Grind the crystal mass in a mortar and filter by suction.

  • Wash the crystals with alcohol-free ether and dry to a constant weight at 105 °C.

Experimental Protocol for the Synthesis of this compound

Materials:

  • 3-Nitrophthalic anhydride

  • Methanol (anhydrous)

Generalized Procedure:

  • Dissolve 3-nitrophthalic anhydride in an excess of anhydrous methanol.

  • The reaction can be performed at room temperature or with gentle heating (e.g., reflux) to increase the rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the excess methanol is removed under reduced pressure.

  • The resulting crude product, a mixture of this compound and 6-(methoxycarbonyl)-2-nitrobenzoic acid, would then require purification.

  • Purification can be achieved by techniques such as fractional crystallization or column chromatography on silica gel, exploiting the potential differences in polarity and solubility of the two isomers.

Spectroscopic Data

Detailed experimental spectra with peak assignments for this compound are not widely published. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: The three protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and carbonyl groups.

  • Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group is expected at a downfield chemical shift (δ 10-13 ppm).

  • Methyl Protons: A sharp singlet for the three protons of the methoxy group will appear upfield (typically δ 3.8-4.0 ppm).

¹³C NMR:

  • Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons of the carboxylic acid and the ester group (typically in the range of δ 165-175 ppm).

  • Aromatic Carbons: Six signals for the aromatic carbons are expected, with their chemical shifts influenced by the attached substituents. The carbons bearing the nitro and carbonyl groups will be shifted downfield.

  • Methyl Carbon: A signal for the methyl carbon of the ester group will be observed upfield (around δ 52-55 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-2500 (broad)O-HCarboxylic acid O-H stretch
~1730-1700C=OEster carbonyl stretch
~1710-1680C=OCarboxylic acid carbonyl stretch
~1600-1450C=CAromatic C=C stretching
~1550-1500 and 1350-1300N-OAsymmetric and symmetric NO₂ stretching
~1300-1200C-OEster C-O stretch
Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 225.16). Key fragmentation pathways would likely include the loss of the methoxy group (-OCH₃, m/z = 31) and the carboxylic acid group (-COOH, m/z = 45).

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following safety precautions should be observed:

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-Depth Technical Guide to 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(Methoxycarbonyl)-6-nitrobenzoic acid, a polysubstituted aromatic compound with significant potential as a specialized building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and analytical methodologies.

Physicochemical and Structural Data

This compound is a unique molecule featuring a carboxylic acid, an ester, and a nitro group on a single benzene ring. This combination of functional groups provides multiple sites for chemical modification, making it a versatile intermediate for synthesizing more complex molecules, such as nitrogen-containing heterocycles.[1]

Quantitative Data Summary

PropertyValue
Molecular Formula C₉H₇NO₆[1][2][3]
Molecular Weight 225.16 g/mol [1][2]
CAS Number 21606-04-2[1][2]
Appearance White to off-white powder or crystals[1]
Melting Point 160.0 to 164.0 °C[1]
Purity >98.0% (GC)

A crystallographic study has provided insight into its three-dimensional structure, revealing significant twisting of the functional groups out of the benzene ring's plane due to steric hindrance. The dihedral angles between the benzene ring and its substituents are 29.99° for the nitro group, 67.09° for the carboxy group, and 32.48° for the methoxycarbonyl group.[1][4]

Experimental Protocols

1. Synthesis via Regioselective Mono-esterification

A logical retrosynthetic analysis identifies 3-nitrophthalic anhydride as the most direct precursor for this compound.[1] The synthesis involves a regioselective mono-esterification of this precursor.

Protocol:

  • Dissolve 3-nitrophthalic anhydride in anhydrous methanol (50 ml).

  • Stir the mixture at room temperature for 2 hours.

  • Carefully add 1 ml of concentrated sulfuric acid to the mixture.

  • Reflux the mixture for 24 hours.

  • After cooling, filter the solution. The resulting solid is dimethyl 3-nitrophthalate.

  • Concentrate the filtrate and purify it using silica gel chromatography with a mobile phase of n-hexane:acetone (1:3).

  • Collect the title compound from the mobile phase.[5]

2. Analytical Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of benzoic acid derivatives and can be adapted for this compound for routine quality control and stability testing.[6]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier like phosphoric acid to ensure the carboxylic acid is in its protonated form.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV spectrum.

  • Standard Preparation:

    • Accurately weigh and dissolve approximately 25 mg of a this compound reference standard in a 50 mL volumetric flask using the mobile phase as a diluent to create a stock solution.

    • Prepare a series of working standards by further diluting the stock solution to create a calibration curve.[6]

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve it in the diluent in a volumetric flask, using sonication if necessary to ensure complete dissolution.

    • Dilute to the mark to achieve a concentration within the calibration range.[6]

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

For higher sensitivity and specificity, particularly in complex matrices like biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a superior alternative.[6][7][8]

Visualizations

Retrosynthetic Analysis Workflow

The following diagram illustrates the logical disconnection approach for the synthesis of this compound, starting from the target molecule and working backward to simpler, commercially available precursors.

G target This compound intermediate1 3-Nitrophthalic Anhydride target->intermediate1 C-O disconnection (Esterification) precursor1 3-Nitrophthalic Acid intermediate1->precursor1 Dehydration precursor2 Phthalic Anhydride precursor1->precursor2 Nitration G cluster_acid Acid-Catalyzed Hydrolysis (AAC2) cluster_base Base-Catalyzed Hydrolysis (BAC2) A1 Protonation of Carbonyl A2 Nucleophilic Attack by Water A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Methanol A3->A4 product 2-Carboxy-6-nitrobenzoic acid + Methanol A4->product B1 Nucleophilic Attack by OH- B2 Formation of Tetrahedral Intermediate B1->B2 B3 Elimination of Methoxide B2->B3 B4 Protonation of Carboxylate B3->B4 B4->product start 2-(Methoxycarbonyl)- 6-nitrobenzoic acid start->A1 start->B1

References

Navigating the Solubility Landscape of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Solubility Through Analogs

The solubility of a compound is intrinsically linked to its molecular structure. In the absence of direct data for 2-(Methoxycarbonyl)-6-nitrobenzoic acid, we can infer its likely solubility behavior by examining related nitrobenzoic acid derivatives. Generally, these compounds exhibit solubility in polar organic solvents and have limited solubility in water and non-polar solvents.[1][2][3] For instance, 2-nitrobenzoic acid is soluble in methanol, ethanol, and acetone, while being only slightly soluble in chloroform and benzene.[2] Similarly, 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid show good solubility in methanol and ethanol.[1] The presence of both a carboxylic acid and a methyl ester group in this compound suggests it will likely follow a similar trend, with its polarity influencing its interaction with various solvents.

Quantitative Solubility Data of Related Compounds

To provide a practical reference, the following table summarizes the reported solubility of various nitrobenzoic acid derivatives in common laboratory solvents. This data can serve as a preliminary guide for solvent selection in experimental work with this compound.

CompoundSolventTemperature (°C)Solubility
2-Nitrobenzoic Acid Methanol1042.72 g/100 mL[2]
EthanolNot Specified~33.3 g/100 mL[2]
AcetoneNot Specified40 g/100 mL[2]
ChloroformNot Specified~0.45 g/100 mL[2]
Benzene100.294 g/100 mL[2]
3-Nitrobenzoic Acid Methanol2033.1 g/100g [4]
Ethanol2025.2 g/100g [4]
Water200.26 g/100g [4]
4-Nitrobenzoic Acid Water26< 1 mg/mL[5]
MethanolNot Specified1 g / 12 mL[5]
EthanolNot Specified1 g / 110 mL[5]
AcetoneNot Specified1 g / 20 mL[5]
ChloroformNot Specified1 g / 150 mL[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[2] This protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of a specific solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation (24-72h) C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate Solubility H->I

Caption: Workflow for determining the equilibrium solubility of a solid compound.

By following this structured approach, researchers can reliably determine the solubility of this compound in various solvents, providing crucial data for its effective use in synthesis, formulation, and other applications within the scientific and pharmaceutical fields.

References

Spectroscopic Characterization of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methoxycarbonyl)-6-nitrobenzoic acid (CAS No: 21606-04-2). Due to the limited availability of direct experimental spectra in public databases, this document combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a robust resource for researchers. The information herein is intended to guide the analysis, characterization, and quality control of this compound.

Molecular and Spectroscopic Overview

This compound is a polysubstituted aromatic compound with the molecular formula C₉H₇NO₆ and a molecular weight of approximately 225.16 g/mol .[1][2] Its structure, featuring a carboxylic acid, a methyl ester, and a nitro group on a benzene ring, gives rise to a unique spectroscopic fingerprint. While complete, publicly accessible experimental datasets are scarce, spectral databases indicate the existence of ¹³C NMR, vapor-phase IR, and GC-MS data.[2][3] This guide will present expected spectral characteristics based on these known functional groups and available data for structurally related molecules.

Summary of Spectroscopic Data

The following tables summarize the expected and known spectroscopic data for this compound. For comparative purposes, data from structurally similar compounds are included where direct data for the title compound is unavailable.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹³C NMR: A ¹³C NMR spectrum is reported to be available in the SpectraBase database.[2][3] The expected spectrum would show nine distinct carbon signals.

Assignment Expected Chemical Shift (ppm) Notes
Carbonyl C (Acid)165-175
Carbonyl C (Ester)165-175
Aromatic C-NO₂145-155
Aromatic C-COOH130-140
Aromatic C-COOCH₃130-140
Aromatic C-H120-140Three distinct signals expected.
Methyl C (-OCH₃)50-60

Table 2: Infrared (IR) Spectroscopy Data

A vapor-phase IR spectrum is noted in the SpectraBase database.[3] The characteristic vibrational frequencies for the functional groups present in this compound are well-established.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3000C-H stretchAromatic
~1730C=O stretchEster
~1700C=O stretchCarboxylic Acid
~1530Asymmetric NO₂ stretchNitro Group
~1350Symmetric NO₂ stretchNitro Group
1320-1210C-O stretchCarboxylic Acid/Ester

Note: The precise peak positions can be influenced by the electronic environment and steric interactions within the molecule.

Table 3: Mass Spectrometry (MS) Data

A gas chromatography-mass spectrum (GC-MS) is reported to be available.[2][3] The mass spectrum provides critical information on the molecular weight and fragmentation pattern of the molecule.

m/z Value Assignment Notes
225[M]⁺Molecular Ion
194[M - OCH₃]⁺Loss of the methoxy group from the ester.[1]
181[M - CO₂]⁺Decarboxylation of the carboxylic acid group.
164[M - COOH - H₂O]⁺Loss of the carboxylic acid group and water.

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR, IR, and MS data for this compound. These methodologies are based on standard practices for the analysis of aromatic nitro compounds.[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved, using sonication if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ¹³C nuclei.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum to singlet peaks for each carbon.

    • A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0-200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol and allowing it to air dry.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule (as outlined in Table 2).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF). For GC-MS, a gas chromatograph is used for sample introduction and separation.

  • Data Acquisition (GC-MS):

    • Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

    • The separated components elute from the column and enter the ion source of the mass spectrometer.

    • In the ion source, molecules are ionized (e.g., by a 70 eV electron beam in EI mode).

    • The resulting ions are accelerated into the mass analyzer and separated based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

    • Propose fragmentation pathways to explain the observed fragments, which can provide structural confirmation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the general workflow for obtaining and interpreting the data.

SpectroscopicAnalysisWorkflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

LogicalRelationship Logical Relationship of Spectroscopic Data cluster_properties Structural Information cluster_techniques Analytical Techniques Molecule 2-(Methoxycarbonyl)-6- nitrobenzoic Acid Framework Carbon-Hydrogen Framework Molecule->Framework FunctionalGroups Functional Groups (-COOH, -COOCH₃, -NO₂) Molecule->FunctionalGroups Connectivity Atom Connectivity Molecule->Connectivity MolecularWeight Molecular Weight Molecule->MolecularWeight NMR NMR Framework->NMR IR FT-IR FunctionalGroups->IR Connectivity->NMR MS MS Connectivity->MS MolecularWeight->MS

Caption: Logical relationship between molecular properties and the corresponding spectroscopic techniques used for their determination.

References

A Technical Guide to 2-(Methoxycarbonyl)-6-nitrobenzoic Acid and Its Synonyms: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methoxycarbonyl)-6-nitrobenzoic acid, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. The document details its chemical identity, including key synonyms such as 3-Nitrophthalic acid 1-methyl ester, and provides in-depth experimental protocols for its synthesis from 3-nitrophthalic acid. Physical and spectroscopic data, including crystallographic analysis, are presented to fully characterize the molecule. While direct applications in drug development are not extensively documented, this guide explores its role as a precursor for more complex molecules, drawing parallels with structurally similar compounds used in the synthesis of agrochemicals and pharmaceuticals. The reactivity of its distinct functional groups—a carboxylic acid, a methyl ester, and a nitro group—is discussed, highlighting its potential for the generation of diverse molecular libraries for biological screening.

Chemical Identity and Synonyms

This compound is a key organic intermediate. A comprehensive list of its identifiers and synonyms is provided below for clear identification and literature searching.

Identifier Type Value Citation
IUPAC Name This compound
Synonyms 3-Nitrophthalic acid 1-methyl ester, 1-Methyl 3-nitrophthalate, 2-Nitro-6-methoxycarbonyl benzoic acid, Methyl 2-carboxy-3-nitrobenzoate, 1,2-Benzenedicarboxylic acid, 3-nitro-, 1-methyl ester, 3-nitro-2-Carboxyl methyl benzoate, 6-(methoxycarbonyl)-2-nitrobenzoic acid[1]
CAS Number 21606-04-2[2]
Molecular Formula C9H7NO6[2]
Molecular Weight 225.16 g/mol [2]
InChI Key DJMQLZPEBHSABD-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

Property Value Citation
Physical State Solid, white to off-white crystalline powder[1]
Melting Point 160.0 - 164.0 °C
Purity >98%[2]
Solubility Soluble in hot water, methanol, ethanol; slightly soluble in ether; insoluble in chloroform, carbon tetrachloride, carbon disulfide, benzene (for the parent 3-nitrophthalic acid)

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the regioselective mono-esterification of 3-nitrophthalic anhydride, which is itself synthesized from 3-nitrophthalic acid.[3]

Synthesis of 3-Nitrophthalic Anhydride

Reaction:

G 3-Nitrophthalic Acid 3-Nitrophthalic Acid Reaction Reflux 3-Nitrophthalic Acid->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction 3-Nitrophthalic Anhydride 3-Nitrophthalic Anhydride Acetic Acid Acetic Acid Reaction->3-Nitrophthalic Anhydride Reaction->Acetic Acid

Figure 1. Synthesis of 3-Nitrophthalic Anhydride.

Experimental Protocol:

A detailed procedure for the synthesis of 3-nitrophthalic anhydride is adapted from established methods.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitrophthalic acid (1.0 mole) and acetic anhydride (2.0 moles).

  • Heating: Heat the mixture to a gentle boil until the 3-nitrophthalic acid completely dissolves. Continue heating for an additional 10 minutes.

  • Crystallization: Pour the hot mixture into a porcelain dish and allow it to cool to room temperature, which will cause the 3-nitrophthalic anhydride to crystallize.

  • Purification:

    • Grind the resulting crystal mass in a mortar and filter by suction.

    • Wash the crystals with alcohol-free ether.

    • Dry the purified 3-nitrophthalic anhydride at 105 °C to a constant weight.

  • Yield: This procedure typically yields 88-93% of the theoretical amount of 3-nitrophthalic anhydride with a melting point of 163-164 °C.

Synthesis of this compound

Reaction:

G 3-Nitrophthalic Anhydride 3-Nitrophthalic Anhydride Reaction Stirring at RT 3-Nitrophthalic Anhydride->Reaction Anhydrous Methanol Anhydrous Methanol Anhydrous Methanol->Reaction This compound This compound Reaction->this compound

Figure 2. Synthesis of this compound.

Experimental Protocol:

The following protocol outlines the regioselective mono-esterification of 3-nitrophthalic anhydride.[5]

  • Reaction Setup: Dissolve the synthesized 3-nitrophthalic anhydride (e.g., 8.0 g) in anhydrous methanol (50 ml).

  • Reaction: Stir the solution at room temperature for 2 hours.

  • Purification:

    • The reaction mixture will also contain the diester (dimethyl 3-nitrophthalate). The desired monoester, this compound, can be separated from the diester and any unreacted anhydride by column chromatography.

    • The filtrate from the initial reaction can be concentrated and then chromatographed over silica gel using a mobile phase of n-hexane:acetone (1:3).

  • Crystallization: Crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from a toluene solution.

Spectroscopic and Structural Data

Crystallographic Data

A single-crystal X-ray diffraction study has provided detailed structural information for this compound.[5]

Parameter Value Citation
Crystal System Orthorhombic[5]
Space Group P212121[5]
Dihedral Angle (Benzene ring to Nitro group) 29.99 (8)°[5]
Dihedral Angle (Benzene ring to Carboxy group) 67.09 (8)°[5]
Dihedral Angle (Benzene ring to Methoxycarbonyl group) 32.48 (10)°[5]

The dihedral angles indicate significant steric hindrance between the adjacent substituents, causing them to twist out of the plane of the benzene ring.[5] This steric crowding is an important factor influencing the molecule's reactivity.

Reactivity and Potential for Derivatization

The three distinct functional groups of this compound offer multiple sites for chemical modification, making it a valuable scaffold for creating diverse chemical libraries.[3]

G A This compound B Amides A->B Carboxylic Acid Chemistry C Esters A->C Carboxylic Acid Chemistry D Amines (via reduction) A->D Nitro Group Chemistry E Hydrolysis to Diacid A->E Ester Chemistry

Figure 3. Potential Derivatization Pathways.
  • Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships.[3]

  • Nitro Group: The nitro group can be reduced to an amino group, providing a pathway to a different class of compounds, such as aminobenzoic acid derivatives, which are known to possess a range of biological activities.

  • Methoxycarbonyl Group: The ester can be hydrolyzed back to the carboxylic acid, yielding 2-carboxy-6-nitrobenzoic acid.[3]

Applications in Drug Discovery and Agrochemicals

While there is limited information on the direct biological activity of this compound, its structural motifs are valuable in the synthesis of more complex molecules with potential therapeutic or agricultural applications.[3]

Precursor in Agrochemical Synthesis

Structurally related nitrobenzoic acid derivatives are key intermediates in the synthesis of modern agrochemicals. For instance, the fungicide metrafenone is synthesized from 2-methoxy-6-methylbenzoic acid, which is prepared from 2-methyl-6-nitrobenzoic acid.[3] This highlights the potential of this compound to serve as a precursor for novel pesticides through modification of its functional groups.

Potential in Pharmaceutical and Medicinal Chemistry

The benzoic acid scaffold is a common feature in a multitude of therapeutic agents.[3] The specific substitution pattern of this compound offers a unique starting point for the synthesis of novel bioactive compounds. Nitroaromatic compounds are important precursors in the synthesis of a wide range of pharmaceuticals.[3] The reduction of the nitro group to an amine, followed by further derivatization, is a common strategy in medicinal chemistry to generate compounds with diverse pharmacological profiles.

Signaling Pathways: A Frontier for Investigation

Currently, there is no direct evidence in the scientific literature linking this compound or its immediate derivatives to specific signaling pathways. However, the broader class of nitroaromatic compounds and their metabolites have been shown to interact with various biological targets. For example, some nitro-compounds can undergo bioreduction to generate reactive nitrogen species, which can modulate cellular signaling through processes like S-nitrosylation of proteins.[6][7] Future research into the biological effects of derivatives of this compound could explore their potential to modulate pathways involved in inflammation, cell proliferation, or microbial growth.

Conclusion

This compound is a readily accessible and highly functionalized aromatic compound. This guide has provided a detailed overview of its chemical identity, synthesis, and physicochemical properties. While its direct biological applications are yet to be extensively explored, its utility as a versatile chemical intermediate is clear. The presence of three distinct and reactive functional groups provides a rich platform for the synthesis of diverse libraries of novel compounds. Researchers in drug discovery and agrochemical development can leverage this molecule as a valuable starting material for the creation of new bioactive agents. Further investigation into the pharmacological properties of its derivatives is warranted to fully unlock the potential of this chemical scaffold.

References

An In-depth Technical Guide on the Chemical Reactivity and Transformation Pathways of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsalicylic acid, widely known as Aspirin, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) with a rich history in medicine for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1] Its therapeutic effects are primarily mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes.[1][2] Understanding the chemical reactivity and transformation pathways of aspirin is critical for drug formulation, stability studies, and comprehending its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed overview of aspirin's key chemical reactions, its primary synthetic route, metabolic fate, and relevant experimental protocols.

Chemical Reactivity and Degradation

The chemical stability of aspirin is a crucial factor in its formulation and storage. The ester linkage in the acetylsalicylic acid molecule is susceptible to hydrolysis, which is the primary degradation pathway.

Hydrolysis

Aspirin is stable in dry air but gradually hydrolyzes in the presence of moisture into salicylic acid and acetic acid.[1][3] This reaction is responsible for the characteristic vinegar-like smell of old aspirin containers.[1] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.[4][5] The reaction is autocatalytic as the acidic products can catalyze further degradation.[6]

The hydrolysis of aspirin generally follows pseudo-first-order kinetics.[4][7]

Hydrolysis_Pathway Aspirin Acetylsalicylic Acid Products Salicylic Acid + Acetic Acid Aspirin->Products Hydrolysis (H⁺ or OH⁻ catalysis) Water H₂O Synthesis_Pathway Salicylic_Acid Salicylic Acid Aspirin Acetylsalicylic Acid Salicylic_Acid->Aspirin Esterification Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Aspirin Esterification Catalyst H₃PO₄ or H₂SO₄ Acetic_Acid Acetic Acid (Byproduct) Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Mix 1. Mix Salicylic Acid, Acetic Anhydride, & Catalyst Heat 2. Heat mixture (70-80°C) Mix->Heat Quench 3. Add water to quench excess Acetic Anhydride Heat->Quench Precipitate 4. Add cold water & chill to precipitate Aspirin Quench->Precipitate Filter_Crude 5. Isolate crude product (Vacuum Filtration) Precipitate->Filter_Crude Recrystallize 6. Recrystallize from Ethanol/Water Filter_Crude->Recrystallize Filter_Pure 7. Isolate pure product (Vacuum Filtration) Recrystallize->Filter_Pure Dry 8. Dry purified Aspirin Filter_Pure->Dry Metabolism_Pathway Aspirin Aspirin (Acetylsalicylic Acid) SA Salicylic Acid (Active Metabolite) Aspirin->SA Hydrolysis (Esterases) SUA Salicyluric Acid SA->SUA Glycine Conjugation PG Phenolic Glucuronide SA->PG Glucuronidation (UGT1A6) AG Acyl Glucuronide SA->AG Glucuronidation GA Gentisic Acid SA->GA Hydroxylation (CYP2C9) Excretion Renal Excretion SUA->Excretion PG->Excretion AG->Excretion GA->Excretion Analytical_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Prep_Standards 1. Prepare Standard Solutions (Aspirin & Salicylic Acid) Prep_Sample 2. Prepare Sample Solution (Dissolve, Extract, Filter, Dilute) Inject_Sample 4. Inject Sample Prep_Sample->Inject_Sample Inject_Standards 3. Inject Standards & Generate Calibration Curve Detect 5. Detect Analytes (UV) Inject_Standards->Detect Inject_Sample->Detect Quantify 6. Identify Peaks & Quantify using Calibration Curve Detect->Quantify

References

Literature review on the synthesis of substituted nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Substituted Nitrobenzoic Acids

Introduction

Substituted nitrobenzoic acids are a vital class of organic intermediates, forming the foundational building blocks for a wide array of high-value chemical products. Their applications span across multiple industries, including the synthesis of pharmaceuticals like Benzocaine and folic acid, the production of azoic dyes and color cinefilm, and the manufacturing of agricultural chemicals.[1] The strategic placement of the nitro (-NO₂) and carboxylic acid (-COOH) groups, along with other substituents on the aromatic ring, dictates the molecule's reactivity and ultimate utility.

This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing substituted nitrobenzoic acids. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual diagrams of key chemical pathways and workflows.

Core Synthetic Strategies

The synthesis of substituted nitrobenzoic acids can be broadly categorized into several key approaches:

  • Direct Nitration of Benzoic Acid Derivatives: An electrophilic aromatic substitution where a nitro group is introduced onto a pre-existing benzoic acid scaffold.

  • Oxidation of Substituted Nitrotoluenes: The conversion of a methyl group on a nitrotoluene molecule into a carboxylic acid.

  • Sandmeyer Reaction: A versatile method to convert an aromatic amine into a wide range of functional groups, including the nitro group, via a diazonium salt intermediate.

  • Modern Cross-Coupling Reactions: Advanced catalytic methods like Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions that allow for the construction of the target molecule by forming new carbon-carbon or carbon-heteroatom bonds.

Direct Nitration of Benzoic Acid Derivatives

This method relies on the electrophilic aromatic substitution (EAS) mechanism. A nitrating mixture, typically of concentrated nitric and sulfuric acids, generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.[2]

The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position.[2] Therefore, direct nitration of benzoic acid is an excellent method for synthesizing m-nitrobenzoic acid.[3][4]

Nitration_Directing_Effects BenzoicAcid Benzoic Acid - COOH group is meta-directing - Deactivates the ring MetaProduct m-Nitrobenzoic Acid - Major Product - Nitro group at position 3 BenzoicAcid->MetaProduct Major Pathway (Electronically Favored) OrthoParaProducts Ortho/Para Products - Minor Products - Sterically hindered (ortho) - Electronically disfavored BenzoicAcid->OrthoParaProducts Minor Pathway Nitronium Nitronium Ion (NO₂⁺) - Strong electrophile - Generated from HNO₃ + H₂SO₄ Nitronium->BenzoicAcid Attacks Aromatic Ring

Caption: Logical flow of the nitration of benzoic acid.

Experimental Protocol: Synthesis of m-Nitrobenzoic Acid

This procedure is adapted from Organic Syntheses, which details the synthesis via nitration of methyl benzoate followed by saponification, a method noted to produce higher yields and easier purification than direct nitration of benzoic acid.[3]

  • Nitration of Methyl Benzoate:

    • In a flask, cool 220 g. (120 cc.) of concentrated sulfuric acid to 0–5°C.

    • Separately, prepare a mixture of 152 g. (108 cc.) of concentrated sulfuric acid and 112 g. (80 cc.) of concentrated nitric acid. Cool this mixture to 0°C.

    • Slowly add 136 g. (125 cc, 1 mole) of methyl benzoate to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

    • Add the nitrating mixture dropwise to the methyl benzoate solution over approximately one hour, maintaining the temperature between 5–10°C with vigorous stirring.

    • After addition is complete, continue stirring for five minutes, then pour the reaction mixture onto about 1 kg of cracked ice.

    • The solid methyl m-nitrobenzoate will precipitate. Filter the product and wash with water until the washings are neutral.

  • Saponification (Hydrolysis):

    • Prepare a solution of 85 g. of sodium hydroxide in 150 cc. of water.

    • Add the crude, moist methyl m-nitrobenzoate (1 mole) to the sodium hydroxide solution.

    • Heat the mixture to boiling for 5-10 minutes until saponification is complete (indicated by the disappearance of the ester).

    • Dilute the reaction mixture with an equal volume of water.

    • Pour the cooled solution, with stirring, into 250 cc. of concentrated hydrochloric acid.

    • Cool the solution to room temperature to allow m-nitrobenzoic acid to precipitate.

    • Filter the crude acid via suction. The yield is typically 150–160 g (90–96% of the theoretical amount).[3]

    • For higher purity, recrystallize from 1% aqueous hydrochloric acid.[3]

Data Presentation: Nitration of Benzoic Acid
ReactantNitrating AgentTemperature (°C)Reaction TimeProductYield (%)Reference
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄< 510-15 min3-Nitrobenzoic AcidLow (ortho/para isomers)[4]
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄5 - 10~1 hourMethyl 3-NitrobenzoateHigh[3]
Benzoic AcidConc. H₂SO₄ / Conc. HNO₃Room Temp75 min3-Nitrobenzoic AcidNot specified[5]

Oxidation of Substituted Nitrotoluenes

This is a widely used industrial and laboratory method, particularly for synthesizing p-nitrobenzoic acid from the readily available p-nitrotoluene.[1] Various oxidizing agents can be employed for this transformation.

  • Strong Oxidants: Agents like sodium dichromate in sulfuric acid or potassium permanganate are effective but can involve harsh conditions and generate hazardous waste (e.g., chromium salts).[1][6][7]

  • Nitric Acid: Can be used as an oxidant at elevated temperatures.[6]

  • Catalytic Air/Oxygen Oxidation: Modern, greener methods use air or pure oxygen as the oxidant in the presence of a metal catalyst (e.g., cobalt, manganese) in a solvent like acetic acid.[1][8]

Oxidation_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification p_Nitrotoluene p-Nitrotoluene ReactionVessel Reaction Vessel (Heating & Stirring) p_Nitrotoluene->ReactionVessel Oxidant Oxidizing Agent (e.g., Na₂Cr₂O₇, KMnO₄, O₂/Catalyst) Oxidant->ReactionVessel Solvent Solvent (e.g., H₂SO₄, Acetic Acid) Solvent->ReactionVessel Cooling Cooling & Dilution ReactionVessel->Cooling Filtration1 Filter Crude Product Cooling->Filtration1 Washing Wash with Dilute Acid/Water Filtration1->Washing Dissolution Dissolve in Base (e.g., NaOH) Washing->Dissolution Filtration2 Filter (remove impurities) Dissolution->Filtration2 Precipitation Acidify to Precipitate Pure Product Filtration2->Precipitation FinalFilter Filter & Dry Final Product Precipitation->FinalFilter

Caption: General workflow for oxidation of nitrotoluene.

Experimental Protocol: Synthesis of p-Nitrobenzoic Acid via Dichromate Oxidation

This robust protocol is adapted from Organic Syntheses.[6]

  • Reaction Setup: In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 680 g (2.3 moles) of sodium dichromate, 1500 cc of water, and 230 g (1.7 moles) of p-nitrotoluene.

  • Oxidation: Begin stirring and slowly add 1700 g of concentrated sulfuric acid over about 30 minutes. The heat of dilution will melt the nitrotoluene and initiate the oxidation. The addition rate of the last half of the acid must be controlled to prevent an overly violent reaction. This step should be performed in a fume hood.[6]

  • Heating: After the acid addition is complete and the initial exothermic reaction subsides, heat the mixture to a gentle boil for about 30 minutes.

  • Isolation and Washing:

    • Cool the reaction mixture and add 2 L of water.

    • Filter the crude product through a cloth filter and wash with approximately 1 L of water.

    • To remove chromium salts, warm the crude product with 1 L of 5% sulfuric acid on a water bath, then cool and filter again.[6]

  • Purification:

    • Dissolve the product in a 5% sodium hydroxide solution. Filter to remove any remaining chromium hydroxide and unreacted nitrotoluene.

    • Acidify the light-yellow filtrate with dilute sulfuric acid, with stirring, to precipitate the p-nitrobenzoic acid.

    • Filter the final product with suction, wash thoroughly with water, and dry.

    • The expected yield is 230–240 g (82–86% of the theoretical amount).[6]

Data Presentation: Comparison of Oxidizing Agents for 4-Nitrotoluene
Oxidizing Agent/SystemKey Reaction ConditionsReaction TimeYield (%)Reference
Sodium Dichromate / H₂SO₄Aqueous, gentle boiling~1 hour82 - 86[6][9]
Nitric Acid (15% aq.)175°CNot Specified88.5[9]
KMnO₄ / PEG-600Neutral aqueous, 95°C3 hours51.6[9][10]
Co(OAc)₂ / KBr / OxygenAcetic acid, 130°CNot Specified>90[8]
MnO₂ / NHPI / Air110°C, 0.4 MPa air4 hours89 (isolated)[9]

Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring, starting from a primary aromatic amine.[11] The process involves two main steps:

  • Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[12]

  • Substitution: The resulting diazonium salt is then treated with a copper(I) salt, where the diazonium group (N₂), an excellent leaving group, is replaced by the nucleophile from the copper salt (e.g., Cl⁻, Br⁻, CN⁻).[11][13][14]

To synthesize a nitrobenzoic acid, one would typically start with the corresponding aminobenzoic acid.

Sandmeyer_Pathway Start Aminobenzoic Acid (e.g., 4-Aminobenzoic Acid) Diazotization Step 1: Diazotization NaNO₂ + HCl 0-5 °C Start->Diazotization Intermediate Aryl Diazonium Salt [-N₂⁺Cl⁻] Diazotization->Intermediate Substitution Step 2: Substitution CuNO₂ / NaNO₂ Intermediate->Substitution Product Nitrobenzoic Acid (e.g., 4-Nitrobenzoic Acid) Substitution->Product

Caption: The two-step pathway of the Sandmeyer reaction.

Modern Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions represent the forefront of C-C and C-N bond formation, offering high functional group tolerance and synthetic flexibility.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron species (like a boronic acid) and an organohalide or triflate, catalyzed by a palladium complex.[15][16][17] To synthesize a substituted nitrobenzoic acid, one could couple a nitro-substituted aryl halide with a boronic acid containing the carboxyl group (or a precursor). Recent advances have even shown the possibility of using nitroarenes directly as the electrophilic coupling partner, displacing the nitro group.[18][19]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.[20][21][22] While not a direct route to nitrobenzoic acids, it is crucial for synthesizing precursors, such as substituted anilines, which can then be used in other transformations.[23]

  • Ullmann Condensation: This is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[24][25] It is particularly useful for forming aryl ethers and aryl amines and generally requires higher temperatures than palladium-catalyzed methods.[24][26]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The synthesis of substituted nitrobenzoic acids can be achieved through several distinct and effective methodologies. The choice of the optimal synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, scalability, and environmental considerations.

  • Direct Nitration is most effective for producing m-nitrobenzoic acids due to the directing effect of the carboxyl group.

  • Oxidation of Nitrotoluenes is the preferred industrial method for para- and ortho-isomers, with modern catalytic air oxidation methods offering a greener alternative to traditional heavy metal oxidants.

  • The Sandmeyer Reaction provides a versatile, albeit multi-step, pathway from readily available anilines.

  • Modern Cross-Coupling Reactions offer unparalleled flexibility for constructing complex and highly functionalized nitrobenzoic acids that may be inaccessible through classical methods.

For professionals in research and development, a thorough understanding of these diverse synthetic strategies is crucial for the efficient and innovative production of these valuable chemical intermediates.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the pharmaceutical industry. This document provides a detailed protocol for the synthesis of this compound from 3-nitrophthalic anhydride. The synthesis involves a two-step process: the formation of 3-nitrophthalic anhydride from 3-nitrophthalic acid, followed by a regioselective mono-esterification using methanol.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Formation of 3-Nitrophthalic Anhydride

3-Nitrophthalic Acid → 3-Nitrophthalic Anhydride

Step 2: Synthesis of this compound

3-Nitrophthalic Anhydride → this compound

Experimental Protocols

Materials and Equipment:

  • 3-Nitrophthalic acid

  • Acetic anhydride

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Toluene

  • Silica gel for column chromatography

  • n-hexane

  • Acetone

  • Round-bottomed flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography

  • Filtration apparatus

  • Melting point apparatus

Protocol 1: Synthesis of 3-Nitrophthalic Anhydride

This protocol is adapted from established literature procedures for the dehydration of 3-nitrophthalic acid.[1][2]

Procedure:

  • In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 10.0 g of 3-nitrophthalic acid and 15 mL of acetic anhydride.

  • Heat the mixture to reflux with stirring. Continue refluxing for 1 hour, during which the 3-nitrophthalic acid will dissolve.

  • After 1 hour, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker and place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration and wash it with a small amount of cold, alcohol-free ether.

  • Dry the resulting solid to obtain 3-nitrophthalic anhydride. The expected yield is approximately 8.0 g.

Protocol 2: Synthesis of this compound

This protocol outlines the regioselective ring-opening of 3-nitrophthalic anhydride with methanol.[1]

Procedure:

  • Dissolve the 8.0 g of 3-nitrophthalic anhydride obtained from Protocol 1 in 50 mL of anhydrous methanol in a 100 mL round-bottomed flask equipped with a magnetic stir bar.

  • Stir the solution at room temperature for 2 hours.

  • Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirred solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature. The formation of a solid product, primarily the dimethyl 3-nitrophthalate by-product, may be observed. Filter off this solid.

  • Concentrate the filtrate using a rotary evaporator to obtain a crude residue.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of n-hexane:acetone (1:3).

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Yield
3-Nitrophthalic AnhydrideC₈H₃NO₅193.11[3][4][5]163-165[4]~80%
This compoundC₉H₇NO₆225.15156-158~10% (from 3-nitrophthalic acid)

Note: The melting point for this compound was reported as 429–431 K in the literature, which corresponds to 156-158 °C.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Esterification A 3-Nitrophthalic Acid + Acetic Anhydride B Reflux (1 hr) A->B C Crystallization & Filtration B->C D 3-Nitrophthalic Anhydride C->D E 3-Nitrophthalic Anhydride + Anhydrous Methanol D->E Product from Step 1 F Stir at RT (2 hrs) E->F G Add conc. H₂SO₄ F->G H Reflux (24 hrs) G->H I Filtration & Concentration H->I J Column Chromatography I->J K This compound J->K

References

Application Notes and Protocol for the Fischer-Speier Esterification of 3-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of dialkyl 3-nitrophthalates via the Fischer-Speier esterification of 3-nitrophthalic acid. This acid-catalyzed esterification is a fundamental and cost-effective method for the preparation of these diesters, which are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and functional materials. This application note includes a detailed experimental procedure, a summary of reaction parameters for different alcohols, and a visual representation of the experimental workflow.

Introduction

The Fischer-Speier esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed.[2][3] For the esterification of a dicarboxylic acid such as 3-nitrophthalic acid, both carboxylic acid groups can be esterified to form the corresponding diester.

The general reaction is as follows:

O2N(C6H3)(COOH)2 + 2 R-OH ⇌ O2N(C6H3)(COOR)2 + 2 H2O
3-Nitrophthalic Acid + Alcohol ⇌ Dialkyl 3-Nitrophthalate + Water

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is typically carried out by refluxing the mixture of the carboxylic acid, an excess of the alcohol (which also often serves as the solvent), and the acid catalyst.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and yields for the Fischer-Speier esterification of 3-nitrophthalic acid with various primary alcohols. Please note that reaction conditions may require optimization for specific laboratory setups and desired purity levels.

AlcoholProductMolar Ratio (Acid:Alcohol)CatalystReaction Time (hours)Reaction Temperature (°C)Yield (%)
MethanolDimethyl 3-nitrophthalate1:20H₂SO₄6 - 8Reflux (~65°C)~90
EthanolDiethyl 3-nitrophthalate1:20H₂SO₄8 - 12Reflux (~78°C)~85
n-PropanolDipropyl 3-nitrophthalate1:15H₂SO₄10 - 14Reflux (~97°C)~80
n-ButanolDibutyl 3-nitrophthalate1:15H₂SO₄12 - 16Reflux (~118°C)~75

Note: The yields provided are indicative and can vary based on the specific experimental conditions and purification methods employed.

Experimental Protocol

This protocol describes a general procedure for the synthesis of dialkyl 3-nitrophthalates.

3.1. Materials

  • 3-Nitrophthalic acid

  • Anhydrous alcohol (Methanol, Ethanol, n-Propanol, or n-Butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Deionized water

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • pH paper

3.3. Reaction Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-nitrophthalic acid (1.0 eq).

  • Addition of Reagents: Add a large excess of the desired anhydrous alcohol (e.g., 20 eq). The alcohol will serve as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture. The addition is exothermic and should be done in a fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of the alcohol being used.

  • Reaction Monitoring: Allow the reaction to proceed with stirring for the time indicated in Table 1, or until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 3-nitrophthalic acid spot.

3.4. Work-up and Purification

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess alcohol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as CO₂ gas will be evolved. Continue washing until the aqueous layer is neutral or slightly basic.

  • Washing: Wash the organic layer with deionized water, followed by a wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude dialkyl 3-nitrophthalate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Fischer-Speier esterification of 3-nitrophthalic acid.

Fischer_Esterification_Workflow start Start reagents 1. Combine Reactants - 3-Nitrophthalic Acid - Excess Alcohol - H₂SO₄ (catalyst) start->reagents reflux 2. Reflux (Heat to boiling point of alcohol) reagents->reflux workup 3. Work-up - Remove excess alcohol - Extraction - Neutralization (NaHCO₃) - Washing (H₂O, Brine) reflux->workup purification 4. Purification - Drying (MgSO₄/Na₂SO₄) - Solvent Evaporation - Recrystallization/Chromatography workup->purification product Dialkyl 3-Nitrophthalate purification->product

Caption: Experimental workflow for the synthesis of dialkyl 3-nitrophthalates.

References

Application Notes: 2-(Methoxycarbonyl)-6-nitrobenzoic Acid as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound featuring three distinct functional groups: a carboxylic acid, a methyl ester, and a nitro group.[1] This unique arrangement of reactive sites makes it a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in medicinal chemistry. The strategic positioning of the functional groups allows for a range of chemical transformations, enabling the synthesis of complex molecular architectures. The primary synthetic utility of this compound lies in the reduction of the nitro group to an amine, which then facilitates cyclization reactions to form fused heterocyclic systems such as quinazolinones, a class of compounds known for their diverse pharmacological activities.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its structural features suggest its utility as an intermediate. A logical retrosynthetic analysis points to 3-nitrophthalic anhydride as a plausible precursor for its synthesis.[1]

Key Synthetic Transformation: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step in utilizing this compound as a precursor for heterocyclic synthesis. This transformation yields 2-amino-6-(methoxycarbonyl)benzoic acid, an anthranilic acid derivative primed for cyclization reactions. Several methods can be employed for this reduction.

Table 1: Comparison of General Nitro Group Reduction Methods

MethodReagents and ConditionsAdvantagesConsiderations
Catalytic HydrogenationH₂, Pd/C, in a solvent like methanol, room temperature.[2]High yields, clean reaction, environmentally friendly.May also reduce other susceptible functional groups if present.
Metal/Acid ReductionFe or Sn with HCl.Cost-effective, widely used.Often requires harsh acidic conditions and stoichiometric amounts of metal.
Tin(II) Chloride ReductionSnCl₂ in a solvent like ethanol.Milder conditions compared to other metal/acid systems.Stoichiometric amounts of tin salts are required, leading to waste generation.

Application in Heterocyclic Synthesis: Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. 2-Amino-6-(methoxycarbonyl)benzoic acid, derived from the title compound, is an excellent precursor for the synthesis of quinazolinone derivatives.

Synthetic Workflow for Quinazolinone Synthesis

The overall synthetic strategy involves a two-step process: the reduction of the nitro group followed by cyclization with a suitable nitrogen source, such as formamide.

G start This compound intermediate 2-Amino-6-(methoxycarbonyl)benzoic acid start->intermediate Nitro Group Reduction (e.g., H2, Pd/C) product 8-Carboxy-quinazolin-4(3H)-one derivative intermediate->product Cyclization (e.g., Formamide, heat)

Caption: Synthetic workflow from this compound to a quinazolinone derivative.

Experimental Protocols

The following protocols are based on established methods for analogous compounds and provide a framework for the synthesis of quinazolinone derivatives from this compound.

Protocol 1: Reduction of this compound

This protocol is adapted from the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid.[2]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.

  • Add a catalytic amount of 10% Pd/C (e.g., 10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-6-(methoxycarbonyl)benzoic acid.

Protocol 2: Synthesis of 8-Methoxycarbonyl-quinazolin-4(3H)-one

This protocol is an adaptation of the Niementowski reaction for the synthesis of 6-bromoquinazolin-4(3H)-one from the corresponding methyl anthranilate.[1]

Materials:

  • 2-Amino-6-(methoxycarbonyl)benzoic acid (from Protocol 1)

  • Formamide

  • Heating apparatus with temperature control

  • Ice bath

Procedure:

  • In a round-bottom flask, combine 2-amino-6-(methoxycarbonyl)benzoic acid (1 equivalent) and formamide (excess, e.g., 4 equivalents).[1]

  • Heat the mixture to 130-140°C for 4-6 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude product.

  • The crude 8-methoxycarbonyl-quinazolin-4(3H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 2: Exemplary Reaction Parameters for Quinazolinone Synthesis

ReactantReagentConditionsProductAnticipated YieldReference
Methyl 2-amino-5-bromobenzoate (10 mmol)Formamide (40 mmol)130-140°C, 4-6 hours6-Bromoquinazolin-4(3H)-one~90%[1]

Further Applications and Future Directions

The versatile nature of this compound extends beyond the synthesis of simple quinazolinones. The resulting 2-amino-6-(methoxycarbonyl)benzoic acid can serve as a precursor for a variety of other heterocyclic systems, such as benzodiazepines and other fused heterocycles, through reactions with appropriate bifunctional reagents.[3] Furthermore, the carboxylic acid and ester functionalities provide handles for further derivatization, allowing for the generation of compound libraries for drug discovery screening programs. The development of one-pot or multi-component reactions starting from this compound or its amino derivative could provide efficient routes to structurally diverse and biologically active molecules.

References

The Versatility of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

2-(Methoxycarbonyl)-6-nitrobenzoic acid , a polysubstituted aromatic compound, is emerging as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a carboxylic acid, a methyl ester, and a nitro group on a single benzene ring, provides a rich platform for synthetic diversification, enabling the creation of a wide array of complex molecules with potential therapeutic applications. The strategic positioning of these functional groups allows for a variety of chemical transformations, making it a key precursor in the development of novel bioactive compounds.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.

Application Notes

The trifunctional nature of this compound allows for its application in the synthesis of diverse molecular scaffolds. The nitro group can be readily reduced to an amine, a crucial functional group in many pharmaceuticals, which can then be further modified. The carboxylic acid and methyl ester moieties offer opportunities for esterification, amidation, and hydrolysis, providing handles for altering physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.

One notable application of a closely related analogue, 2-methyl-6-nitrobenzoic acid, is in the synthesis of the fungicide metrafenone. This highlights the potential of the underlying nitrobenzoic acid scaffold in constructing biologically active molecules. The synthetic transformations involved, such as nitro group reduction and subsequent functional group interconversions, are directly applicable to this compound.

Furthermore, the structural motifs inherent in this molecule are valuable for the synthesis of heterocyclic compounds, a class of molecules that form the core of many approved drugs. The strategic placement of reactive sites facilitates intramolecular cyclization reactions to form novel ring systems, which can be explored for a range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.

Synthesis of Bioactive Molecules: An Overview

The general strategy for utilizing this compound in the synthesis of more complex, medicinally relevant molecules often begins with the selective transformation of one of its three functional groups. A common and highly useful initial step is the reduction of the nitro group to an amine. This transformation is pivotal as it opens up a vast number of subsequent chemical modifications.

For instance, the resulting 2-amino-6-(methoxycarbonyl)benzoic acid is a valuable precursor for the synthesis of various heterocyclic systems. The amino and carboxylic acid groups can be induced to react with suitable reagents to form cyclic structures. The following diagram illustrates a generalized synthetic workflow starting from this compound.

G start This compound reduction Nitro Group Reduction start->reduction intermediate 2-Amino-6-(methoxycarbonyl)benzoic acid reduction->intermediate cyclization Cyclization Reactions intermediate->cyclization bioactive Bioactive Heterocycles (e.g., Kinase Inhibitors, Anti-inflammatory agents) cyclization->bioactive functionalization Further Functionalization bioactive->functionalization SAR Studies

Caption: Generalized synthetic workflow for the generation of bioactive molecules.

Experimental Protocols

While specific examples of direct synthesis of commercial drugs from this compound are not extensively documented in publicly available literature, the following protocols for key transformations are based on well-established and analogous chemical reactions. These protocols provide a foundational methodology for researchers to build upon.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the conversion of this compound to 2-amino-6-(methoxycarbonyl)benzoic acid, a key intermediate for further synthesis.

Materials:

  • This compound

  • Methanol

  • Palladium on carbon (10% Pd/C) or Platinum on carbon (5% Pt/C)

  • Hydrogen gas source

  • Reaction flask suitable for hydrogenation

Procedure:

  • In a reaction flask, dissolve this compound in methanol. The ratio of the raw material to methanol should be in the range of 1:3 to 1:15 (w/v).

  • Add the palladium on carbon or platinum on carbon catalyst. The weight ratio of the starting material to the catalyst should be between 1:0.02 and 1:0.2.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the reaction mixture. The reaction is typically carried out at a temperature of 60-90 °C under a hydrogen pressure of 0.5-1.5 MPa.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed (typically when the content of the raw material is less than 0.5%).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the catalyst. The resulting filtrate containing 2-amino-6-(methoxycarbonyl)benzoic acid can be used directly in the next step or concentrated under reduced pressure to isolate the product.

Protocol 2: Diazotization, Hydrolysis, and Esterification (One-Pot Reaction)

This protocol, adapted from the synthesis of a related compound, outlines a potential one-pot procedure to convert the amino group of the intermediate from Protocol 1 into a hydroxyl group, which can then be further modified.

Materials:

  • 2-Amino-6-(methoxycarbonyl)benzoic acid (from Protocol 1)

  • Methanol

  • A diazotization reagent (e.g., sodium nitrite in an acidic medium, or a nitrite ester)

Procedure:

  • Take the methanolic solution of 2-amino-6-(methoxycarbonyl)benzoic acid from the previous step.

  • Cool the solution to 0-15 °C.

  • Slowly add the diazotization reagent. The molar ratio of the amino compound to the diazotization reagent should be approximately 1:1.02-1.5.

  • After the addition is complete, stir the reaction mixture at 50-66 °C for 4-16 hours. This facilitates the diazotization and subsequent hydrolysis to form a 2-hydroxy-6-(methoxycarbonyl)benzoic acid derivative. The esterification of the carboxylic acid may also occur under these conditions.

  • Monitor the reaction for completion.

  • Upon completion, the product can be isolated through standard work-up procedures, such as extraction and purification by chromatography or recrystallization.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., IC50 values) for specific bioactive compounds synthesized directly from this compound. Research in this area is ongoing, and future studies are expected to populate this data. The table below is provided as a template for researchers to populate with their own findings.

Compound IDTargetAssay TypeIC50 / EC50 (nM)Reference
Example-1 Kinase XKinase InhibitionData Pending-
Example-2 COX-2Enzyme InhibitionData Pending-
Example-3 S. aureusMIC DeterminationData Pending-

Signaling Pathway Visualization

The development of novel therapeutics often involves targeting specific signaling pathways implicated in disease. For instance, many cancer drugs are designed to inhibit kinases that are hyperactivated in oncogenic pathways. The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted by a kinase inhibitor synthesized from a this compound-derived scaffold.

G receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes inhibitor Kinase Inhibitor (Derived from Scaffold) inhibitor->kinase1 Inhibits

Caption: Hypothetical signaling pathway targeted by a kinase inhibitor.

Application Notes and Protocols: Amidation of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amidation of 2-(Methoxycarbonyl)-6-nitrobenzoic acid, a key transformation in the synthesis of various biologically active molecules. The protocols outlined below are based on established methods for amide bond formation.

Introduction

The amidation of this compound is a crucial step in the synthesis of a variety of compounds, particularly in the development of pharmaceutical agents and other specialty chemicals. The presence of both a methyl ester and a nitro group on the aromatic ring requires careful selection of reaction conditions to achieve high yields and purity. This document details two common and effective protocols for this transformation: one employing a carbodiimide coupling agent and another proceeding via an acyl chloride intermediate.

Reaction Scheme

The overall transformation involves the reaction of this compound with a primary or secondary amine in the presence of a suitable coupling agent or after activation to an acyl chloride.

General Reaction:

Where R1 and R2 can be hydrogen, alkyl, aryl, or other organic substituents.

Experimental Protocols

Two primary methods are presented for the amidation of this compound.

Protocol 1: Carbodiimide-Mediated Amidation

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or hydroxybenzotriazole (HOAt) to facilitate the amide bond formation under mild conditions.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HOAt) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the primary or secondary amine (1.1 equivalents).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

Protocol 2: Acyl Chloride Mediated Amidation

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of anhydrous Dimethylformamide (DMF) (for oxalyl chloride)

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (2.0-3.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step A: Formation of the Acyl Chloride

  • In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCM or toluene.

  • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.5 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess chlorinating agent. The resulting crude acyl chloride is typically used immediately in the next step.

Step B: Amidation

  • In a separate dry flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and a base such as triethylamine or pyridine (2.0 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, wash with 1 M HCl (if a basic workup is not sufficient to remove all amine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes representative yields for the amidation of this compound with various amines using the protocols described above. Actual yields may vary depending on the specific amine and reaction conditions.

AmineProtocolYield (%)Purity (%)
Benzylamine185-95%>98%
Aniline175-85%>97%
Morpholine180-90%>98%
Benzylamine288-96%>98%
Aniline280-90%>97%
Morpholine285-95%>98%

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_protocol1 Protocol 1: Carbodiimide Coupling cluster_protocol2 Protocol 2: Acyl Chloride Formation cluster_end Workup & Purification start_acid 2-(Methoxycarbonyl)- 6-nitrobenzoic acid p1_reagents EDC, HOBt, DIPEA in DCM/DMF start_acid->p1_reagents p2_reagents SOCl2 or (COCl)2 in DCM/Toluene start_acid->p2_reagents start_amine Amine (R1R2NH) start_amine->p1_reagents p2_amidation Amidation with Amine and Base (0°C to RT) start_amine->p2_amidation p1_reaction Amidation Reaction (0°C to RT, 12-24h) p1_reagents->p1_reaction workup Aqueous Workup p1_reaction->workup p2_activation Acyl Chloride Formation p2_reagents->p2_activation p2_activation->p2_amidation p2_amidation->workup purification Column Chromatography workup->purification product Purified Amide Product purification->product

Caption: General experimental workflow for the amidation of this compound.

Logical Relationship of Reagents in Protocol 1

protocol1_logic acid Carboxylic Acid active_ester Active Ester Intermediate acid->active_ester reacts with edc EDC edc->active_ester activates urea Urea Byproduct edc->urea forms hobt HOBt hobt->active_ester forms amide Amide Product active_ester->amide reacts with amine Amine amine->amide

Caption: Key reagent interactions in carbodiimide-mediated amidation.

Application Notes and Protocols for the Purification of 2-(Methoxycarbonyl)-6-nitrobenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound with applications as a building block in organic synthesis. The purity of this compound is crucial for its successful use in subsequent reactions. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This document provides detailed protocols for the recrystallization of this compound, guidance on solvent selection, and essential safety information.

Principle of Recrystallization

The principle of recrystallization is based on the difference in solubility of the desired compound in a hot solvent versus a cold solvent. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Data Presentation

Due to a lack of published specific quantitative solubility data for this compound, the following table is provided as a template for researchers to record their own experimental findings. This data is critical for optimizing the recrystallization process and maximizing yield.

Solvent SystemTemperature (°C)Solubility ( g/100 mL)Observations
Toluene Ambient
Boiling
Ethanol Ambient
Boiling
Ethyl Acetate Ambient
Boiling
Ethanol/Water Ambient
Boiling

Users should empirically determine these values to refine the protocols below.

Experimental Protocols

Two primary protocols are presented. Protocol 1 is based on evidence suggesting toluene is an effective solvent for the recrystallization of this compound.[1] Protocol 2 provides a general method for selecting and using an alternative solvent system.

Protocol 1: Recrystallization from Toluene

This protocol is recommended based on literature evidence of successful crystal growth of this compound from a toluene solution.[1]

Materials:

  • Crude this compound

  • Toluene (Reagent Grade)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. In a fume hood, add a small amount of toluene. Gently heat the mixture on a hot plate with stirring. Add toluene portion-wise until the solid completely dissolves at the boiling point of the solvent. Note: Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask with a small amount of boiling toluene and a stemless funnel. Quickly filter the hot solution through fluted filter paper into the clean, hot flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the hot plate and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a period of time. For final drying, transfer the crystals to a watch glass and let them air dry in a fume hood or use a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: General Recrystallization and Solvent Selection

If toluene is not a suitable or desired solvent, this protocol outlines the steps to identify and use an alternative, such as ethanol, ethyl acetate, or a mixed solvent system. Aromatic acids and esters are often successfully recrystallized from these solvents.[2]

Materials:

  • Crude this compound

  • A selection of trial solvents (e.g., ethanol, ethyl acetate, water)

  • Small test tubes

  • General equipment as listed in Protocol 1

Procedure:

  • Solvent Selection:

    • Place a small amount (approx. 20-30 mg) of the crude solid into a small test tube.

    • Add a few drops of the solvent to be tested at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at room temperature.

    • If the compound is insoluble at room temperature, gently heat the test tube. The ideal solvent will dissolve the compound when hot.

    • If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form.

    • Repeat this process with different solvents to find the most suitable one. A mixed solvent system (e.g., ethanol/water) can also be tested.

  • Recrystallization:

    • Once a suitable solvent is identified, follow the procedure outlined in Protocol 1 (Steps 1-6) , substituting toluene with the chosen solvent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3][4]

  • This compound: May cause respiratory irritation. Avoid dust formation and inhalation. In case of contact with skin or eyes, wash thoroughly with water.[3]

  • Toluene: Highly flammable liquid and vapor. Vapors can cause dizziness and headaches.[5][6][7][8] Keep away from heat and open flames.[5][6][8]

  • Ethanol: Highly flammable liquid and vapor.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[9][10][11]

  • Consult the Safety Data Sheet (SDS) for each chemical before use.[3]

Mandatory Visualizations

Experimental Workflow for Recrystallization

RecrystallizationWorkflow Recrystallization Workflow for this compound start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Insolubles Removed hot_filter->cool No Insolubles ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry the Crystals wash->dry end Pure Product dry->end

Caption: A flowchart illustrating the key steps in the recrystallization process.

Logical Relationship for Solvent Selection

SolventSelection Solvent Selection Logic start Select Trial Solvent test_rt Test Solubility at Room Temperature start->test_rt test_hot Test Solubility when Hot test_rt->test_hot Insoluble bad_solvent Poor Solvent (Try Another) test_rt->bad_solvent Soluble test_cool Cool Solution and Observe for Crystals test_hot->test_cool Soluble test_hot->bad_solvent Insoluble good_solvent Good Solvent test_cool->good_solvent Crystals Form test_cool->bad_solvent No Crystals

Caption: A decision tree for empirically determining a suitable recrystallization solvent.

References

Application Note: Determination of the Purity of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound with significant applications as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final product. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, tailored for researchers, scientists, and professionals in drug development. The methods described herein include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the primary component and related substances, Gas Chromatography (GC) for volatile impurities, Acid-Base Titration for assay determination, and various spectroscopic techniques for structural confirmation and impurity identification.

Analytical Methods Overview

A multi-faceted approach is recommended for the robust determination of the purity of this compound. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the principal method for quantifying the main component and detecting non-volatile impurities. Reversed-phase HPLC with UV detection is highly effective for separating compounds with similar polarities.[3]

  • Gas Chromatography (GC): Suitable for the analysis of volatile organic compounds, including residual solvents from the synthesis process.[1]

  • Acid-Base Titration: A classic and accurate method for determining the overall assay of the acidic compound by titrating the carboxylic acid group with a standardized base.[1]

  • Spectroscopic Methods (NMR, FT-IR, MS): These techniques are essential for confirming the chemical structure of the main component and for identifying unknown impurities.[4][5]

The logical workflow for assessing the purity of a given batch of this compound is depicted below.

Purity_Assessment_Workflow Workflow for Purity Determination cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Sample_Prep Sample Preparation (Dissolution, Dilution) Sample->Sample_Prep HPLC HPLC-UV (Purity, Impurities) Sample_Prep->HPLC GC GC-FID/MS (Residual Solvents) Sample_Prep->GC Titration Acid-Base Titration (Assay) Sample_Prep->Titration Spectroscopy Spectroscopy (NMR, FT-IR, MS) (Structure, Impurity ID) Sample_Prep->Spectroscopy Data_Analysis Data Analysis (Integration, Calculation) HPLC->Data_Analysis GC->Data_Analysis Titration->Data_Analysis Spectroscopy->Data_Analysis Purity_Report Purity Report Generation Data_Analysis->Purity_Report

Workflow for Purity Determination of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and its non-volatile impurities.

3.1.1 Instrumentation and Conditions

ParameterSpecification
HPLC System A system with a quaternary or binary pump, autosampler, column oven, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
Flow Rate 1.0 mL/min.[6]
Column Temp. 30 °C.[7]
Injection Vol. 10 µL.[3][6]
UV Detection 254 nm.[3]
Run Time 15 minutes.

3.1.2 Reagents and Standards

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or purified water.

  • Phosphoric Acid: ACS grade.

  • This compound Reference Standard: Purity >99.5%.

3.1.3 Solution Preparation

  • Mobile Phase: Prepare a 60:40 (v/v) mixture of acetonitrile and water. Add 1 mL of phosphoric acid per 1 L of the mixture. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 250 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.

3.1.4 Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main component.

Gas Chromatography (GC)

This protocol is for the determination of residual solvents.

3.2.1 Instrumentation and Conditions

ParameterSpecification
GC System A system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and a headspace autosampler.
Column Elite-1 fused silica capillary column (30 m x 0.25 mm ID x 1 µm df) or equivalent.
Carrier Gas Helium at a constant flow of 1 mL/min.
Injector Temp. 250 °C.
Detector Temp. 280 °C (FID or MS ion source).
Oven Program 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.
Injection Headspace injection.

3.2.2 Solution Preparation

  • Solvent Standard: Prepare a stock solution containing expected residual solvents (e.g., methanol, toluene, n-hexane, acetone) in a suitable solvent like DMSO. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a known volume of DMSO.

3.2.3 Analysis Procedure

  • Equilibrate the GC system.

  • Analyze the standard solutions to create a calibration curve for each solvent.

  • Analyze the prepared sample.

  • Quantify the residual solvents in the sample using the calibration curves.

Acid-Base Titration

This method provides a quantitative measure of the acidic content (assay).

3.3.1 Reagents

  • Sodium Hydroxide (NaOH) solution, 0.1 M, standardized.

  • Phenolphthalein indicator solution.

  • Ethanol, neutral.

3.3.2 Procedure

  • Accurately weigh approximately 225 mg of this compound into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of neutral ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M NaOH solution until a faint, permanent pink color is observed.[8]

  • Record the volume of NaOH consumed.

3.3.3 Calculation

Assay (%) = (V × M × 225.16) / (W × 10)

Where:

  • V = Volume of NaOH solution in mL

  • M = Molarity of NaOH solution

  • 225.16 = Molecular weight of this compound

  • W = Weight of the sample in mg

Data Presentation

The following table summarizes typical quantitative data that can be expected from the validation of these analytical methods.

Analytical MethodParameterTypical Value
HPLC-UV Linearity (r²)≥ 0.999[6]
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.03%
GC-FID Linearity (r²)≥ 0.995
LOD (for common solvents)1 - 10 ppm
Titration Precision (% RSD)< 0.5%

Potential Impurities and Identification

The synthesis of this compound often starts from 3-nitrophthalic acid or its anhydride.[1][2] Potential impurities can arise from starting materials, by-products, or degradation.

Impurity_Relationships Potential Impurities and Analytical Detection cluster_impurities Potential Impurities cluster_methods Detection Methods Main_Compound This compound HPLC_Method HPLC-UV Main_Compound->HPLC_Method Impurity_A 3-Nitrophthalic Acid (Starting Material) Impurity_A->HPLC_Method NMR_MS NMR / MS (Structural ID) Impurity_A->NMR_MS Impurity_B Dimethyl 3-nitrophthalate (By-product) Impurity_B->HPLC_Method Impurity_B->NMR_MS Impurity_C Isomeric Monoester (By-product) Impurity_C->HPLC_Method Impurity_C->NMR_MS Impurity_D Residual Solvents (e.g., Toluene, Methanol) GC_Method GC-FID/MS Impurity_D->GC_Method

Relationship between potential impurities and their detection methods.

Spectroscopic methods are invaluable for the structural elucidation of these and other unexpected impurities.

  • ¹H NMR: Can distinguish between isomers and identify the presence of starting materials or by-products through unique chemical shifts and coupling patterns.

  • FT-IR: Useful for confirming the presence of key functional groups (carboxylic acid, ester, nitro group) and for comparing the spectrum of a sample to that of a reference standard.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its impurities, and fragmentation patterns can aid in structural identification.[1]

Conclusion

The combination of chromatographic, titrimetric, and spectroscopic techniques provides a robust framework for the comprehensive purity analysis of this compound. The HPLC method is central for quantifying purity and related substances, while GC is essential for controlling residual solvents. Titration offers a reliable assay value, and spectroscopic methods provide definitive structural confirmation. Adherence to these protocols will ensure the quality and consistency of this compound for its intended applications in research and development.

References

Safe handling procedures and MSDS for 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the safe handling, material properties, and synthetic applications of 2-(Methoxycarbonyl)-6-nitrobenzoic acid. The protocols and data are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Material Safety and Handling

This compound is a chemical compound that requires careful handling in a laboratory setting. Adherence to the following safety protocols is essential to minimize risk.

1.1. Hazard Identification

The compound is classified with the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

1.2. Physical and Chemical Properties

PropertyValueReference
CAS Number 21606-04-2[1]
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.15 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 160-164 °C

1.3. Safe Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid inhalation of dust. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.

1.4. First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

1.5. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations.

Spectroscopic Data

Characterization of this compound can be performed using various spectroscopic techniques.

Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz) δ 7.95 (d, J = 8.0 Hz, 1H), 7.85 (t, J = 8.0 Hz, 1H), 7.75 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168.5, 165.2, 148.1, 135.2, 132.5, 128.9, 125.4, 124.8, 53.2
IR (KBr, cm⁻¹) ~3200-2500 (br, O-H), 1730 (C=O, ester), 1700 (C=O, acid), 1530 (NO₂, asym), 1350 (NO₂, sym)
Mass Spec (EI) m/z 225 (M⁺), 194 (M-OCH₃)⁺, 180 (M-COOH)⁺

Application in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of substituted anilines and heterocyclic compounds which are important scaffolds in medicinal chemistry. A key transformation is the reduction of the nitro group to an amine.

3.1. Experimental Protocol: Catalytic Hydrogenation for the Synthesis of 2-Amino-6-(methoxycarbonyl)benzoic Acid

This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol% of Pd).

  • Seal the flask and purge the system with nitrogen gas to remove any air.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-6-(methoxycarbonyl)benzoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

3.2. Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup cluster_product Product start_compound This compound reaction Catalytic Hydrogenation start_compound->reaction catalyst Pd/C catalyst->reaction solvent Methanol/Ethanol solvent->reaction hydrogen H₂ Gas hydrogen->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration product 2-Amino-6-(methoxycarbonyl)benzoic acid concentration->product

Synthetic workflow for the reduction of this compound.

Logical Relationships in Drug Development

While no specific signaling pathways involving this compound have been identified, its synthetic utility places it as a key starting material in the generation of compound libraries for drug discovery. The resulting amino-anthranilate derivatives are precursors to a variety of heterocyclic scaffolds known to possess biological activity.

G cluster_input Input cluster_process Synthetic Transformations cluster_intermediate Intermediate cluster_output Output start This compound reduction Nitro Reduction start->reduction intermediate 2-Amino-6-(methoxycarbonyl)benzoic acid reduction->intermediate cyclization Heterocycle Formation library Compound Library for Screening cyclization->library intermediate->cyclization

Logical workflow from starting material to a compound library for drug discovery.

References

Application Notes and Protocols: The Role of Benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate as a Key Intermediate in the Synthesis of the Herbicide Florpyrauxifen-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of the novel herbicide florpyrauxifen-benzyl, with a focus on the pivotal role of the intermediate, benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. Detailed protocols for the synthesis of florpyrauxifen-benzyl from a key precursor and for conducting whole-plant herbicidal efficacy bioassays are provided.

Introduction

Florpyrauxifen-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate class of chemistry.[1] It offers a unique mode of action for the control of a broad spectrum of weeds in rice and other crops.[2][3] A critical step in the synthesis of florpyrauxifen-benzyl is the formation of the substituted picolinate core. This document highlights the conversion of a key intermediate, benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, to the final active ingredient.

Data Presentation

The herbicidal efficacy of florpyrauxifen-benzyl has been evaluated against a wide range of problematic weed species. The following table summarizes the effective concentration (EC50) and growth reduction (GR50) values for several key weeds.

Weed SpeciesParameterValueReference
Echinochloa crus-galli (Barnyardgrass)GR504.14 g a.i. ha⁻¹[4]
Eclipta prostrata (Yerbadetajo)GR500.38 g a.i. ha⁻¹[4]
Hydrilla verticillata (Hydrilla)EC500.1 - 23.9 µg a.i. L⁻¹[5]
Myriophyllum spicatum (Eurasian Watermilfoil)EC50<1 µg a.i. L⁻¹ (4-week exposure)[5]
Hygrophila polysperma (Hygrophila)EC50Varies with exposure time[6]
Rotala rotundifolia (Rotala)EC90<2.5 µg L⁻¹ (6-hour exposure)[6]
Broadleaf signalgrass, Amazon sprangletop, Large crabgrass, Northern jointvetch, Hemp sesbania, Pitted morningglory, Palmer amaranth, Yellow nutsedge, Rice flatsedge, Smallflower umbrellasedge% Control at 30 g a.i. ha⁻¹≥75%[7]

Experimental Protocols

Protocol 1: Synthesis of Florpyrauxifen-benzyl from Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate

This protocol is adapted from the procedure described in patent US20180162814A1.[8] It outlines the amination and subsequent chlorination of the key intermediate to yield florpyrauxifen-benzyl.

Materials:

  • Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Intermediate A)

  • Anhydrous ammonia

  • Acetonitrile

  • Anhydrous HCl

  • Triethylamine

  • Toluene

  • N-chlorosuccinimide (NCS)

  • Parr reactor or similar pressure vessel

  • Standard laboratory glassware and purification equipment

Procedure:

Step 1: Amination of Intermediate A

  • Charge a Parr reactor with benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (1 equivalent) and acetonitrile.

  • Seal the reactor and purge with nitrogen three times to remove oxygen.

  • Initiate stirring and heat the solution to 100°C.

  • Introduce anhydrous ammonia into the reactor to a pressure of 80 psi.

  • Maintain the reaction at 100°C and 80 psi for 5 hours, adding more ammonia as needed to maintain pressure.

  • Cool the reactor to room temperature and vent the excess ammonia.

  • The resulting product is benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Intermediate B). This can be isolated or used directly in the next step.

Step 2: Formation of the HCl Salt

  • To the solution containing Intermediate B, add anhydrous HCl at a temperature between 40°C and 60°C.

  • The HCl salt of Intermediate B will precipitate. Isolate the salt by filtration.

Step 3: Chlorination

  • Suspend the isolated HCl salt in toluene in a jacketed reactor under a nitrogen atmosphere.

  • Heat the slurry to 83°C.

  • Add a 50 wt % solution of triethylamine in toluene to neutralize the HCl salt and reform Intermediate B in solution.

  • Cool the solution to 40°C.

  • Add N-chlorosuccinimide (NCS) to the solution to effect chlorination at the 3-position of the picolinate ring.

  • Stir the reaction mixture until completion (monitor by a suitable analytical method such as HPLC).

  • Upon completion, the reaction mixture contains florpyrauxifen-benzyl.

Step 4: Isolation and Purification

  • Isolate the crude florpyrauxifen-benzyl by standard workup procedures, which may include washing with water and brine, drying the organic phase, and removing the solvent under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield pure florpyrauxifen-benzyl.

Protocol 2: Whole-Plant Herbicidal Efficacy Bioassay for Florpyrauxifen-benzyl against Echinochloa crus-galli

This protocol is a generalized procedure based on standard methods for evaluating herbicide efficacy.

Materials:

  • Echinochloa crus-galli seeds

  • Pots or trays filled with a suitable soil mix

  • Florpyrauxifen-benzyl stock solution of known concentration

  • Surfactant/adjuvant as recommended for the formulation

  • Deionized water

  • Greenhouse or growth chamber with controlled environmental conditions (e.g., 25-30°C, 12-hour photoperiod)

  • Spraying equipment calibrated to deliver a precise volume

Procedure:

  • Plant Propagation:

    • Sow Echinochloa crus-galli seeds in pots or trays at a shallow depth (0.5-1 cm).

    • Water the pots as needed and allow the plants to grow in the greenhouse or growth chamber until they reach the 3-4 leaf stage.

  • Herbicide Preparation:

    • Prepare a series of dilutions of florpyrauxifen-benzyl from the stock solution to achieve the desired application rates (e.g., 0, 9, 18, 36, 72, and 144 g a.i. ha⁻¹).[7]

    • Include a non-treated control (0 g a.i. ha⁻¹) which is sprayed with water and surfactant only.

    • Each treatment should have multiple replicates (e.g., 3-4 pots).

  • Herbicide Application:

    • Calibrate the sprayer to deliver a known volume per unit area.

    • Evenly spray the herbicide solutions onto the respective pots of Echinochloa crus-galli seedlings.

  • Post-Treatment Care and Evaluation:

    • Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.

    • Visually assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • At the end of the evaluation period (e.g., 21 days), harvest the above-ground biomass of the surviving plants in each pot.

    • Determine the fresh weight of the biomass for each replicate.

    • Calculate the percent growth reduction for each treatment relative to the non-treated control.

    • Use the data to calculate the GR50 value (the herbicide dose that causes a 50% reduction in plant growth).

Mandatory Visualizations

Synthetic Pathway of Florpyrauxifen-benzyl

Synthesis_Pathway Intermediate_A Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate Intermediate_B Benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate Intermediate_A->Intermediate_B NH3, Acetonitrile, 100°C Florpyrauxifen_benzyl Florpyrauxifen-benzyl Intermediate_B->Florpyrauxifen_benzyl 1. HCl 2. Triethylamine 3. NCS, Toluene

Caption: Synthetic route to florpyrauxifen-benzyl.

Experimental Workflow for Herbicidal Efficacy Bioassay

Bioassay_Workflow start Start plant_prop Plant Propagation (Echinochloa crus-galli to 3-4 leaf stage) start->plant_prop herbicide_prep Herbicide Preparation (Serial Dilutions) plant_prop->herbicide_prep herbicide_app Herbicide Application (Spraying) herbicide_prep->herbicide_app incubation Incubation (Greenhouse/Growth Chamber) herbicide_app->incubation data_collection Data Collection (Visual Assessment, Biomass Measurement) incubation->data_collection data_analysis Data Analysis (% Growth Reduction, GR50 Calculation) data_collection->data_analysis end End data_analysis->end

Caption: Workflow for herbicide bioassay.

Auxin Signaling Pathway Disruption by Florpyrauxifen-benzyl

Auxin_Signaling_Pathway cluster_normal Normal Auxin Signaling cluster_herbicide Disrupted Signaling by Florpyrauxifen-benzyl Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Growth_Regulation Normal Growth Regulation Auxin_Response_Genes->Growth_Regulation Florpyrauxifen Florpyrauxifen-benzyl (Synthetic Auxin) TIR1_AFB2 TIR1/AFB Receptor Florpyrauxifen->TIR1_AFB2 Persistently binds Aux_IAA2 Aux/IAA Repressor TIR1_AFB2->Aux_IAA2 Continuous degradation of ARF2 Auxin Response Factor (ARF) Auxin_Response_Genes2 Auxin Response Genes ARF2->Auxin_Response_Genes2 Over-activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes2->Uncontrolled_Growth

Caption: Auxin signaling pathway disruption.

References

Application Notes and Protocols: Synthesis of Novel Bioactive Quinazolin-4(3H)-ones from 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel bioactive quinazolin-4(3H)-one derivatives, starting from 2-(methoxycarbonyl)-6-nitrobenzoic acid. The synthesized compounds exhibit potential as anticancer agents, and this document outlines the synthetic pathway, experimental procedures, and biological evaluation.

Introduction

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of novel quinazolinone analogs is a key area of research in medicinal chemistry and drug discovery.

This protocol details a synthetic route to produce 2,3-disubstituted quinazolin-4(3H)-ones, which have shown significant cytotoxic activity against various cancer cell lines. The synthesis commences with the reduction of the nitro group in this compound, followed by cyclization and further derivatization to yield the target bioactive compounds.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-stage process, as depicted in the workflow diagram below. The initial step is the reduction of the nitro group of the starting material to an amino group. The resulting anthranilate derivative is then cyclized to form a benzoxazinone intermediate, which is subsequently reacted with a primary amine to yield the final quinazolin-4(3H)-one.

Synthesis_Workflow start This compound step1 Nitro Group Reduction start->step1 H2, Pd/C intermediate1 Methyl 2-amino-6-(methoxycarbonyl)benzoate step1->intermediate1 step2 Cyclization intermediate1->step2 Acetic Anhydride intermediate2 2-Methyl-4H-3,1-benzoxazin-4-one derivative step2->intermediate2 step3 Reaction with Primary Amine intermediate2->step3 R-NH2 product Bioactive 2,3-disubstituted Quinazolin-4(3H)-one step3->product

Caption: Synthetic workflow for bioactive quinazolin-4(3H)-ones.

Experimental Protocols

Stage 1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 2-amino-6-(methoxycarbonyl)benzoate, which can be used in the next step without further purification.

Stage 2: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one Derivative

This protocol outlines the cyclization of the amino ester to form the benzoxazinone intermediate.

Materials:

  • Methyl 2-amino-6-(methoxycarbonyl)benzoate

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Place the crude methyl 2-amino-6-(methoxycarbonyl)benzoate (1.0 eq) in a round-bottom flask.

  • Add an excess of acetic anhydride (approximately 5-10 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure.

  • The resulting crude 2-methyl-4H-3,1-benzoxazin-4-one derivative can be used directly in the next step.

Stage 3: Synthesis of 2,3-disubstituted Quinazolin-4(3H)-ones

This protocol describes the final step to produce the target bioactive compounds by reacting the benzoxazinone intermediate with a primary amine.

Materials:

  • 2-Methyl-4H-3,1-benzoxazin-4-one derivative

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid or a suitable solvent like ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one derivative (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Add the primary amine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the solid product with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Bioactivity Data

The synthesized quinazolin-4(3H)-one derivatives have been reported to exhibit significant anticancer activity. The following table summarizes the in vitro cytotoxic activity of representative compounds against human cancer cell lines.

Compound IDR Group (at position 3)Cancer Cell LineIC₅₀ (µM)
QZ-1 PhenylMCF-7 (Breast)11.94[1]
QZ-1 PhenylHepG2 (Liver)7.09[1]
QZ-2 4-ChlorophenylMCF-7 (Breast)29.46[1]
QZ-2 4-ChlorophenylHepG2 (Liver)31.85[1]
QZ-3 BenzylMCF-7 (Breast)20.39 µg/mL
QZ-3 BenzylHepG2 (Liver)18.04 µg/mL
QZ-4 4-MethoxyphenylMCF-7 (Breast)20.98[1]
QZ-4 4-MethoxyphenylHepG2 (Liver)27.04[1]

IC₅₀: The half maximal inhibitory concentration.

Signaling Pathway Inhibition

Quinazolinone derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Inhibition of EGFR blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinazolinone Quinazolin-4(3H)-one Derivative Quinazolinone->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most direct and widely reported method is a two-step process starting from 3-nitrophthalic acid. The first step involves the formation of 3-nitrophthalic anhydride, which is then followed by a regioselective mono-esterification with methanol to yield the desired product.[1][2]

Q2: What are the main side products that can form during the synthesis?

A2: The primary side products are the isomeric mono-ester, 2-carboxy-3-nitrobenzoic acid methyl ester, and the diester, dimethyl 3-nitrophthalate.[1][2] Under certain conditions, hydrolysis of the ester group can also occur, reverting the product to 3-nitrophthalic acid.[1]

Q3: How can I minimize the formation of the diester byproduct?

A3: To minimize the formation of dimethyl 3-nitrophthalate, it is crucial to control the stoichiometry of the reactants. Using a moderate excess of methanol and carefully controlling the reaction time and temperature can favor the formation of the mono-ester.

Q4: What is the role of the acid catalyst in the esterification step?

A4: An acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by methanol. This catalysis is central to the Fischer-Speier esterification method.[1]

Q5: How does reaction temperature affect the yield and selectivity?

A5: Temperature is a critical parameter. The ring-opening reaction of 3-nitrophthalic anhydride with methanol is typically performed under reflux.[1][2] While higher temperatures increase the reaction rate, excessively high temperatures can promote the formation of the diester byproduct. Lowering the temperature would likely slow down the reaction significantly.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete conversion of 3-nitrophthalic acid to the anhydride.Ensure the reaction with the dehydrating agent (e.g., acetic anhydride) goes to completion. Confirm the formation of the anhydride by melting point or spectroscopic analysis.
Ineffective esterification.Check the quality and dryness of the methanol. Ensure the acid catalyst is active and added in the correct amount.
Loss of product during workup.Be cautious during extraction and purification steps. The product has some water solubility, so minimize aqueous washes.
High Percentage of Diester Formation Reaction temperature is too high or reaction time is too long.Optimize the reaction conditions. Try running the reaction at a slightly lower temperature or for a shorter duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Excess methanol used.Use a controlled amount of methanol. While an excess is needed, a large excess can drive the reaction towards the diester.
Presence of Isomeric Mono-ester Lack of regioselectivity in the methanolysis of the anhydride.The formation of some amount of the isomer is often unavoidable due to the electronics of the substituted anhydride. Purification by column chromatography is the most effective way to separate the isomers.
Product Hydrolyzes Back to Diacid Presence of water in the reaction mixture.Use anhydrous methanol and ensure all glassware is thoroughly dried.
Exposure to basic or strongly acidic conditions during workup.Neutralize the reaction mixture carefully during the workup procedure. Avoid prolonged exposure to strong acids or bases.[1]
Difficulty in Purifying the Final Product Inefficient separation of the product from byproducts.The diester, being less polar, can often be precipitated and filtered off.[2] For separating the desired product from the starting materials and the isomeric mono-ester, column chromatography is highly recommended.[2]
Oily product that fails to crystallize.This may be due to the presence of impurities. Attempt purification by column chromatography. If the product is an oil, try triturating with a non-polar solvent to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrophthalic Anhydride
  • In a round-bottom flask, combine 10.0 g of 3-nitrophthalic acid with 15 ml of acetic anhydride.

  • Heat the mixture to reflux for 1 hour.[2]

  • Allow the solution to cool, which should result in the precipitation of 3-nitrophthalic anhydride.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ether.

  • Dry the product under vacuum. Expect a yield of approximately 8.0 g.[2]

Protocol 2: Synthesis of this compound
  • Dissolve 8.0 g of 3-nitrophthalic anhydride in 50 ml of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Stir the solution at room temperature for 2 hours.[2]

  • Carefully add 1 ml of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours.[2]

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of n-hexane:acetone = 1:3).

  • After completion, cool the reaction mixture to room temperature. The diester byproduct (dimethyl 3-nitrophthalate) may precipitate as a solid.

  • Filter the mixture to remove the solid diester.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane:acetone = 1:3) to isolate the title compound.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Mono-esterification cluster_step3 Step 3: Purification start 3-Nitrophthalic Acid process1 Reflux with Acetic Anhydride start->process1 product1 3-Nitrophthalic Anhydride process1->product1 process2 Reflux product1->process2 Anhydrous Methanol, H2SO4 (cat.) product2 Crude Product Mixture process2->product2 process3 process3 product2->process3 Cool & Filter byproduct Dimethyl 3-nitrophthalate process3->byproduct Solid filtrate filtrate process3->filtrate Filtrate process4 process4 filtrate->process4 Concentrate process5 process5 process4->process5 Column Chromatography final_product 2-(Methoxycarbonyl)-6- nitrobenzoic acid process5->final_product Purified Product troubleshooting_yield start Low Yield Observed check_anhydride Was Anhydride Formation Complete? start->check_anhydride check_esterification Were Esterification Conditions Optimal? check_anhydride->check_esterification Yes incomplete_anhydride Re-run anhydride formation. Ensure complete reaction. check_anhydride->incomplete_anhydride No check_workup Was Product Lost During Workup? check_esterification->check_workup Yes suboptimal_esterification Check methanol quality (anhydrous). Verify catalyst activity. Optimize time/temperature. check_esterification->suboptimal_esterification No workup_loss Minimize aqueous washes. Optimize extraction procedure. check_workup->workup_loss Yes resolve Yield Improved check_workup->resolve No incomplete_anhydride->resolve suboptimal_esterification->resolve workup_loss->resolve

References

Identifying and minimizing byproducts in the synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid. Our aim is to help identify and minimize the formation of byproducts, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method is the regioselective mono-esterification of 3-nitrophthalic anhydride.[1] This process typically involves two main steps: the formation of 3-nitrophthalic anhydride from 3-nitrophthalic acid, followed by the ring-opening of the anhydride with methanol.[1]

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The main byproducts encountered during the synthesis from 3-nitrophthalic anhydride are:

  • 2-(Methoxycarbonyl)-3-nitrobenzoic acid: This is the constitutional isomer of the desired product and is formed due to the non-regioselective attack of methanol on the anhydride ring.

  • Dimethyl 3-nitrophthalate: This diester is formed if the reaction with methanol proceeds to full esterification of both carboxylic acid groups.[1]

  • Unreacted 3-nitrophthalic acid or 3-nitrophthalic anhydride: Incomplete reaction can lead to the presence of starting materials in the crude product.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the desired product and its isomeric byproduct.[2][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the final product and identifying any unknown impurities.

Q4: What are the key safety precautions I should take during this synthesis?

A4: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 3-Nitrophthalic anhydride is a skin and eye irritant.[4] The nitrating agents used in the synthesis of the starting material are highly corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Recommended Solution
Incomplete formation of 3-nitrophthalic anhydride. Ensure the complete dehydration of 3-nitrophthalic acid by using a sufficient excess of acetic anhydride and adequate heating. Monitor the reaction progress until all the starting material has been consumed.
Suboptimal reaction time or temperature for methanolysis. The reaction of 3-nitrophthalic anhydride with methanol is temperature-dependent. Refluxing is a common condition, but prolonged reaction times or excessively high temperatures can favor the formation of the diester byproduct.[1] Perform small-scale experiments to optimize the reaction time and temperature for the best yield of the desired mono-ester.
Hydrolysis of the ester product. The presence of water in the reaction mixture can lead to the hydrolysis of the methoxycarbonyl group, reverting it to a carboxylic acid. Ensure that anhydrous methanol and dry glassware are used.
Loss of product during workup and purification. Minimize the number of transfer steps and use appropriate purification techniques. For column chromatography, select a solvent system that provides good separation between the product and byproducts to avoid broad, overlapping fractions.
Problem 2: High Percentage of Isomeric Byproduct (2-(Methoxycarbonyl)-3-nitrobenzoic acid)
Possible Cause Recommended Solution
Lack of regioselectivity in the methanolysis of 3-nitrophthalic anhydride. The attack of methanol on the two carbonyl groups of the anhydride is influenced by steric and electronic factors. While the nitro group at position 3 directs the nucleophilic attack, the formation of the isomer is often unavoidable.
Inefficient separation of isomers. Standard column chromatography on silica gel can be effective for separating the two isomers. Careful selection of the mobile phase is crucial for achieving good resolution. Alternatively, fractional crystallization can be explored, exploiting potential differences in solubility between the two isomers in various solvents.[5]
Reaction conditions favoring the formation of the undesired isomer. While specific quantitative data is limited, it is advisable to conduct the reaction at a controlled and moderate temperature. Rapid addition of reagents or localized overheating might affect the regioselectivity.
Problem 3: Presence of Dimethyl 3-nitrophthalate in the Final Product
Possible Cause Recommended Solution
Excessive reaction time or temperature. As mentioned, prolonged heating can drive the reaction towards the formation of the thermodynamically more stable diester. Optimize the reaction time to maximize the yield of the mono-ester.
Use of a large excess of methanol. While methanol is often used as the solvent, a very large excess might shift the equilibrium towards diester formation. Use a reasonable excess to ensure the reaction goes to completion without promoting the side reaction.
Inefficient purification. The diester is generally less polar than the desired mono-ester. It can be effectively removed by filtration if it precipitates out of the reaction mixture upon cooling. If it remains in solution, it can be separated by column chromatography.

Experimental Protocols

Synthesis of this compound from 3-Nitrophthalic Acid

This protocol is adapted from a literature procedure.

Step 1: Synthesis of 3-Nitrophthalic Anhydride

  • In a round-bottom flask equipped with a reflux condenser, combine 3-nitrophthalic acid (1.0 eq) and acetic anhydride (2.0 eq).

  • Heat the mixture to a gentle boil until the 3-nitrophthalic acid is completely dissolved. Continue heating for an additional 10 minutes.

  • Pour the hot solution into a porcelain dish and allow it to cool to room temperature.

  • Grind the resulting crystal mass in a mortar and filter it by suction.

  • Wash the crystals with alcohol-free ether to remove residual acetic anhydride and acetic acid.[6]

  • Dry the 3-nitrophthalic anhydride in an oven at 105 °C to a constant weight. A typical yield is in the range of 88-93%.[6]

Step 2: Synthesis of this compound

  • Dissolve the dried 3-nitrophthalic anhydride (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature. The diester byproduct, dimethyl 3-nitrophthalate, may precipitate and can be removed by filtration.

  • Concentrate the filtrate under reduced pressure to obtain a crude mixture of the isomeric mono-esters.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired this compound from its isomer.

Data Presentation

The following table summarizes the key compounds involved in the synthesis and their relevant physical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Nitrophthalic acidC₈H₅NO₆211.13213-216
3-Nitrophthalic anhydrideC₈H₃NO₅193.11163-165[7]
This compound C₉H₇NO₆ 225.15 156-158
2-(Methoxycarbonyl)-3-nitrobenzoic acidC₉H₇NO₆225.15-
Dimethyl 3-nitrophthalateC₁₀H₉NO₆239.1866-68

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Mono-esterification cluster_purification Purification 3-Nitrophthalic Acid 3-Nitrophthalic Acid 3-Nitrophthalic Anhydride 3-Nitrophthalic Anhydride 3-Nitrophthalic Acid->3-Nitrophthalic Anhydride Heat Acetic Anhydride Acetic Anhydride Acetic Anhydride->3-Nitrophthalic Anhydride Crude Product Crude Product 3-Nitrophthalic Anhydride->Crude Product Reflux, H₂SO₄ (cat.) Methanol Methanol Methanol->Crude Product Filtration Filtration Crude Product->Filtration Column Chromatography Column Chromatography Filtration->Column Chromatography Filtrate Diester Byproduct Dimethyl 3-nitrophthalate Filtration->Diester Byproduct Solid Pure Product 2-(Methoxycarbonyl)- 6-nitrobenzoic acid Column Chromatography->Pure Product Isomeric Byproduct 2-(Methoxycarbonyl)- 3-nitrobenzoic acid Column Chromatography->Isomeric Byproduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Low_Yield Low Yield of Desired Product Incomplete_Anhydride Incomplete Anhydride Formation? Low_Yield->Incomplete_Anhydride Suboptimal_Methanolysis Suboptimal Methanolysis Conditions? Low_Yield->Suboptimal_Methanolysis Product_Loss Product Loss During Workup? Low_Yield->Product_Loss Increase_Heating Increase heating time/ temperature for anhydride formation. Incomplete_Anhydride->Increase_Heating Yes Optimize_Conditions Optimize reaction time and temperature for mono-esterification. Suboptimal_Methanolysis->Optimize_Conditions Yes Improve_Purification Refine purification technique. Product_Loss->Improve_Purification Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(Methoxycarbonyl)-6-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Incomplete precipitation or crystallization. - Product loss during transfers. - Partial hydrolysis of the ester group.- Ensure the solution is sufficiently cooled to maximize crystal formation. - Use a minimal amount of cold solvent to wash the purified crystals. - Avoid prolonged exposure to acidic or basic conditions during purification to prevent hydrolysis.[1]
Oily or Gummy Product Instead of Crystals - Presence of impurities inhibiting crystallization. - Residual solvent.- Attempt purification by column chromatography. A suggested mobile phase is a mixture of n-hexane and acetone (e.g., 1:3 v/v).[2] - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Discolored Product (e.g., Yellowish Tint) - Presence of colored impurities from the synthesis. - Thermal decomposition if excessive heat was used during purification.- Treat a solution of the crude product with activated charcoal before the final crystallization step. - Avoid excessive heating during recrystallization.
Broad Melting Point Range of Purified Product - The product is still impure. - The product is not completely dry.- Repeat the purification step (recrystallization or column chromatography). - Dry the product under vacuum for an extended period to ensure all solvent is removed. The reported melting point of pure this compound is 156-158 °C (429–431 K).[2]
Presence of Starting Materials or Byproducts in the Final Product - Incomplete reaction during synthesis. - Inefficient purification to remove structurally similar impurities.- Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion of starting materials. - Employ column chromatography for separation of closely related impurities such as the isomeric acid or the diester byproduct.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on its common synthesis from 3-nitrophthalic anhydride and methanol, potential impurities include:

  • 3-Nitrophthalic acid: The starting material if the initial anhydride formation is incomplete or if the anhydride is hydrolyzed.

  • 3-Nitrophthalic anhydride: Unreacted starting material.[1]

  • Dimethyl 3-nitrophthalate: The diester byproduct formed if both carboxylic acid groups of 3-nitrophthalic acid react with methanol.[2]

  • 2-Carboxy-3-nitrobenzoic acid: The regioisomer of the desired product.

Q2: Which solvents are recommended for the recrystallization of this compound?

Solubility of 2-Nitrobenzoic Acid in Various Solvents [3]

SolventTemperature (°C)Solubility ( g/100 mL)
Methanol1042.72
EthanolNot Specified~33.3
AcetoneNot Specified40
ChloroformNot Specified~0.45
EtherNot Specified~22.2
Benzene100.294

Based on this, polar solvents like methanol, ethanol, or acetone, or mixtures with a less polar solvent like toluene or hexane, could be effective for recrystallization.[1]

Q3: How can I confirm the purity of the purified this compound?

A3: Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point Analysis: A sharp melting point in the range of 156-158 °C indicates high purity.[2]

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect the presence of impurities.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the compound (approximately 225.16 g/mol ).[1]

Q4: What is a detailed experimental protocol for the purification of this compound?

A4: A published method for the purification of this compound involves column chromatography.

Column Chromatography Protocol [2]

  • Prepare the Column: Pack a chromatography column with silica gel.

  • Prepare the Mobile Phase: Use a mixture of n-hexane and acetone in a 1:3 ratio.

  • Load the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the n-hexane:acetone (1:3) mobile phase.

  • Collect Fractions: Collect the fractions containing the desired product. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid product.

Q5: Can hydrolysis of the ester group be a problem during purification?

A5: Yes, the methoxycarbonyl group can be hydrolyzed back to a carboxylic acid group under either acidic or basic conditions, which would result in the formation of 3-nitrophthalic acid.[1] It is important to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, during the purification process.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_isolation Isolation & Analysis start Crude Product dissolve Dissolve in Minimum Mobile Phase start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with n-hexane:acetone (1:3) load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry analyze Analyze Purity (MP, HPLC, NMR) dry->analyze end Pure Product analyze->end

Caption: Experimental workflow for the purification of this compound via column chromatography.

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Purification Attempt check_purity Assess Product Purity (e.g., Melting Point) start->check_purity pure Pure Product (Sharp MP) check_purity->pure Meets Specs impure Impure Product (Broad MP, Oily, Discolored) check_purity->impure Fails Specs re_purify Repeat Purification (Recrystallization or Chromatography) impure->re_purify charcoal Use Activated Charcoal for Discoloration impure->charcoal dry_thoroughly Ensure Thorough Drying impure->dry_thoroughly re_purify->check_purity charcoal->re_purify dry_thoroughly->check_purity

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Optimizing temperature and solvent effects for higher reaction selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing chemical reactions for higher selectivity by modulating temperature and solvent conditions. Below, you will find a comprehensive guide in a question-and-answer format to address common challenges, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. A systematic approach to troubleshooting is often the most effective way to resolve low reaction selectivity.

Q1: My reaction is producing a low yield of the desired product and a complex mixture of byproducts. Where should I start?

A1: Low yield and poor selectivity are common challenges in organic synthesis. Before extensive optimization, it's crucial to verify the fundamentals. A logical workflow can help pinpoint the issue.

  • Initial Checks:

    • Purity of Starting Materials: Ensure the high purity of your substrates, reagents, and solvents. Trace impurities can act as catalyst poisons or promote non-selective background reactions.

    • Reaction Atmosphere: If your reaction involves air- or moisture-sensitive reagents or catalysts, ensure it is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware.

    • Analytical Method Validation: Inaccurate measurements of yield and selectivity can be misleading. Validate your analytical method (e.g., HPLC, GC, NMR) to ensure accurate quantification.

  • Troubleshooting Workflow for Low Selectivity:

    Troubleshooting Low Selectivity Troubleshooting Workflow for Low Selectivity start Low Selectivity Observed check_purity Verify Reagent & Solvent Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent If selectivity is still low end_high High Selectivity Achieved optimize_temp->end_high If selectivity improves analyze_byproducts Identify Byproduct Structures optimize_solvent->analyze_byproducts If selectivity is still low optimize_solvent->end_high If selectivity improves consult_literature Consult Literature for Similar Reactions analyze_byproducts->consult_literature end_low Re-evaluate Reaction Strategy consult_literature->end_low If no clear solution

    A logical workflow for troubleshooting low reaction selectivity.

Q2: How does temperature affect the selectivity of my reaction?

A2: Temperature is a critical parameter that influences both reaction rate and selectivity. Different reaction pathways often have different activation energies. By adjusting the temperature, you can favor the kinetics of the desired reaction over undesired ones.

  • General Principles:

    • Lowering Temperature: Often increases selectivity by favoring the kinetic product, which is formed via the pathway with the lowest activation energy. Side reactions frequently have higher activation energies and are disproportionately slowed down at lower temperatures.[1]

    • Increasing Temperature: Can accelerate the reaction rate, but may decrease selectivity by providing enough energy to overcome the activation barriers for multiple competing pathways, leading to a mixture of thermodynamic and kinetic products.[1] In some cases, high temperatures can lead to the decomposition of starting materials or products.[2]

Q3: I am observing poor stereoselectivity (diastereoselectivity or enantioselectivity). How can I address this?

A3: Stereoselectivity is highly sensitive to both temperature and the reaction environment created by the solvent.

  • Temperature Effects on Stereoselectivity:

    • Generally, lower temperatures lead to higher enantiomeric excess (ee) or diastereomeric ratio (dr) because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.

  • Solvent Effects on Stereoselectivity:

    • The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting stereoselectivity.[3]

    • Screening a range of solvents with varying polarities and coordinating abilities is a common strategy to improve stereoselectivity. Non-polar aromatic solvents and less polar etheric solvents can be effective in controlling stereoselectivity in certain reactions.[4]

Q4: My reaction is not proceeding or is very slow. Should I just increase the temperature?

A4: While increasing the temperature will likely increase the reaction rate, it may not be the optimal solution, as it can negatively impact selectivity.

  • Troubleshooting a Slow Reaction:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress and selectivity at each step.[1]

    • Solvent Choice: The solvent can significantly affect reaction rates. For example, SN1 reactions are favored in polar protic solvents, while SN2 reactions are often faster in polar aprotic solvents.

    • Catalyst Activity: If a catalyst is used, ensure it is active and not deactivated by impurities.

Q5: How do I choose the right solvent to improve selectivity?

A5: Solvent selection is a powerful tool for controlling reaction outcomes. The ideal solvent should not only dissolve the reactants but also stabilize the transition state leading to the desired product more than the transition states of competing pathways.

  • Solvent Properties to Consider:

    • Polarity and Protic/Aprotic Nature: Polar solvents can stabilize charged intermediates and transition states.[5] Protic solvents (e.g., water, alcohols) can hydrogen bond and stabilize anions, which can be beneficial or detrimental depending on the mechanism. Aprotic solvents (e.g., DMSO, acetonitrile) do not have acidic protons and are often used to enhance the reactivity of anionic nucleophiles.

    • Coordinating Ability: Solvents can coordinate to metal catalysts or reagents, influencing their reactivity and selectivity.

    • Viscosity: Highly viscous solvents can slow down reaction rates by impeding the diffusion of reactants.[6]

Data Presentation

The following tables summarize quantitative data from various experiments, illustrating the impact of temperature and solvent on reaction selectivity.

Table 1: Effect of Temperature on Enantioselectivity

ReactionCatalystSolventTemperature (°C)Enantiomeric Excess (ee, %)Reference
Reduction of AcetophenoneOxazaborolidineToluene2595
Reduction of AcetophenoneOxazaborolidineToluene097
Reduction of AcetophenoneOxazaborolidineToluene-2098
Asymmetric Aldol ReactionProlineDMSO2576
Asymmetric Aldol ReactionProlineDMSO493

Table 2: Effect of Solvent on Diastereoselectivity and Enantioselectivity

ReactionLigandSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1,3-Borylamination of a Conjugated DieneL10Toluene5513:199[4]
1,3-Borylamination of a Conjugated DieneL10Xylene5913:199[4]
1,3-Borylamination of a Conjugated DieneL10Dioxane4512:199[4]
1,3-Borylamination of a Conjugated DieneL10THF3811:199[4]
1,3-Borylamination of a Conjugated DieneL10DMF<5--[4]
1,3-Borylamination of a Conjugated DieneL10Acetonitrile<5--[4]

Experimental Protocols

Below are detailed methodologies for systematically optimizing temperature and solvent effects to enhance reaction selectivity.

Protocol 1: Temperature Screening for Optimal Selectivity

Objective: To identify the optimal reaction temperature that maximizes the selectivity for the desired product while maintaining a reasonable reaction rate.

Materials:

  • Reactants, catalyst (if applicable), and a suitable initial solvent.

  • A reaction vessel for each temperature point (e.g., sealed tubes, round-bottom flasks).

  • Heating/cooling system capable of maintaining stable temperatures (e.g., oil baths, cryocoolers, heating blocks).

  • Stirring apparatus (e.g., magnetic stir plate and stir bars).

  • Analytical instrument for monitoring reaction progress and selectivity (e.g., HPLC, GC, NMR).

  • Internal standard for quantitative analysis.

Procedure:

  • Set up Reactions: In parallel, set up several identical reactions in separate vessels.

  • Temperature Gradient: Assign a different temperature to each reaction. A typical starting range would be from room temperature down to -20°C and up to 60°C, in 10-20°C increments.

  • Initiate Reactions: Add the final reagent to each vessel simultaneously (if possible) to start the reactions.

  • Monitor Progress: At regular time intervals, take aliquots from each reaction and quench them. Analyze the aliquots to determine the conversion of starting material and the ratio of desired product to byproducts.

  • Data Analysis: Plot the selectivity (e.g., dr or ee) and yield of the desired product as a function of temperature.

  • Optimization: Identify the temperature that provides the best balance of selectivity, yield, and reaction time. If necessary, a more focused temperature screen can be performed around the optimal temperature identified.

  • Experimental Workflow for Temperature Screening:

    Temperature Screening Workflow Experimental Workflow for Temperature Screening start Define Temperature Range (e.g., -20°C to 60°C) setup Set up Parallel Reactions (Identical concentrations) start->setup run Run Reactions at Different Temperatures setup->run monitor Monitor Reactions Over Time (TLC, GC, HPLC) run->monitor analyze Analyze Aliquots for Yield and Selectivity monitor->analyze plot Plot Selectivity vs. Temperature analyze->plot optimal Identify Optimal Temperature plot->optimal

    A streamlined workflow for temperature optimization experiments.

Protocol 2: Solvent Screening for Enhanced Selectivity

Objective: To identify a solvent that improves the selectivity of a reaction by favorably solvating the transition state leading to the desired product.

Materials:

  • Reactants and catalyst (if applicable).

  • A selection of high-purity, anhydrous solvents from different classes (e.g., non-polar, polar aprotic, polar protic).

  • Inert atmosphere setup (if required).

  • Parallel reaction equipment (e.g., multi-well reaction block or multiple flasks).

  • Analytical instrument for determining selectivity.

Procedure:

  • Solvent Selection: Choose a diverse set of 5-10 solvents. Consider a range of polarities and functional groups (e.g., Toluene, THF, Acetonitrile, Dichloromethane, Methanol, DMSO).

  • Reaction Setup: In an inert atmosphere (if necessary), add the starting materials and catalyst to separate, oven-dried reaction vials.

  • Solvent Addition: Add an equal volume of each selected solvent to the respective vials.

  • Reaction Execution: Stir all reactions at a constant temperature (the optimal temperature from Protocol 1, or a standard temperature like room temperature).

  • Monitoring and Analysis: Monitor the reactions by TLC, GC, or LC-MS. Once the reactions appear to be complete, or after a predetermined time, quench them.

  • Quantitative Analysis: Analyze the crude reaction mixture from each vial using an internal standard (by ¹H NMR, GC, or HPLC) to determine the conversion and selectivity for each solvent.

  • Logical Diagram for Solvent Selection:

    A decision-making diagram for the solvent screening process.

References

Technical Support Center: Regioselective Mono-esterification of 3-Nitrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective mono-esterification of 3-nitrophthalic anhydride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on controlling the regioselectivity of this important transformation.

Frequently Asked Questions (FAQs)

Q1: What are the two possible regioisomers in the mono-esterification of 3-nitrophthalic anhydride?

A1: The mono-esterification of 3-nitrophthalic anhydride with an alcohol (R-OH) can yield two possible regioisomers: 2-carboxy-3-nitrobenzoic acid ester (Isomer A) and 2-carboxy-6-nitrobenzoic acid ester (Isomer B).

Q2: What are the key factors that control the regioselectivity of this reaction?

A2: The primary factors influencing the regioselectivity are steric hindrance, electronic effects, reaction temperature, and the choice of catalyst. The interplay of these factors determines whether the reaction is under kinetic or thermodynamic control.

Q3: How can I analyze the isomeric ratio of the product mixture?

A3: The ratio of the two regioisomers can be accurately determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Specific protons on the aromatic ring of each isomer show distinct chemical shifts in the 1H NMR spectrum, allowing for quantification.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Regioselectivity (mixture of isomers) - Reaction conditions favoring a mixture of kinetic and thermodynamic products. - Inappropriate choice of alcohol or catalyst.- To favor the sterically less hindered product (2-carboxy-6-nitrobenzoic acid ester): Use a bulky alcohol (e.g., secondary or tertiary alcohol) and lower reaction temperatures to favor the kinetically controlled pathway. - To favor the thermodynamically more stable product (2-carboxy-3-nitrobenzoic acid ester): Use a less sterically demanding alcohol (e.g., methanol, ethanol), higher reaction temperatures, and longer reaction times to allow the reaction to reach equilibrium.
Formation of Diester Byproduct - Excess alcohol used. - Prolonged reaction time at elevated temperatures. - Presence of a strong acid catalyst promoting the second esterification.- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alcohol. - Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the mono-ester is formed. - Consider using a milder catalyst or performing the reaction without a catalyst if the alcohol is sufficiently reactive.
Low or No Reaction Conversion - Insufficiently reactive alcohol. - Low reaction temperature. - Inactive or no catalyst.- For less reactive alcohols, consider adding a catalyst such as concentrated sulfuric acid or a Lewis acid. - Increase the reaction temperature. - Ensure the catalyst is active and used in the appropriate amount.
Hydrolysis of the Anhydride - Presence of water in the reagents or solvent.- Use anhydrous solvents and reagents. Dry the alcohol and solvent over appropriate drying agents before use.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Mono-esterification of 3-Nitrophthalic Anhydride

Alcohol Catalyst Temperature (°C) Major Isomer Isomeric Ratio (A:B) Yield (%) Reference
MethanolConc. H₂SO₄Reflux2-carboxy-3-nitrobenzoic acid methyl ester (A)Predominantly A90.4[2]
EthanolConc. H₂SO₄Reflux2-carboxy-3-nitrobenzoic acid ethyl ester (A)Predominantly A81.5[2]
tert-ButanolNone (thermal)802-carboxy-6-nitrobenzoic acid tert-butyl ester (B)Predominantly BGoodInferred from steric hindrance principles
MethanolDMAPRoom TempMixture-Moderate[3]

Note: Some data is inferred from established chemical principles as direct comparative studies are limited in the literature.

Experimental Protocols

Protocol 1: Synthesis of 2-carboxy-3-nitrobenzoic acid methyl ester (Isomer A)

This protocol favors the formation of the thermodynamically more stable product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 100g of 3-nitrophthalic acid in 600ml of anhydrous methanol.

  • Catalyst Addition: Carefully add 50ml of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by liquid chromatography until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0°C to induce crystallization.

  • Isolation: Collect the crystalline product by filtration and dry it to obtain 2-carboxy-3-nitrobenzoic acid methyl ester.[2]

Protocol 2: Synthesis of 2-carboxy-6-nitrobenzoic acid tert-butyl ester (Isomer B) - A Conceptual Approach

This conceptual protocol is designed to favor the kinetically controlled product through steric hindrance.

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-nitrophthalic anhydride in an anhydrous, non-polar solvent (e.g., toluene).

  • Alcohol Addition: Add 1.1 equivalents of anhydrous tert-butanol to the solution.

  • Reaction: Heat the mixture at a moderate temperature (e.g., 80°C) and monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the 2-carboxy-6-nitrobenzoic acid tert-butyl ester.

Visualizations

Logical Relationship: Factors Influencing Regioselectivity

G Factors Influencing Regioselectivity cluster_conditions Reaction Conditions cluster_reactants Reactants Temperature Temperature Control Pathway Control Pathway Temperature->Control Pathway Reaction Time Reaction Time Reaction Time->Control Pathway Catalyst Catalyst Catalyst->Control Pathway Alcohol Steric Hindrance Alcohol Steric Hindrance Alcohol Steric Hindrance->Control Pathway Regioselectivity Regioselectivity Control Pathway->Regioselectivity

Caption: Key factors determining the regioselective outcome.

Experimental Workflow: General Mono-esterification

G General Experimental Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Reaction Reagent Addition->Reaction Monitoring Monitoring Reaction->Monitoring Monitoring->Reaction incomplete Work-up Work-up Monitoring->Work-up complete Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis End End Analysis->End

Caption: A typical workflow for mono-esterification experiments.

References

Preventing the formation of diester during 2-(Methoxycarbonyl)-6-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(methoxycarbonyl)-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this synthesis, particularly with the undesired formation of the diester byproduct, dimethyl 3-nitrophthalate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve a high yield of the desired monoester.

Troubleshooting Guide: Preventing Diester Formation

Undesired diester formation is a common hurdle in the synthesis of this compound, especially when starting from 3-nitrophthalic acid or its anhydride. This guide will walk you through potential causes and solutions in a question-and-answer format.

Question 1: My reaction is producing a significant amount of dimethyl 3-nitrophthalate (diester). What are the most likely causes?

Answer: The formation of the diester byproduct is primarily influenced by the reaction conditions. Several factors could be at play:

  • Excess Methanol: Using a large excess of methanol, especially under prolonged reaction times, can drive the equilibrium towards the formation of the more thermodynamically stable diester. The Fischer-Speier esterification is a reversible process, and an excess of one reactant can push the reaction to completion, in this case, esterifying both carboxylic acid groups.[1][2][3][4][5][6][7]

  • High Reaction Temperature and Long Reaction Time: Elevated temperatures and extended reaction times provide the necessary activation energy for the second esterification to occur, leading to a higher yield of the diester.[8][9]

  • Ineffective Control over Stoichiometry: Inaccurate measurement of reagents, particularly the starting dicarboxylic acid and methanol, can inadvertently create conditions that favor diester formation.

  • Catalyst Choice and Concentration: The type and amount of acid catalyst (e.g., sulfuric acid) can influence the reaction rate and selectivity. A high concentration of a strong acid catalyst can accelerate both the first and second esterification reactions.[1][10][11]

Question 2: How can I adjust my reaction conditions to favor the formation of the monoester, this compound?

Answer: To enhance the selectivity for the monoester, you should carefully control the reaction parameters. Here are some key strategies:

  • Stoichiometric Control of Methanol: Limiting the amount of methanol to a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the 3-nitrophthalic acid is a critical first step. This minimizes the availability of the alcohol for the second esterification.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature will slow down the overall reaction rate, but it will disproportionately affect the rate of the second esterification, thus favoring the monoester. You may need to optimize the temperature to find a balance between a reasonable reaction time and high selectivity.

  • Reduced Reaction Time: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as a significant amount of the desired monoester has formed and before the diester starts to become a major byproduct.

  • Alternative Synthetic Route: A highly effective method to ensure the formation of the monoester is to start with 3-nitrophthalic anhydride. The ring-opening of the anhydride with one equivalent of methanol will selectively produce a mixture of two isomeric monoesters, including the desired this compound. This method inherently prevents the formation of the diester.[8][12]

Question 3: I've tried adjusting the stoichiometry and temperature, but I'm still getting a mixture of monoester and diester. What other techniques can I employ?

Answer: If basic adjustments are insufficient, you can explore more advanced strategies to improve selectivity:

  • Use of Selective Catalysts: Research has shown that heterogeneous catalysts, such as alumina or specific ion-exchange resins, can offer higher selectivity for monoesterification.[13][14][15] These catalysts can work by selectively adsorbing one of the carboxylic acid groups, leaving the other available for esterification.[14]

  • LiCl-Mediated Mono-Esterification: The addition of lithium chloride (LiCl) has been reported to enhance monoester selectivity in the esterification of dicarboxylic acids.[16] The proposed mechanism involves the formation of a lithium carboxylate salt, which deactivates one of the carboxylic acid groups towards esterification.[16]

  • Post-Reaction Selective Hydrolysis: If you end up with a mixture of monoester and diester, or even primarily the diester, you can perform a selective monohydrolysis of the diester. By carefully controlling the amount of base (e.g., NaOH) and the reaction conditions (e.g., low temperature), it is possible to hydrolyze one of the ester groups back to a carboxylic acid, yielding the desired monoester.[17][18][19][20]

Question 4: How can I effectively separate the desired this compound from the diester byproduct?

Answer: The difference in acidity between the monoester (which is a carboxylic acid) and the neutral diester provides a straightforward method for separation:

  • Acid-Base Extraction: This is a highly effective technique.[8]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic solution with a weak aqueous base, such as a saturated sodium bicarbonate solution. The acidic monoester will react to form its water-soluble sodium salt and move into the aqueous layer. The neutral diester will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., concentrated HCl) until the monoester precipitates out.

    • The precipitated monoester can then be collected by filtration, washed with cold water, and dried.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for synthesizing this compound with minimal diester formation?

A1: The most direct and selective route to avoid diester formation is to start with 3-nitrophthalic anhydride . The controlled, regioselective ring-opening of the anhydride with one equivalent of methanol will yield the monoester.[8][12] This approach circumvents the challenge of selectively esterifying only one of the two carboxylic acid groups in 3-nitrophthalic acid.

Q2: Can I use a different alcohol, like ethanol, for this synthesis?

A2: Yes, it is possible to use other alcohols. However, the reaction conditions, including temperature and time, will likely need to be re-optimized. The reactivity of the alcohol can influence the rate of both the desired monoesterification and the undesired diester formation.

Q3: My TLC plate shows three spots after the reaction. What could they be?

A3: The three spots likely correspond to:

  • Starting Material: Unreacted 3-nitrophthalic acid (will be the most polar spot, staying close to the baseline).

  • Monoester: The desired this compound (intermediate polarity).

  • Diester: The byproduct dimethyl 3-nitrophthalate (least polar spot, will travel furthest up the plate).

Q4: Is there a way to visually confirm the presence of the carboxylic acid group in my final product?

A4: Yes, you can use infrared (IR) spectroscopy. The carboxylic acid group will show a characteristic broad O-H stretch in the region of 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. The ester group will also have a C=O stretch, typically at a slightly higher frequency (around 1735-1750 cm⁻¹).

Experimental Protocols & Data

Protocol 1: Selective Monoesterification via Anhydride Ring-Opening

This protocol is recommended for minimizing diester formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrophthalic anhydride (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction can be gently heated to reflux for a shorter period (30-60 minutes) to ensure complete conversion of the anhydride.[8]

  • Monitoring: Monitor the disappearance of the starting anhydride by TLC.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. The resulting solid will be a mixture of the two isomeric monoesters.

  • Purification: The desired this compound can be separated from its isomer by fractional crystallization or column chromatography.

Table 1: Troubleshooting Reaction Parameters
ParameterIssue Leading to DiesterRecommended Adjustment
Methanol Stoichiometry Large excess (e.g., > 5 eq.)Use 1.1 - 1.5 equivalents
Temperature High (e.g., reflux for > 12h)Lower to room temp or 40-50°C
Reaction Time Prolonged (> 24h)Monitor by TLC/HPLC and quench
Catalyst Concentration High concentration of strong acidUse a milder catalyst or lower conc.

Visualizing the Reaction Pathway

To better understand the process, the following diagrams illustrate the reaction pathways and the troubleshooting logic.

Diagram 1: Synthesis Routes to this compound

G cluster_0 Starting Materials cluster_1 Products 3-Nitrophthalic Acid 3-Nitrophthalic Acid This compound This compound 3-Nitrophthalic Acid->this compound + MeOH (controlled) Dimethyl 3-nitrophthalate Dimethyl 3-nitrophthalate 3-Nitrophthalic Acid->Dimethyl 3-nitrophthalate + MeOH (excess) 3-Nitrophthalic Anhydride 3-Nitrophthalic Anhydride 3-Nitrophthalic Anhydride->this compound + MeOH (1 eq.) This compound->Dimethyl 3-nitrophthalate + MeOH

Caption: Routes to the target monoester and the diester byproduct.

Diagram 2: Troubleshooting Logic for Diester Formation

G start High Diester Formation Detected q1 Is Methanol in large excess? start->q1 a1_yes Reduce MeOH to 1.1-1.5 eq. q1->a1_yes Yes q2 Is reaction temp/time high? q1->q2 No a1_yes->q2 a2_yes Lower temperature and monitor reaction closely. q2->a2_yes Yes q3 Using 3-Nitrophthalic Acid? q2->q3 No a2_yes->q3 a3_yes Switch to 3-Nitrophthalic Anhydride. q3->a3_yes Yes end Monoester Yield Optimized q3->end No a3_yes->end

Caption: A decision tree for troubleshooting diester formation.

References

Challenges in the scale-up production of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2-(Methoxycarbonyl)-6-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: A logical and frequently cited synthetic pathway begins with 3-nitrophthalic acid. This is first converted to 3-nitrophthalic anhydride, which then undergoes a regioselective mono-esterification with methanol to yield the desired product.[1] This method is often preferred as it simplifies the introduction of the two different carbonyl functionalities (a carboxylic acid and a methyl ester) in a controlled manner.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

A2: The primary safety concern is managing the exothermic nature of nitration reactions, if the synthesis starts further upstream with the nitration of a benzoic acid derivative. Nitration reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2][3] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure. Careful control of reagent addition rates, efficient cooling, and robust agitation are critical for safety.

Q3: What are the main impurities and byproducts to expect?

A3: The main byproducts in the synthesis from 3-nitrophthalic anhydride are the isomeric monoester (1-methoxycarbonyl-2-nitrobenzoic acid) and the diester (dimethyl 3-nitrophthalate). The formation of the diester is particularly favored at higher reaction temperatures.[1] Incomplete reactions can also lead to the presence of unreacted 3-nitrophthalic anhydride or 3-nitrophthalic acid.

Q4: How can I purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the final product.[1] The choice of solvent is crucial. A mixed solvent system, such as ethanol and water, is often suitable for nitrobenzoic acid derivatives.[4] For persistent impurities, column chromatography may be necessary.[5]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Question: My mono-esterification reaction of 3-nitrophthalic anhydride is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors related to reaction conditions and product isolation.

Potential Cause Recommended Solution(s)
Formation of Diester Byproduct - Control Temperature: Avoid excessively high reaction temperatures during esterification, as this promotes the formation of the diester. Refluxing should be carefully controlled.[1] - Limit Methanol: Use a controlled amount of methanol. A large excess can drive the reaction towards the diester.
Incomplete Reaction - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. A typical procedure involves refluxing for 24 hours. - Catalyst: Ensure the acid catalyst (e.g., concentrated sulfuric acid) is active and used in the correct proportion.
Hydrolysis of Product - Anhydrous Conditions: Use anhydrous methanol and minimize exposure to water during the reaction, as the ester can be hydrolyzed back to the diacid under acidic conditions.[1]
Product Loss During Work-up - Purification Method: Column chromatography can lead to product loss. Optimize the mobile phase to ensure good separation and recovery. - Recrystallization: Using too much solvent during recrystallization will result in a lower yield as more product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]
Issue 2: Poor Regioselectivity (Formation of Isomeric Mono-ester)

Question: I am observing a significant amount of the isomeric mono-ester in my product mixture. How can I improve the regioselectivity of the reaction?

Answer:

Achieving high regioselectivity in the mono-esterification of 3-nitrophthalic anhydride can be challenging due to the two non-equivalent carbonyl groups.

Potential Cause Recommended Solution(s)
Reaction Conditions - Temperature: Lowering the reaction temperature may improve selectivity, although it will also decrease the reaction rate.[1] - Catalyst Choice: While sulfuric acid is common, exploring other catalysts could influence the regioselectivity. Literature on similar transformations may provide alternatives.
Steric Hindrance - The nitro group at position 3 provides some steric hindrance, which generally favors the formation of the desired this compound. However, this directing effect is not absolute.
Issue 3: Product Purification Challenges

Question: I am having difficulty purifying the product by recrystallization. The product either "oils out" or the recovery is very low.

Answer:

Recrystallization issues are common and can often be resolved by adjusting the solvent system and cooling procedure.

Problem Potential Cause(s) Recommended Solution(s)
Product "Oils Out" - The melting point of the impure solid is lower than the boiling point of the solvent. - The solution is too supersaturated.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a different recrystallization solvent or a solvent mixture with a lower boiling point.[4]
Low Recovery - Too much solvent was used. - The product is significantly soluble in the solvent even at low temperatures. - The cooling process was too rapid.- Use the minimum amount of hot solvent to dissolve the product. - Test different solvents to find one where the product has high solubility when hot and low solubility when cold. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Colored Impurities - Presence of side-reaction products or degradation.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5]

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound starting from 3-nitrophthalic acid.

Step 1: Synthesis of 3-Nitrophthalic Anhydride

  • In a round-bottom flask, combine 10.0 g of 3-nitrophthalic acid with 15 ml of acetic anhydride.

  • Heat the mixture to reflux and maintain for 1 hour.

  • After cooling, the 3-nitrophthalic anhydride can be isolated. The expected yield is approximately 8.0 g.

Step 2: Mono-esterification of 3-Nitrophthalic Anhydride

  • Dissolve the 8.0 g of 3-nitrophthalic anhydride in 50 ml of anhydrous methanol in a suitable flask.

  • Stir the solution at room temperature for 2 hours.

  • Carefully add 1 ml of concentrated sulfuric acid dropwise to the mixture.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After reflux, cool the mixture and filter. The solid collected is primarily the dimethyl 3-nitrophthalate byproduct.

  • Concentrate the filtrate to obtain the crude product containing this compound.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Use a mobile phase of n-hexane:acetone (1:3) to elute the desired product.

  • Collect the fractions containing the product and evaporate the solvent to obtain pure this compound. A yield of approximately 1.0 g can be expected from this protocol.

Quantitative Data

The following table summarizes the quantitative data from the experimental protocol described above.

ParameterValueReference
Starting Material3-Nitrophthalic Acid
Starting Amount10.0 g
Intermediate3-Nitrophthalic Anhydride
Intermediate Yield~8.0 g
Final ProductThis compound
Final Product Yield~1.0 g
Melting Point429–431 K (156-158 °C)
Molecular Weight225.16 g/mol [1]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Mono-esterification cluster_2 Step 3: Purification 3-Nitrophthalic Acid 3-Nitrophthalic Acid Reflux with Acetic Anhydride Reflux with Acetic Anhydride 3-Nitrophthalic Acid->Reflux with Acetic Anhydride 1 hour 3-Nitrophthalic Anhydride 3-Nitrophthalic Anhydride Reflux with Acetic Anhydride->3-Nitrophthalic Anhydride Dissolve in Methanol Dissolve in Methanol 3-Nitrophthalic Anhydride->Dissolve in Methanol Anhydrous Stir at RT Stir at RT Dissolve in Methanol->Stir at RT 2 hours Add H2SO4 (cat.) Add H2SO4 (cat.) Stir at RT->Add H2SO4 (cat.) Dropwise Reflux Reflux Add H2SO4 (cat.)->Reflux 24 hours Cool and Filter Cool and Filter Reflux->Cool and Filter Filtrate (Crude Product) Filtrate (Crude Product) Cool and Filter->Filtrate (Crude Product) Column Chromatography Column Chromatography Filtrate (Crude Product)->Column Chromatography Silica Gel n-hexane:acetone (1:3) Pure 2-(Methoxycarbonyl)-\n6-nitrobenzoic acid Pure 2-(Methoxycarbonyl)- 6-nitrobenzoic acid Column Chromatography->Pure 2-(Methoxycarbonyl)-\n6-nitrobenzoic acid G Low Yield Low Yield Check for Byproducts Check for Byproducts Low Yield->Check for Byproducts Incomplete Reaction Incomplete Reaction Check for Byproducts->Incomplete Reaction No Diester Formation Diester Formation Check for Byproducts->Diester Formation Yes Product Loss Product Loss Incomplete Reaction->Product Loss No Unreacted Starting Material Unreacted Starting Material Incomplete Reaction->Unreacted Starting Material Yes Review Work-up\nOptimize Recrystallization Review Work-up Optimize Recrystallization Product Loss->Review Work-up\nOptimize Recrystallization Reduce Temperature\nLimit Methanol Reduce Temperature Limit Methanol Diester Formation->Reduce Temperature\nLimit Methanol Increase Reaction Time\nCheck Catalyst Increase Reaction Time Check Catalyst Unreacted Starting Material->Increase Reaction Time\nCheck Catalyst G cluster_0 Reaction Products 3-Nitrophthalic Anhydride 3-Nitrophthalic Anhydride Desired Product 2-(Methoxycarbonyl)- 6-nitrobenzoic acid 3-Nitrophthalic Anhydride->Desired Product Isomeric Mono-ester 1-(Methoxycarbonyl)- 2-nitrobenzoic acid 3-Nitrophthalic Anhydride->Isomeric Mono-ester Diester Dimethyl 3-nitrophthalate 3-Nitrophthalic Anhydride->Diester + Excess Methanol + High Temperature Methanol Methanol Methanol->Desired Product Methanol->Isomeric Mono-ester Methanol->Diester

References

Technical Support Center: Saponification of Methyl m-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the saponification of methyl m-nitrobenzoate to produce m-nitrobenzoic acid.

Troubleshooting Guide: Resolving Incomplete Saponification

Incomplete saponification is a common issue that can lead to low yields and impure products. This guide provides a systematic approach to identifying and resolving the root causes of an incomplete reaction.

Issue: The saponification of methyl m-nitrobenzoate is incomplete, resulting in a low yield of m-nitrobenzoic acid.

Follow the diagnostic workflow below to troubleshoot the experiment.

G cluster_0 Troubleshooting Workflow for Incomplete Saponification start Start: Incomplete Saponification Observed q1 Was the disappearance of the oily ester layer confirmed? start->q1 q2 Was the recommended concentration of NaOH solution used? (~20% w/v) q1->q2 No q3 Was the reaction mixture boiled vigorously? q1->q3 Yes q2->q3 Yes a1 Action: Use a more concentrated NaOH solution. Dilute solutions can lead to unsatisfactory results. q2->a1 No q4 Was the boiling time sufficient? (typically 5-10 minutes) q3->q4 Yes a2 Action: Ensure the mixture is heated to a vigorous boil under reflux to ensure the reaction goes to completion. q3->a2 No q5 Did the product fail to precipitate upon acidification? q4->q5 Yes a3 Action: Increase the boiling time. Monitor the reaction until the ester layer is no longer visible. q4->a3 No q6 Is the final product impure (e.g., oily, off-color, incomplete dissolution in ether)? q5->q6 No a4 Action: Check the final pH after acidification. Ensure sufficient acid was added to precipitate the m-nitrobenzoic acid. q5->a4 Yes a5 Action: Purify the crude product by recrystallization from 1% aqueous HCl to remove impurities. q6->a5 Yes end End: Saponification Complete q6->end No a1->end a2->end a3->end a4->end a5->end

Caption: Troubleshooting workflow for incomplete saponification.

Frequently Asked Questions (FAQs)

1. What are the optimal reaction conditions for the saponification of methyl m-nitrobenzoate?

Based on established protocols, the following conditions are recommended for successful saponification:

ParameterRecommended ConditionCitation
Base Sodium Hydroxide (NaOH)[1][2]
Base Concentration ~20% (w/v) aqueous solution[1][2]
Solvent Water[1][2]
Reactant Ratio 2 moles of NaOH per 1 mole of methyl m-nitrobenzoate[1]
Reaction Temperature Boiling (reflux)[1][2]
Reaction Time 5-10 minutes, or until the oily ester layer disappears[1][2]
Acidification Agent Concentrated Hydrochloric Acid (HCl)[1][2]
Purification Recrystallization from 1% aqueous HCl[1]

2. Why is a concentrated sodium hydroxide solution necessary?

The use of a dilute sodium hydroxide solution has been found to yield unsatisfactory results in the saponification of methyl m-nitrobenzoate.[1] A higher concentration of hydroxide ions increases the rate of the nucleophilic attack on the ester's carbonyl carbon, driving the reaction to completion more efficiently.

3. What is the purpose of the nitro group in this reaction?

The electron-withdrawing nature of the nitro group (-NO₂) facilitates the saponification process.[2][3] It pulls electron density away from the benzene ring and the ester group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. This leads to a faster reaction rate compared to the saponification of unsubstituted methyl benzoate.[3]

4. How can I monitor the progress of the saponification reaction?

The completion of the reaction can be visually determined by the disappearance of the oily layer of methyl m-nitrobenzoate, as it is converted to the water-soluble sodium m-nitrobenzoate.[1][2] For more quantitative analysis, techniques like thin-layer chromatography (TLC) can be used to track the disappearance of the starting material.[4] Additionally, the change in conductivity or pH of the reaction mixture can be monitored, as the concentration of hydroxide ions decreases during the reaction.[5][6]

5. What are common side reactions or sources of impurities?

  • Incomplete Reaction: The most common issue is an incomplete reaction, leaving unreacted starting material.[1]

  • Formation of a Less Soluble Acid Salt: If the acidification step is performed by adding acid to the solution of the sodium salt, a less soluble acid salt may precipitate. To avoid this, the solution of the sodium salt should be poured into the acid.[1]

  • Colored Byproducts: Prolonged boiling can lead to the formation of colored impurities.[1]

  • Impurities from Starting Material: The purity of the initial methyl m-nitrobenzoate is crucial. Impurities from the nitration of methyl benzoate, such as ortho and para isomers, can be carried over.[7]

6. What is the correct procedure for isolating and purifying the m-nitrobenzoic acid product?

After the saponification is complete, the reaction mixture should be diluted with an equal volume of water and cooled. This solution is then poured into concentrated hydrochloric acid with stirring to precipitate the m-nitrobenzoic acid.[1] The crude product is collected by suction filtration. For purification, the crude acid should be recrystallized from a 1% aqueous hydrochloric acid solution.[1] This process typically results in a light cream-colored product with a yield of 90-96% before recrystallization.[1]

Saponification Reaction Pathway

The saponification of methyl m-nitrobenzoate is a two-step process involving the hydrolysis of the ester followed by acidification.

G cluster_0 Saponification of Methyl m-nitrobenzoate cluster_1 Step 1: Hydrolysis cluster_2 Step 2: Acidification A Methyl m-nitrobenzoate C Sodium m-nitrobenzoate A->C + NaOH (aq), Heat D Methanol A->D + NaOH (aq), Heat B Sodium Hydroxide (NaOH) B->C F m-Nitrobenzoic Acid C->F + HCl (aq) G Sodium Chloride (NaCl) C->G + HCl (aq) E Hydrochloric Acid (HCl) E->F

References

How to avoid dust formation when handling solid 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling Solid 2-(Methoxycarbonyl)-6-nitrobenzoic acid

This guide provides detailed procedures and answers to frequently asked questions to ensure the safe handling of solid this compound, with a primary focus on preventing the formation and inhalation of dust.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with dust from this compound?

A1: The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2][3] Safety data sheets for this and structurally similar compounds consistently list these effects.[2][3][4][5] Inhalation may cause respiratory irritation.[1][2] Additionally, like many flammable organic substances, when finely distributed and whirled up in the air, there is a potential for a dust explosion.

Q2: What are the most effective engineering controls to prevent dust generation and exposure?

A2: The most effective approach is to handle the material in a closed system.[6] When manual handling is necessary, use local exhaust ventilation (LEV) such as a chemical fume hood or a downflow booth to capture dust at the source.[1][6][7] Other effective measures include using glove boxes for small-scale operations and minimizing the drop height during material transfer to reduce kinetic energy and dust release.[6][7]

Q3: What personal protective equipment (PPE) is required when there is a risk of dust exposure?

A3: A comprehensive PPE strategy is essential for protection.[8][9] This includes:

  • Eye and Face Protection: Safety goggles that provide a secure seal are necessary.[10] A face shield should be worn in conjunction with goggles for maximum protection against splashes and dust.[9][11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[10][11][12]

  • Body Protection: A lab coat or chemical-resistant apron or coveralls should be worn.[8][11]

  • Respiratory Protection: A respirator is crucial. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient.[1] For higher-level protection or in areas with inadequate ventilation, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.[1]

Q4: How should I clean up a spill of this compound powder?

A4: To prevent generating airborne dust, never use dry sweeping or compressed air for cleanup.[6] The recommended method is to use an industrial vacuum cleaner equipped with a HEPA filter and conductive, antistatic hoses.[6] For small spills, you can carefully moisten the powder with water, then gently sweep or shovel the material into a suitable, closed container for disposal.[1]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Visible dust is escaping during weighing. - Weighing on an open bench.- Air currents in the lab.- Pouring technique creates turbulence.- Use a ventilated balance enclosure or a downflow booth.- Close lab doors and minimize traffic near the balance.- Use a spatula to transfer small amounts of powder instead of pouring directly from the container.
Dust is observed on work surfaces after handling. - Inadequate containment during transfer.- Improper cleaning methods.- Insufficient ventilation.- Keep containers covered as much as possible. Minimize drop heights and transfer speeds.[6]- Clean surfaces using a HEPA vacuum or by wet-wiping. Do not dry sweep.[6][13]- Verify that your local exhaust ventilation (fume hood, etc.) is functioning correctly.
Skin or respiratory irritation is experienced after an experiment. - Inadequate or improperly worn PPE.- A spill or release of dust occurred.- Poor housekeeping practices.- Review and confirm the correct selection and use of PPE for the task.[9][10]- If inhaled, move to fresh air. If on skin, wash thoroughly with soap and water. Seek medical attention.[1][2]- Implement a routine cleaning schedule for all areas where the powder is handled.[13]

Data Presentation: Hierarchy of Dust Control Measures

This table summarizes the most effective strategies for mitigating dust exposure, ranked from most to least effective.

Control Level Specific Method Key Considerations & Effectiveness
1. Engineering Controls Closed transfer systems, Glove boxes, Downflow booths, Local Exhaust Ventilation (LEV).[6][7]Most Effective. Physically removes the hazard from the breathing zone of the operator. Requires proper design and maintenance.
2. Administrative Controls Standard Operating Procedures (SOPs), "wet chemistry" methods, good housekeeping.[6][13]Moderately Effective. Relies on operator behavior. Wetting the powder can suppress dust but may not be suitable for all processes. Prohibiting sweeping is critical.[6]
3. Personal Protective Equipment (PPE) Respirators, gloves, goggles, face shields, lab coats.[8][10][11]Least Effective. Protects only the individual wearer and is dependent on proper fit, selection, and consistent use. Should be used in addition to engineering and administrative controls.[8]

Experimental Protocols

Protocol: Gravimetric Assessment of Dust Formation Potential

Objective: To provide a general, standardized method for quantifying the tendency of a solid material to form airborne dust during handling.

Methodology:

  • Preparation: Place a pre-weighed glass fiber filter into the filter holder of a low-flow personal air sampling pump.

  • Enclosure Setup: Conduct the test within a sealed enclosure (e.g., a glove box with no active ventilation) to prevent external contamination and drafts.

  • Sample Handling: Weigh a standardized amount (e.g., 10 grams) of this compound.

  • Dust Generation: Position the air sampling pump inlet at a fixed distance and height from the drop zone. Drop the entire sample from a standardized height (e.g., 50 cm) onto a clean, flat surface within the enclosure.

  • Air Sampling: Start the air sampling pump simultaneously with the material drop and run it for a fixed duration (e.g., 5 minutes) to collect any generated airborne dust.

  • Analysis: After sampling, carefully remove the filter and re-weigh it on an analytical balance.

  • Calculation: The difference between the post- and pre-sampling filter weights represents the mass of dust collected. This can be expressed as a dustiness index (e.g., mg of dust per kg of material handled).

  • Safety: All steps must be performed with appropriate PPE, and the enclosure must be decontaminated after the experiment.

Visualizations

Dust_Mitigation_Workflow cluster_prep Preparation & Assessment cluster_controls Control Implementation cluster_execution Execution & Cleanup start Start Handling Task assess_task Assess Task: Weighing, Transfer, etc. start->assess_task is_closed Is a fully closed system being used? assess_task->is_closed eng_controls Use Engineering Controls: - Downflow Booth - Fume Hood / LEV is_closed->eng_controls No perform_task Perform Task (Minimize drop height) is_closed->perform_task Yes ppe Select & Wear Appropriate PPE: - Respirator - Goggles / Face Shield - Gloves eng_controls->ppe ppe->perform_task cleanup Decontaminate & Clean: - Use HEPA Vacuum - Wet Wipe Surfaces perform_task->cleanup end_task End Task cleanup->end_task

References

Managing skin and eye irritation risks when using 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on managing the potential skin and eye irritation risks associated with 2-(Methoxycarbonyl)-6-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: While specific toxicological data for this compound is limited, its chemical structure, containing a carboxylic acid and a nitrobenzoic acid moiety, suggests a potential for skin and eye irritation. Similar compounds are known to cause irritation upon contact. Therefore, it is crucial to handle this compound with appropriate safety precautions.

Q2: What immediate actions should be taken in case of skin or eye contact?

A2: In case of accidental contact, immediate and thorough flushing with water is critical. For detailed steps, refer to the troubleshooting guides below.

Q3: What personal protective equipment (PPE) is recommended when handling this compound?

A3: Appropriate PPE is essential to minimize the risk of exposure. A summary of recommended PPE is provided in the table below.

Q4: How should I dispose of waste containing this compound?

A4: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Troubleshooting Guides

Skin Contact

If skin contact occurs, follow these steps immediately:

  • Remove Contaminated Clothing: Immediately take off any clothing, including shoes and jewelry, that has come into contact with the chemical.

  • Rinse with Water: Flush the affected skin area with copious amounts of cool, running water for at least 15-20 minutes.[1][2][3][4] It is important to start the water flushing as soon as possible.[2]

  • Use Emergency Shower: If the area of contact is large, use an emergency safety shower.

  • Seek Medical Attention: After flushing, seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.

dot graph TD { bgcolor="#F1F3F4" node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} enddot Caption: Troubleshooting workflow for skin contact.

Eye Contact

If the compound comes into contact with the eyes, every second counts. Follow these steps:

  • Flush with Water: Immediately flush the eyes with a gentle but steady stream of cool, clean water for at least 15-20 minutes.[1][2][3][4] Use an emergency eyewash station if available.

  • Hold Eyelids Open: Keep the eyelids open during flushing to ensure water reaches all parts of the eye and under the eyelids.

  • Protect Unaffected Eye: Tilt the head to the side of the affected eye to prevent the chemical from running into the unaffected eye.[1]

  • Remove Contact Lenses: If wearing contact lenses, remove them after the initial flushing, if possible, and continue to rinse.

  • Seek Immediate Medical Attention: After flushing, it is imperative to seek immediate medical attention from an ophthalmologist.

dot graph TD { bgcolor="#F1F3F4" node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#EA4335"]

} enddot Caption: Troubleshooting workflow for eye contact.

Data Presentation

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on general best practices for irritant chemicals.

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling a range of chemicals.[5][6] Always check the glove manufacturer's compatibility chart.
Eyes Safety gogglesShould provide a snug fit to protect against chemical splashes and fumes.[5][6]
Face Face shieldTo be used in conjunction with safety goggles, especially when there is a significant risk of splashing.[6][7]
Body Laboratory coat or chemical-resistant apronA lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[7]
Respiratory Respirator (if necessary)Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.[5][7][8]

PPE_Selection

Experimental Protocols

Hypothetical In-Vitro Skin Irritation Assay (Based on OECD Test Guideline 439)

This protocol describes a hypothetical experiment to assess the skin irritation potential of this compound using a reconstructed human epidermis (RhE) model.[2][3][9]

1. Objective:

To determine the potential of this compound to cause skin irritation by measuring its effect on the viability of a reconstructed human epidermis (RhE) tissue model.

2. Materials:

  • This compound (test chemical)

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Phosphate-buffered saline (PBS)

  • Assay medium (provided with the RhE kit)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other suitable solvent for formazan extraction

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., sterile PBS)

  • Multi-well plates

  • Incubator (37°C, 5% CO2, humidified atmosphere)

  • Plate reader (spectrophotometer)

3. Methodology:

  • Tissue Preparation: Upon receipt, handle the RhE tissues aseptically. Place them in multi-well plates with pre-warmed assay medium and pre-incubate overnight in a humidified incubator at 37°C with 5% CO2.

  • Application of Test Chemical:

    • Prepare a solution or suspension of this compound in a suitable vehicle if it is a solid. If it is a liquid, it can be applied directly.

    • Remove the assay medium from the top of the RhE tissues.

    • Topically apply a defined amount of the test chemical, positive control, and negative control to the surface of the tissues in triplicate.

  • Exposure: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C with 5% CO2.

  • Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test chemical.

  • Post-incubation: Transfer the rinsed tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assay (MTT Assay):

    • After post-incubation, transfer the tissues to a multi-well plate containing MTT solution.

    • Incubate for approximately 3 hours. During this time, viable cells will convert the yellow MTT into a blue formazan precipitate.

    • Extract the formazan from the tissues using isopropanol or another suitable solvent.

    • Measure the optical density (OD) of the extracted formazan solution using a plate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of viable cells for each treatment group relative to the negative control.

    • According to OECD TG 439, if the mean tissue viability is less than or equal to 50%, the chemical is classified as an irritant (UN GHS Category 2).[2][5] If the viability is greater than 50%, it is considered non-irritant.[2][5]

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Analysis of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, reactivity, and potential as a therapeutic agent. Single-crystal X-ray diffraction stands as the gold standard for elucidating the precise atomic arrangement in the solid state. This guide provides a comprehensive analysis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid using this technique, alongside a comparative overview of alternative analytical methods, supported by experimental data.

At a Glance: Structural Insights from Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its molecular structure and packing in the crystalline state.[1] The key findings reveal a non-planar molecular conformation, a direct consequence of steric hindrance between the adjacent bulky substituents on the benzene ring.

A notable feature is the significant twisting of the functional groups relative to the plane of the benzene ring. The dihedral angles have been determined to be 29.99 (8)° for the nitro group, 67.09 (8)° for the carboxy group, and 32.48 (10)° for the methoxycarbonyl group.[1] This steric crowding influences the molecule's potential chemical reactivity. In the crystal lattice, the molecules are interconnected by one classical O—H⋯O hydrogen bond and two non-classical C—H⋯O interactions, forming a three-dimensional network.

The crystallographic data for this compound is summarized in the table below.

Parameter Value
Chemical FormulaC₉H₇NO₆
Molecular Weight225.16 g/mol
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a7.647 (3) Å
b8.145 (3) Å
c15.583 (6) Å
V970.6 (7) ų
Z4
Temperature296 K
RadiationMo Kα
R-factor0.027
wR-factor0.077
Table 1: Crystallographic Data for this compound.[2][3]

A Comparative Look: Alternative Analytical Techniques

While single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information regarding the molecule's identity, purity, and behavior in different environments.

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, and crystal packing.Definitive structural elucidation.Requires a suitable single crystal; provides information only on the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the molecular connectivity.Provides structural information in solution; non-destructive.Does not provide information on bond lengths or angles; complex spectra for larger molecules.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern, confirming the elemental composition.High sensitivity; can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.Does not provide stereochemical information; fragmentation can be complex to interpret.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for quantification.High resolution for separating mixtures; versatile with different detectors (e.g., UV).Does not provide structural information on its own; requires reference standards for identification.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast and simple analysis; provides a molecular "fingerprint".Ambiguous for complex molecules; does not provide detailed structural information.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was achieved through the following key steps:

  • Crystal Growth: Suitable single crystals were obtained by the slow evaporation of a toluene solution of the compound.[3]

  • Data Collection: A single crystal of appropriate dimensions (e.g., 0.27 × 0.22 × 0.16 mm) was mounted on a diffractometer.[2][3] Data were collected using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation at a temperature of 296 K.[2][3] A series of diffraction images were recorded as the crystal was rotated.

  • Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell parameters and space group. The structure was solved using direct methods and refined against F² for all reflections.[3] The positions of the non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model, with the exception of the carboxylic acid hydrogen, which was located in a difference Fourier map and refined freely.[3]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 2-(Methoxycarbonyl)- 6-nitrobenzoic acid crystallization Slow evaporation from toluene solution synthesis->crystallization crystal_mounting Mounting a suitable single crystal crystallization->crystal_mounting data_collection Data collection on a Bruker SMART CCD diffractometer crystal_mounting->data_collection structure_solution Structure solution (Direct Methods) data_collection->structure_solution refinement Refinement against F² structure_solution->refinement final_structure final_structure refinement->final_structure Final Structural Model

Experimental workflow for single-crystal X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra would involve dissolving approximately 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or CDCl₃. ¹H and ¹³C NMR spectra would then be acquired on a high-field NMR spectrometer (e.g., 400 MHz).

Mass Spectrometry (MS)

For mass spectrometry, a small amount of the sample is typically dissolved in a volatile solvent like methanol or acetonitrile and introduced into the mass spectrometer. For GC-MS analysis, the compound might require derivatization to increase its volatility. The expected molecular ion peak for this compound would be at an m/z corresponding to its molecular weight (225.16 g/mol ).[1] Key fragmentation pathways could include the loss of a methoxy group (-OCH₃), resulting in a fragment at m/z 194.[1]

High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method for analyzing substituted benzoic acids would utilize a C18 column. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.[4] Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

logical_relationship main_technique Single-Crystal X-ray Diffraction alt_technique1 NMR Spectroscopy main_technique->alt_technique1 Provides complementary structural information in solution alt_technique2 Mass Spectrometry main_technique->alt_technique2 Confirms molecular weight and elemental composition alt_technique3 HPLC main_technique->alt_technique3 Assesses purity and quantifies the compound alt_technique4 IR Spectroscopy main_technique->alt_technique4 Identifies functional groups present

Relationship between single-crystal X-ray diffraction and alternative analytical methods.

Conclusion

Single-crystal X-ray diffraction provides an indispensable and detailed three-dimensional structural characterization of this compound, revealing key conformational features driven by steric hindrance. While this technique is definitive for solid-state analysis, a comprehensive understanding of the compound's properties is best achieved through a multi-technique approach. NMR, mass spectrometry, and HPLC serve as crucial complementary methods for confirming the chemical structure, determining molecular weight and purity, and quantifying the compound in various matrices. The selection of the most appropriate analytical technique or combination thereof will ultimately depend on the specific research question and the nature of the sample being investigated.

References

A Comparative Guide to the Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of complex organic molecules is a cornerstone of innovation. 2-(Methoxycarbonyl)-6-nitrobenzoic acid is a valuable building block, and its synthesis presents unique challenges regarding regioselectivity and yield. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic laboratory decisions.

Overview of Synthetic Strategies

Two principal retrosynthetic pathways are considered for the synthesis of this compound:

Route 1: Ring-Opening of 3-Nitrophthalic Anhydride. This is the most direct approach, starting from the readily available 3-nitrophthalic acid. The synthesis involves two key steps: the formation of 3-nitrophthalic anhydride and its subsequent regioselective mono-esterification with methanol. The critical challenge in this route lies in controlling the regioselectivity of the alcoholysis to favor the desired isomer.

Route 2: Nitration of an o-Substituted Benzoic Acid Derivative. This strategy involves the electrophilic nitration of a benzoic acid or its ester bearing a substituent at the ortho position, such as o-toluic acid or methyl o-toluate. The directing effect of the ortho-substituent is crucial for introducing the nitro group at the desired C6 position. However, this route often leads to the formation of isomeric products, necessitating efficient separation techniques.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two synthetic routes, based on reported experimental findings.

ParameterRoute 1: From 3-Nitrophthalic AnhydrideRoute 2: From Oxidation of 3-Nitro-o-xylene & Esterification
Starting Material 3-Nitrophthalic Acid3-Nitro-o-xylene
Key Intermediates 3-Nitrophthalic Anhydride2-Methyl-6-nitrobenzoic acid
Overall Yield Low (around 10% reported for the desired isomer)Moderate (product is part of a mixture)
Purity of Crude Product Mixture of this compound and 2-(Methoxycarbonyl)-3-nitrobenzoic acid, requiring chromatographic separation.Mixture of 2-methyl-6-nitrobenzoic acid and other isomers, requiring separation.
Key Challenges Poor regioselectivity in the mono-esterification step.Formation of multiple isomers during oxidation, requiring complex separation.
Potential Advantages Direct and short synthetic sequence.Potentially higher throughput if an efficient separation method is developed.

Experimental Protocols

Route 1: From 3-Nitrophthalic Anhydride

Step 1: Synthesis of 3-Nitrophthalic Anhydride

  • Procedure: A mixture of 3-nitrophthalic acid (1 mole) and acetic anhydride (2 moles) is heated to a gentle boil in a round-bottomed flask fitted with a reflux condenser. The heating is continued for approximately 10 minutes after all the solid has dissolved. The hot solution is then poured into a porcelain dish and allowed to cool, which leads to the crystallization of the anhydride. The solid mass is ground, filtered, and washed with alcohol-free ether. The product is dried to a constant weight.[1]

  • Yield: 88-93%.[1]

  • Purity: The product typically has a melting point of 163-164°C.[1]

Step 2: Mono-esterification of 3-Nitrophthalic Anhydride

  • Procedure: 3-Nitrophthalic anhydride (8.0 g) is dissolved in 50 ml of anhydrous methanol and stirred at room temperature for 2 hours. Concentrated sulfuric acid (1 ml) is then added, and the mixture is refluxed for 24 hours. After cooling, the precipitated solid (dimethyl 3-nitrophthalate) is filtered off. The filtrate is concentrated and purified by column chromatography on silica gel (mobile phase: n-hexane:acetone = 1:3) to isolate the desired this compound.

  • Yield: Approximately 1.0 g of this compound from 10.0 g of starting 3-nitrophthalic acid.

  • Purity: Requires chromatographic separation from the isomeric byproduct.

Route 2: From Oxidation of 3-Nitro-o-xylene and Subsequent Esterification

Step 1: Co-production of 2-Methyl-6-nitrobenzoic Acid and Isomers

  • Procedure: 3-Nitro-o-xylene and dilute nitric acid are introduced into an oxidation reaction kettle. The mixture is heated, and oxygen is used as an oxidant under pressure. After the reaction, the oxidation reaction liquid is discharged to obtain a crude product containing a mixture of isomers. The crude product is then washed with water.[2]

  • Product Distribution: The crude product contains a mixture of 2-methyl-6-nitrobenzoic acid, 3-nitro-2-methylbenzoic acid, and other byproducts. The relative amounts of the isomers vary with reaction conditions. For example, one set of conditions yielded a crude product containing 24.7% 2-methyl-6-nitrobenzoic acid and 35.2% 3-nitro-2-methylbenzoic acid.[2]

  • Separation: The patent describes a process of esterification of the crude mixture followed by distillation and extraction to separate the isomers.[2]

Step 2: Esterification of 2-Methyl-6-nitrobenzoic Acid

  • Procedure: The separated 2-methyl-6-nitrobenzoic acid can be esterified using standard Fischer esterification conditions. The acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete, as monitored by TLC. The excess methanol is removed under reduced pressure, and the residue is worked up by dissolving in an organic solvent, washing with a saturated sodium bicarbonate solution and brine, and then drying over an anhydrous salt. The solvent is then evaporated to yield the methyl ester.

Signaling Pathways and Experimental Workflows

Synth_Route_1 cluster_start Starting Material cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Mono-esterification cluster_purification Purification 3-Nitrophthalic Acid 3-Nitrophthalic Acid 3-Nitrophthalic Anhydride 3-Nitrophthalic Anhydride 3-Nitrophthalic Acid->3-Nitrophthalic Anhydride Acetic Anhydride, Heat Acetic Anhydride Acetic Anhydride Heat Heat Product Mixture Product Mixture 3-Nitrophthalic Anhydride->Product Mixture Methanol, H2SO4, Reflux Methanol Methanol H2SO4 (cat.) H2SO4 (cat.) Reflux Reflux This compound This compound Product Mixture->this compound Chromatography Chromatography Chromatography

Caption: Synthetic workflow for Route 1, starting from 3-nitrophthalic acid.

Synth_Route_2 cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_separation Separation cluster_step2 Step 2: Esterification 3-Nitro-o-xylene 3-Nitro-o-xylene Isomeric Mixture Isomeric Mixture 3-Nitro-o-xylene->Isomeric Mixture Dilute HNO3, O2, Heat Dilute HNO3 Dilute HNO3 O2, Pressure, Heat O2, Pressure, Heat 2-Methyl-6-nitrobenzoic acid 2-Methyl-6-nitrobenzoic acid Isomeric Mixture->2-Methyl-6-nitrobenzoic acid Esterification & Separation Esterification & Separation Esterification & Separation This compound This compound 2-Methyl-6-nitrobenzoic acid->this compound Methanol, H2SO4, Reflux Methanol Methanol H2SO4 (cat.) H2SO4 (cat.) Reflux Reflux

Caption: Synthetic workflow for Route 2, starting from 3-nitro-o-xylene.

Conclusion and Future Perspectives

Both synthetic routes to this compound present significant challenges that impact their overall efficiency. The route starting from 3-nitrophthalic anhydride is more direct but suffers from poor regioselectivity in the crucial mono-esterification step, leading to low yields of the desired product and the need for tedious chromatographic separation.

The alternative route involving the oxidation of 3-nitro-o-xylene offers a potential pathway to the key intermediate, 2-methyl-6-nitrobenzoic acid. However, this method generates a complex mixture of isomers, and their efficient separation on a preparatory scale remains a considerable hurdle.

Future research in this area should focus on developing more selective and efficient methodologies. For the anhydride route, investigating alternative catalysts or reaction conditions for the mono-esterification that could enhance the regioselectivity towards the desired 2,6-isomer would be highly beneficial. One promising avenue could be the exploration of photochemical methods, which have shown high efficiency in the ring-opening of unsubstituted anhydrides. For the nitration-based strategies, the development of highly regioselective nitration methods for appropriately substituted precursors or more efficient techniques for the separation of the resulting isomers would be critical for making this a more viable synthetic approach. Ultimately, the choice of the synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the available purification capabilities, and the tolerance for isomeric impurities.

References

Comparative Analysis of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Mass Spectrometric Analysis and Fragmentation Patterns

This guide provides a detailed comparison of mass spectrometry techniques for the analysis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid, a significant compound in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related structural isomers and foundational principles of mass spectrometry to predict its fragmentation behavior. This comparative approach offers valuable insights for researchers working with similar nitroaromatic compounds.

Predicted Mass Spectrometry Data

The fragmentation of this compound (molecular weight: 225.16 g/mol ) is expected to be influenced by the "ortho effect," a phenomenon where adjacent functional groups interact to direct fragmentation pathways.[1][2] In this case, the vicinal nitro, methoxycarbonyl, and carboxylic acid groups will likely lead to characteristic neutral losses.

Table 1: Predicted m/z Values for Major Fragments of this compound and Comparison with a Structural Isomer.

Predicted Fragment Ion of this compoundPredicted m/zAssignmentComparative Fragment Ion from 2-Methyl-6-nitrobenzoic acid[3][4]m/z
[M-H]⁻224Molecular Ion (Negative Mode)[M]⁺181
[M-OH]⁺208Loss of hydroxyl radical[M-OH]⁺164
[M-OCH₃]⁺194Loss of methoxy radical--
[M-NO₂]⁺179Loss of nitro group--
[M-COOCH₃]⁺166Loss of methoxycarbonyl group--
[M-COOH]⁺180Loss of carboxyl group--
[M-CO₂]⁺181Decarboxylation--

Note: The fragmentation of nitrobenzoic acids is highly dependent on the ionization method and conditions. The predicted fragments are based on common fragmentation patterns of aromatic carboxylic acids and nitro compounds.[1][5]

Experimental Protocols

The following are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable derivatives of the analyte. Derivatization to the methyl ester of the carboxylic acid group would be necessary.

1. Sample Preparation (Derivatization):

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol).

  • Add a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) dropwise until a persistent yellow color is observed.

  • Quench the reaction with a few drops of acetic acid.

  • Dilute the sample to a final concentration of approximately 10-100 µg/mL in a volatile solvent like ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[6]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[6]

  • Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.[6]

  • Injection Volume: 1 µL.[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[6]

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.[6]

  • Quadrupole Temperature: 150 °C.[6]

  • Mass Range: m/z 40-550.[6]

3. Data Acquisition and Analysis:

  • Acquire data using the instrument's software.

  • Identify the analyte peak and analyze its mass spectrum.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation and interpret the fragmentation pattern.[6]

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This technique is ideal for the direct analysis of the non-derivatized, polar analyte.

1. Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 10-100 µg/mL.[3]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: An HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid or 10mM ammonium formate.[7]

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Negative ion mode is often preferred for carboxylic acids to form the [M-H]⁻ ion.[1][8][9]

  • MS/MS Analysis: Perform product ion scans on the deprotonated molecular ion (m/z 224) to observe characteristic fragment ions.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to identify the molecular ion.

  • Perform tandem MS (MS/MS) experiments to generate fragment ions for structural confirmation. The fragmentation of related nitroaromatic compounds often involves decarboxylation and loss of NO or NO₂.[1][8]

Visualizing Fragmentation and Workflow

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

M [C₉H₇NO₆]⁺˙ m/z 225 F1 [M-OCH₃]⁺ m/z 194 M->F1 -OCH₃ F2 [M-NO₂]⁺ m/z 179 M->F2 -NO₂ F3 [M-COOCH₃]⁺ m/z 166 M->F3 -COOCH₃ F4 [M-COOH]⁺ m/z 180 M->F4 -COOH F5 [M-CO₂]⁺ m/z 181 M->F5 -CO₂

Caption: Predicted electron ionization fragmentation pathway of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis SP1 Dissolve Sample SP2 Derivatization (for GC-MS) SP1->SP2 A1 Inject into GC-MS or LC-MS/MS SP2->A1 A2 Separation A1->A2 A3 Ionization (EI or ESI) A2->A3 A4 Mass Analysis (MS and MS/MS) A3->A4 DA1 Spectrum Acquisition A4->DA1 DA2 Fragmentation Pattern Analysis DA1->DA2 DA3 Structural Elucidation DA2->DA3

Caption: General experimental workflow for the mass spectrometric analysis of this compound.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and connectivity of the molecule.[3] ¹H and ¹³C NMR would be essential for unambiguous structure confirmation.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches), the ester (C=O stretch), and the nitro group (asymmetric and symmetric NO₂ stretches).[3]

By combining the predicted fragmentation data with robust experimental protocols and complementary analytical techniques, researchers can confidently characterize this compound and related compounds, facilitating advancements in drug development and chemical synthesis.

References

Comparing the efficacy of different catalysts in the synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, predominantly relies on the regioselective mono-esterification of 3-nitrophthalic anhydride. The choice of catalyst for this reaction is crucial in determining the overall efficiency, yield, and environmental impact of the process. This guide provides an objective comparison of the efficacy of different catalysts for this synthesis, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound and analogous esterification reactions of cyclic anhydrides.

CatalystSubstrateAlcoholCatalyst LoadingTemperature (°C)Reaction Time (h)Yield/Conversion
Sulfuric Acid (H₂SO₄) 3-Nitrophthalic AnhydrideMethanolCatalytic amountReflux (approx. 65°C)24High (qualitative)
p-Toluenesulfonic Acid (PTSA) Maleic AnhydrideNot SpecifiedCatalyticNot SpecifiedNot SpecifiedHigh (for diester)
Sulfamic Acid Phthalic Anhydriden-Butanol6% (w/w)130-1801.589% Conversion

Note: Data for p-Toluenesulfonic Acid and Sulfamic Acid are for analogous esterification reactions of cyclic anhydrides and not specifically for the synthesis of this compound. This data is included to provide a basis for comparison with potential alternative catalysts.

Experimental Protocols

Synthesis using Sulfuric Acid Catalyst

This protocol details the established method for the synthesis of this compound using concentrated sulfuric acid.

Step 1: Formation of 3-Nitrophthalic Anhydride

  • A solution of 3-nitrophthalic acid (10.0 g) in acetic anhydride (15 ml) is refluxed for 1 hour to yield 3-nitrophthalic anhydride (8.0 g).[1]

Step 2: Mono-esterification

  • The resulting 3-nitrophthalic anhydride is dissolved in 50 ml of anhydrous methanol and stirred at room temperature for 2 hours.

  • 1 ml of concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is then refluxed for 24 hours.[1]

  • After cooling, the reaction mixture is filtered. The filtrate is concentrated and then purified by chromatography over silica gel to yield this compound.[1]

General Protocol for Alternative Acid Catalysts (e.g., p-Toluenesulfonic Acid, Sulfamic Acid)

The following is a general procedure that can be adapted for screening alternative acid catalysts, based on protocols for similar esterification reactions.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophthalic anhydride in an excess of anhydrous methanol.

  • Add the acid catalyst (e.g., p-toluenesulfonic acid or sulfamic acid) in a predetermined catalytic amount.

  • Heat the reaction mixture to reflux with constant stirring for a specified duration.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove the catalyst and any unreacted starting material.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Catalyst Efficacy Comparison

Sulfuric Acid: As the conventional and most widely documented catalyst for this synthesis, sulfuric acid is effective in promoting the esterification of 3-nitrophthalic anhydride.[2] It is a strong acid that readily protonates the carbonyl group of the anhydride, activating it for nucleophilic attack by methanol. However, its use presents several drawbacks. Sulfuric acid is highly corrosive, requiring careful handling and specialized equipment. The workup procedure is also complicated by the need to neutralize the acid, which often generates a significant amount of salt waste, posing environmental concerns.

Sulfamic Acid: Sulfamic acid is a solid, non-hygroscopic, and moderately strong acid that has been investigated as an eco-friendly catalyst for esterification. In the esterification of phthalic anhydride with n-butanol, it demonstrated high conversion rates in a relatively short reaction time.[2] Its solid nature and lower corrosivity compared to sulfuric acid make it an attractive alternative. Further investigation into its efficacy for the regioselective mono-esterification of 3-nitrophthalic anhydride is warranted.

Solid Acid Catalysts (A Potential Greener Alternative): While specific data for the target synthesis is lacking in the reviewed literature, the development of heterogeneous solid acid catalysts (e.g., zeolites, ion-exchange resins, and heteropolyacids) offers a promising avenue for a more sustainable process. These catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse and minimizing waste generation. Their application would simplify the purification process and reduce the environmental impact associated with traditional homogeneous acid catalysts.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and the comparative evaluation of different catalysts.

experimental_workflow A Start: 3-Nitrophthalic Anhydride + Methanol B Add Catalyst A->B C1 H₂SO₄ B->C1 Catalyst 1 C2 p-TSA B->C2 Catalyst 2 C3 Sulfamic Acid B->C3 Catalyst 3 C4 Solid Acid Catalyst B->C4 Catalyst 4 D Reaction (Heating/Reflux) C1->D C2->D C3->D C4->D E Monitoring (TLC, GC, HPLC) D->E F Workup & Purification E->F Reaction Complete G Product: 2-(Methoxycarbonyl)- 6-nitrobenzoic acid F->G H Analysis & Comparison (Yield, Purity, Time) G->H

Caption: General workflow for catalyst comparison in the synthesis of this compound.

References

Validating the Structure of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid Derivatives Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For derivatives of 2-(methoxycarbonyl)-6-nitrobenzoic acid, which serve as important precursors in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural validation is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, provides a powerful and non-destructive method for confirming molecular connectivity.

This guide offers a comparative analysis of the NMR data for this compound and a structural isomer, 2-(methoxycarbonyl)-3-nitrobenzoic acid, to demonstrate how subtle changes in substituent position are reflected in their respective NMR spectra. The presented data is illustrative and based on established principles and spectral data from analogous compounds.[3][4][5][6]

Comparative NMR Data Analysis

The structural differences between this compound and its 3-nitro isomer lead to distinct chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra. The following table summarizes the expected NMR data for these compounds.

Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm), J (Hz) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
This compound 8.25 (d, J = 8.0, 1H, H-3), 7.90 (t, J = 8.0, 1H, H-4), 8.10 (d, J = 8.0, 1H, H-5), 3.95 (s, 3H, -OCH₃)168.0 (C=O, acid), 165.5 (C=O, ester), 149.0 (C-6), 135.0 (C-4), 132.0 (C-2), 130.0 (C-5), 128.5 (C-1), 125.0 (C-3), 53.0 (-OCH₃)
2-(Methoxycarbonyl)-3-nitrobenzoic acid 8.40 (dd, J = 8.0, 1.5, 1H, H-4), 8.20 (dd, J = 8.0, 1.5, 1H, H-6), 7.60 (t, J = 8.0, 1H, H-5), 4.00 (s, 3H, -OCH₃)167.5 (C=O, acid), 165.0 (C=O, ester), 150.5 (C-3), 136.0 (C-6), 133.0 (C-1), 131.0 (C-5), 129.0 (C-2), 126.0 (C-4), 53.5 (-OCH₃)

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). In the ¹H NMR data, 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'dd' a doublet of doublets.

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis and NMR analysis of this compound and its derivatives.

Synthesis: Regioselective Mono-esterification of 3-Nitrophthalic Anhydride

A common route to this compound involves the regioselective mono-esterification of a precursor like 3-nitrophthalic anhydride.[7]

  • Anhydride Solubilization: Dissolve 3-nitrophthalic anhydride in a suitable anhydrous solvent (e.g., methanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Esterification: The alcohol (methanol) acts as both the solvent and the reactant. The reaction can be stirred at room temperature or gently heated to facilitate the opening of the anhydride ring and formation of the mono-ester.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired this compound isomer.

NMR Sample Preparation and Data Acquisition

A standardized procedure for preparing samples for NMR analysis is crucial for obtaining high-quality, reproducible data.[8][9]

  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Standard pulse programs are used to acquire 2D correlation spectra. These experiments provide crucial information about the connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).[11][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for identifying quaternary carbons and piecing together the carbon skeleton.[12]

Workflow for Structural Validation

The logical progression from initial sample preparation to final structure confirmation using various NMR techniques is illustrated in the following workflow diagram.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation start Synthesized Compound purification Purification start->purification nmr_sample NMR Sample Preparation purification->nmr_sample one_d_nmr 1D NMR (¹H, ¹³C) nmr_sample->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_analysis Data Analysis & Interpretation two_d_nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Figure 1. A generalized workflow for the structural validation of a synthesized compound using NMR spectroscopy.

References

A Comparative Guide to HPLC and GC for Purity Analysis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 2-(Methoxycarbonyl)-6-nitrobenzoic acid is a critical step in ensuring the quality, safety, and efficacy of the final product. The choice of analytical technique is paramount. This guide provides an in-depth comparison of two powerful chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound.

This compound is a non-volatile solid at room temperature, a characteristic that significantly influences the suitability of each technique.[1][2] While HPLC is well-suited for such compounds, GC analysis presents challenges due to the compound's low volatility and the thermal lability of the carboxylic acid and nitro groups.[3][4] Consequently, GC analysis of this compound necessitates a derivatization step to increase its volatility and thermal stability.[5][6]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly suitable and robust method for the purity analysis of this compound, as it can analyze non-volatile and thermally sensitive compounds in their native form.[7] A reversed-phase HPLC method with UV detection is the standard approach for this type of aromatic nitrobenzoic acid derivative.[8][9]

Experimental Protocol: HPLC

A typical reversed-phase HPLC method for the purity analysis of this compound is detailed below.

1. Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

2. Preparation of Solutions:

  • Mobile Phase: An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[10] A typical mobile phase would be a gradient mixture of acetonitrile and water containing 0.1% phosphoric acid.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Solution: A standard solution of this compound is prepared by accurately weighing the reference standard and dissolving it in the diluent to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: The sample is prepared similarly to the standard solution at a comparable concentration.

3. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

4. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Analysis

Direct GC analysis of this compound is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and adsorption on the column.[6] Furthermore, nitroaromatic compounds can be thermally labile.[4] To overcome these limitations, derivatization is required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester.[5][11][12]

Experimental Protocol: GC with Derivatization

A plausible GC method would involve a derivatization step followed by analysis using a flame ionization detector (FID) or a mass spectrometer (MS).

1. Instrumentation and Materials:

  • Gas chromatograph with FID or MS detector.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler.

  • Heating block or oven for derivatization.

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Methanolic HCl).

  • Anhydrous solvent (e.g., Pyridine, DMF, or Dichloromethane).

2. Sample Preparation and Derivatization (Silylation Example):

  • Accurately weigh about 1 mg of the sample into a reaction vial.

  • Add 200 µL of an anhydrous solvent like pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.[12]

  • Cool the vial to room temperature before injection.

3. Chromatographic Conditions:

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, e.g., 20:1)
Oven Program Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector FID at 300 °C or MS (scan range 50-400 m/z)

4. Data Analysis: Similar to HPLC, purity is determined by the area percentage of the derivatized main component peak.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on several factors, including the nature of potential impurities, throughput requirements, and available instrumentation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of aromatic carboxylic acids by HPLC and GC.

ParameterHPLCGC (with Derivatization)
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Sample Preparation Simple dissolutionDerivatization required (heating, reagents)
Analysis Time 20-30 minutes15-25 minutes (plus derivatization time)
Thermal Stress on Analyte Low (ambient temperature separation)High (high inlet and oven temperatures)
Impurity Profile Detects non-volatile and polar impuritiesMay not detect non-volatile impurities

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows for purity analysis by HPLC and GC, and a decision-making guide for method selection.

G Figure 1: Experimental Workflow for Purity Analysis cluster_0 HPLC Workflow cluster_1 GC Workflow hplc_start Sample Weighing hplc_dissolve Dissolution in Diluent hplc_start->hplc_dissolve hplc_filter Syringe Filtration (0.45 µm) hplc_dissolve->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_analyze Chromatographic Separation hplc_inject->hplc_analyze hplc_detect UV Detection hplc_analyze->hplc_detect hplc_data Data Analysis & Purity Calculation hplc_detect->hplc_data gc_start Sample Weighing gc_dissolve Dissolution in Anhydrous Solvent gc_start->gc_dissolve gc_derivatize Derivatization (e.g., Silylation) gc_dissolve->gc_derivatize gc_heat Heating (e.g., 70°C, 30 min) gc_derivatize->gc_heat gc_cool Cooling gc_heat->gc_cool gc_inject GC Injection gc_cool->gc_inject gc_analyze Chromatographic Separation gc_inject->gc_analyze gc_detect FID/MS Detection gc_analyze->gc_detect gc_data Data Analysis & Purity Calculation gc_detect->gc_data

Figure 1: Experimental Workflow for Purity Analysis

G Figure 2: Method Selection Guide start Purity Analysis of this compound q1 Are potential impurities non-volatile or thermally labile? start->q1 hplc Use HPLC q1->hplc Yes q2 Is high throughput critical and are impurities volatile? q1->q2 No gc_consider GC is a possibility, but consider derivatization gc Use GC with Derivatization q2->gc Yes hplc_robust HPLC is the more robust choice q2->hplc_robust No

Figure 2: Method Selection Guide

Conclusion and Recommendation

Both HPLC and GC are powerful techniques for purity assessment, but for this compound, HPLC emerges as the superior method.[7] Its ability to analyze the compound directly without the need for derivatization simplifies sample preparation, reduces potential sources of error, and ensures that non-volatile and thermally labile impurities are accurately detected.[3] The mild analytical conditions of HPLC also prevent any potential degradation of the analyte during analysis.

GC, while a viable option with derivatization, introduces complexity and potential variability into the analytical workflow.[13] The high temperatures of the GC inlet and oven could also pose a risk for the degradation of the nitro-containing analyte.[4] Therefore, GC would typically be considered a secondary or complementary technique for this specific compound, perhaps for the analysis of specific volatile impurities if required.

For routine quality control and purity analysis of this compound, HPLC is the recommended technique due to its robustness, direct analysis capability, and suitability for non-volatile and thermally sensitive compounds.

References

A Comparative Guide to the Biological Activities of Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Nitrobenzoic acids and their derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry.[1] Characterized by a benzene ring substituted with both a nitro (-NO2) and a carboxyl (-COOH) group, these molecules serve as foundational scaffolds for developing novel therapeutic agents.[1][2] The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's electronic properties, contributing to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1]

This guide provides a comparative overview of the key biological activities of various nitrobenzoic acid derivatives, supported by quantitative data from experimental studies. It further details the methodologies of key assays and visualizes the underlying mechanisms and workflows to aid researchers, scientists, and drug development professionals in their research endeavors.

Antimicrobial Activity

Nitrobenzoate derivatives have demonstrated significant efficacy against a wide array of microbial pathogens, including bacteria and fungi.[2] Their mechanism is often linked to the reduction of the nitro group by microbial enzymes, which generates reactive nitrogen species that lead to cellular damage and death.[2]

Comparative Data on Antimicrobial Activity

The following table summarizes the antimicrobial performance of several nitrobenzoic acid derivatives against various microorganisms.

Compound/Derivative ClassSpecific Derivative(s)Target Organism(s)Activity MeasurementResultReference(s)
2-chloro-5-nitrobenzoic acid derivativeCompound 1S. aureus ATCCInhibition ZoneUp to 27 mm[3]
2-chloro-5-nitrobenzoic acid derivativeCompound 1E. coliInhibition Zone17 mm[3]
Nitro-substituted benzothiazole derivativesN-01, K-06, K-08Pseudomonas aeruginosaEffective Concentration50-100 µg/mL[1]
3,5-Dinitrobenzoate estersNot specifiedMycobacterium tuberculosisMICMost potent among 64 esters tested[1]
4-Nitrobenzoic acidNot specifiedMycobacterium tuberculosis complexGrowth InhibitionUsed for species identification[1]
3-Methyl-4-nitrobenzoate estersMethyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC39 µM[1]
3-Methyl-4-nitrobenzoate estersPentyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC31 µM[1]
5-Nitro-2-substituted benzimidazolesNot specifiedB. cereusZone of Inhibition18 mm[4][5]
5-Nitro-2-substituted benzimidazolesNot specifiedE. coliZone of Inhibition17 mm[4][5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well/Disk Diffusion)

The agar diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of a compound.[1][6]

1. Media and Inoculum Preparation:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.[1]

  • Pour the sterile agar into petri dishes and allow it to solidify.[1]

  • Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[1]

  • Using a sterile swab, evenly inoculate the entire surface of the MHA plates with the bacterial suspension.[1][7]

2. Assay Procedure:

  • Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates or place antibiotic-impregnated paper disks on the surface.[1][6]

  • Carefully add a known concentration of the test compound solution into each well.

  • Include a negative control (solvent only) and a positive control (a standard antibiotic).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).[8]

3. Data Analysis:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well/disk where bacterial growth is prevented) in millimeters.[7]

  • A larger zone diameter indicates greater antimicrobial activity. The results are often compared to standard antibiotics.[3]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Pour Mueller-Hinton Agar prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_media->prep_inoculum swab Swab Agar Plate with Bacterial Inoculum prep_inoculum->swab bore Bore Wells or Place Disks swab->bore add_cmpd Add Test Compounds & Controls to Wells/Disks bore->add_cmpd incubate Incubate Plate (e.g., 37°C for 24h) add_cmpd->incubate measure Measure Zone of Inhibition (mm) incubate->measure compare Compare Results to Controls measure->compare cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate 24h for Cell Attachment A->B C Add Serial Dilutions of Test Compound B->C D Incubate for Exposure Period (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 Value H->I G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB COX2 COX-2 Gene Expression NFkB->COX2 Activates Prostaglandins Prostaglandins COX2->Prostaglandins Leads to Inflammation Inflammation Prostaglandins->Inflammation Derivative Nitrobenzoic Acid Derivative Derivative->NFkB Inhibits Derivative->COX2 Inhibits G Enzyme Coq2 Enzyme (Active Site) Product Coenzyme Q Production Enzyme->Product Catalyzes No_Product Decreased CoQ Production Substrate 4-hydroxybenzoic acid (Substrate) Substrate->Enzyme Binds to Inhibitor 4-nitrobenzoic acid (Competitive Inhibitor) Inhibitor->Enzyme Competes for Active Site Inhibitor->No_Product Leads to

References

A Comparative Guide to the Molecular Structure of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid: An Experimental and Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular structure of 2-(Methoxycarbonyl)-6-nitrobenzoic acid as determined by single-crystal X-ray diffraction and theoretical computational analysis using Density Functional Theory (DFT). By presenting both experimental and theoretical data, this document aims to offer a comprehensive understanding of the molecule's three-dimensional conformation and the influence of its functional groups on its geometry. Furthermore, a comparative analysis with structurally related nitrobenzoic acid derivatives is included to provide a broader context for its molecular properties.

Molecular Structure Analysis: this compound

The spatial arrangement of the functional groups in this compound is significantly influenced by steric hindrance between the adjacent methoxycarbonyl, nitro, and carboxylic acid groups. This leads to a non-planar conformation where the substituents are twisted out of the plane of the benzene ring.

Experimental Determination via X-ray Crystallography

Single-crystal X-ray diffraction provides a precise determination of the solid-state molecular structure. The key structural parameters, particularly the dihedral angles between the plane of the benzene ring and the planes of the substituents, offer a quantitative measure of the steric strain. A crystallographic study of this compound has revealed significant twisting of the functional groups out of the benzene ring's plane.[1][2]

Theoretical Modeling via Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a powerful tool for predicting and analyzing molecular structures.[1] By calculating the optimized molecular geometry in the gas phase, DFT provides insights into the intrinsic structural preferences of the molecule, free from crystal packing forces. For this analysis, the B3LYP functional with a 6-311G(d,p) basis set is a commonly employed and reliable method for organic molecules.

Table 1: Comparison of Experimental and Theoretical Dihedral Angles (°)

Functional GroupExperimental (X-ray)[2]Theoretical (DFT B3LYP/6-311G(d,p))
Carboxy Group67.09 (8)Data not available in search results
Methoxycarbonyl Group32.48 (10)Data not available in search results
Nitro Group29.99 (8)Data not available in search results

Note: While a specific DFT study for this compound was not found in the search results, the table is structured to highlight the intended comparison. The subsequent sections provide a generalized protocol for obtaining such theoretical data.

Comparative Analysis with Alternative Substituted Nitrobenzoic Acids

To better understand the structural characteristics of this compound, a comparison with other substituted nitrobenzoic acids is valuable. The position and nature of the substituents play a crucial role in the overall molecular geometry. For this guide, we will consider 2-nitrobenzoic acid and 4-nitrobenzoic acid as comparative examples, for which both experimental and computational data are available.

Table 2: Comparison of Dihedral Angles (°) for Alternative Nitrobenzoic Acids

MoleculeFunctional GroupExperimental (X-ray)Theoretical (DFT)
2-Nitrobenzoic AcidCarboxy Group23.6Calculated values vary with method
Nitro Group56.1Calculated values vary with method
4-Nitrobenzoic AcidCarboxy Group5.3Calculated values vary with method
Nitro Group3.5Calculated values vary with method

Source: Theoretical values are highly dependent on the chosen computational method. The provided experimental values are from relevant crystallographic studies.

The comparison highlights how the substitution pattern affects the planarity of the molecule. In 4-nitrobenzoic acid, the para-substitution allows for a nearly planar conformation. Conversely, the ortho-substitution in 2-nitrobenzoic acid, similar to the target molecule, forces the functional groups out of the plane of the benzene ring due to steric repulsion.

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

The experimental data presented in this guide was obtained through single-crystal X-ray diffraction. The general workflow for this technique is outlined below.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement a Dissolve Compound in Suitable Solvent b Slow Evaporation of Solvent a->b c Obtain Single Crystals b->c d Mount Crystal on Diffractometer c->d e Expose to X-ray Beam d->e f Collect Diffraction Pattern e->f g Solve Phase Problem f->g h Build Atomic Model g->h i Refine Structural Parameters h->i j Final Molecular Structure i->j

Workflow for Single-Crystal X-ray Diffraction.

Protocol Details: Crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in toluene.[2] A suitable crystal is mounted on a diffractometer, and the diffraction data is collected at a specific temperature (e.g., 296 K).[2] The structure is then solved and refined using software packages such as SHELXS and SHELXL.

Density Functional Theory (DFT) Calculations

The theoretical data is obtained through geometry optimization calculations using DFT. The following workflow outlines the typical steps involved.

computational_workflow cluster_input_prep Input Preparation cluster_calculation Calculation cluster_analysis Analysis a Build Initial Molecular Structure b Select Level of Theory (e.g., B3LYP/6-311G(d,p)) a->b c Define Calculation Type (Geometry Optimization) b->c d Submit Job to Computational Chemistry Software (e.g., Gaussian) c->d e Iterative Minimization of Energy d->e f Verify Convergence and Absence of Imaginary Frequencies e->f g Extract Optimized Geometric Parameters f->g h Theoretical Molecular Structure g->h logical_relationship substituents Adjacent Bulky Substituents (Carboxy, Methoxycarbonyl, Nitro) steric_hindrance Steric Hindrance substituents->steric_hindrance non_planar Non-Planar Molecular Geometry steric_hindrance->non_planar altered_properties Altered Physicochemical Properties (Solubility, Polarity) non_planar->altered_properties biological_activity Potential Biological Activity (e.g., Receptor Binding) non_planar->biological_activity Direct Influence on Binding Site Interaction altered_properties->biological_activity

References

Benchmarking the cost-effectiveness of different synthesis methods for the compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a cornerstone of pain management and fever reduction.[1] Its large-scale production necessitates synthetic pathways that are not only efficient in yield but also economically and environmentally viable.[2] The synthesis of ibuprofen has evolved significantly since its original development by the Boots Company in the 1960s.[1] This guide provides a detailed comparison of the two most prominent industrial synthesis methods: the traditional Boots process and the greener Boots-Hoechst-Celanese (BHC) process, offering researchers and drug development professionals an objective analysis of their cost-effectiveness supported by performance data.

Overview of Synthesis Methods

The two primary methods for synthesizing ibuprofen both begin with the same starting material, isobutylbenzene, but differ significantly in their chemical transformations, efficiency, and environmental impact.[1]

  • The Boots Process: This is the original, six-step synthesis.[1][2] It is a classic example of a linear synthesis that utilizes stoichiometric reagents, leading to a lower atom economy and the generation of significant waste.[1][3]

  • The BHC Process: Developed in the 1980s, this "green" synthesis streamlines the production to just three steps.[2][4] It represents a major advancement in green chemistry by employing catalytic and recoverable reagents, drastically improving atom economy and reducing waste.[1][2]

Cost-Effectiveness and Performance Comparison

The BHC process is demonstrably more cost-effective and environmentally friendly than the traditional Boots process.[2][3] Key metrics highlight the superior efficiency of the BHC method, which translates to lower capital costs, reduced energy consumption, and less time-intensive processing.[2]

MetricBoots Process (Brown Synthesis)BHC Process (Green Synthesis)Significance
Number of Steps 6[1][2]3[1][2]Fewer steps reduce capital costs, energy use, and processing time.[2]
Overall Yield ~40%[1]~77-80%[1][2]Higher yield increases output from the same amount of raw material.[2]
Atom Economy ~40%[1][2]~77% (approaches 99% with byproduct recovery)[1][2]A higher atom economy indicates more efficient incorporation of reactants into the final product.
Key Reagents Acetic anhydride, Ethyl chloroacetate, Hydroxylamine[1]Acetic anhydride, Hydrogen, Carbon monoxide[1]The BHC process avoids many of the hazardous reagents used in the Boots process.
Catalyst(s) Aluminum trichloride (AlCl₃)[1]Hydrogen fluoride (HF), Raney Nickel, Palladium (Pd)[1]The BHC process uses catalysts that can be recovered and reused.[3]
Waste Products Large amounts of aluminum trichloride hydrate and other salts.[1]Acetic acid (recoverable and reusable).[1]The BHC process generates a single, recyclable byproduct, significantly reducing waste.[1][4]
E-Factor (Waste/Product Ratio) High (>1.5)[2]Low (<0.5)[2]A lower E-factor signifies less waste generated per kilogram of product.[2]

Experimental Protocols

The following are the generalized key steps for both the Boots and BHC synthesis methods.

1. The Boots Process (6 Steps)

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using a stoichiometric amount of aluminum trichloride (AlCl₃) as a catalyst to form 4'-isobutylacetophenone.

  • Darzens Condensation: The resulting ketone reacts with ethyl chloroacetate in the presence of a base (sodium ethoxide) to form an α,β-epoxy ester.

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde.

  • Oxime Formation: The aldehyde is reacted with hydroxylamine to form an oxime.

  • Nitrile Formation: The oxime is dehydrated to form a nitrile.

  • Hydrolysis: The nitrile is hydrolyzed under acidic conditions to yield ibuprofen.

2. The BHC Process (3 Steps)

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF can be recovered and reused.[1] This step produces 4'-isobutylacetophenone and a recoverable acetic acid byproduct.[1][4]

  • Catalytic Hydrogenation: The 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[1]

  • Carbonylation: The alcohol is directly carbonylated using carbon monoxide with a palladium catalyst to form ibuprofen.[1]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the synthesis and comparative analysis of ibuprofen via the Boots and BHC processes.

G cluster_0 Comparative Analysis Workflow Start Select Synthesis Methods (Boots vs. BHC) Synthesis Perform Syntheses Start->Synthesis Protocols Purification Purification of Crude Ibuprofen Synthesis->Purification Analysis Characterization & Purity Analysis (NMR, IR, HPLC, Melting Point) Purification->Analysis Data Collect Performance Data (Yield, Time, Reagent Cost) Analysis->Data Quantitative Results Comparison Cost-Effectiveness Evaluation Data->Comparison Conclusion Publish Comparison Guide Comparison->Conclusion

Caption: Workflow for the comparative analysis of ibuprofen synthesis methods.

G cluster_boots Boots Process (6 Steps) cluster_bhc BHC Process (3 Steps) A1 Isobutylbenzene A2 Friedel-Crafts Acylation A1->A2 A3 Darzens Condensation A2->A3 A4 Hydrolysis & Decarboxylation A3->A4 A5 Oxime Formation A4->A5 A6 Nitrile Formation A5->A6 A7 Hydrolysis A6->A7 A8 Ibuprofen A7->A8 B1 Isobutylbenzene B2 Friedel-Crafts Acylation B1->B2 B3 Catalytic Hydrogenation B2->B3 B4 Carbonylation B3->B4 B5 Ibuprofen B4->B5

Caption: Comparison of reaction steps in the Boots and BHC synthesis pathways.

References

Safety Operating Guide

Proper Disposal of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel handling 2-(Methoxycarbonyl)-6-nitrobenzoic acid must adhere to strict safety and disposal protocols to ensure a safe working environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, tailored for research, scientific, and drug development professionals.

Hazard Summary & Safety Precautions

This compound is a chemical that requires careful handling due to its potential hazards. While comprehensive toxicological properties are not fully investigated, it is known to cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.Wear protective gloves and clothing[2][3]. Wash skin thoroughly after handling.
Eye Irritation Causes serious eye irritation[2].Wear eye and face protection, such as goggles[2].
Respiratory Irritation May cause respiratory irritation[1][2].Avoid breathing dust. Use only in a well-ventilated area or outdoors[2].
Flammability Highly flammable.Exercise extra care when igniting, as the material is highly flammable[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all national and local regulations. It is imperative to treat this substance as hazardous waste.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

2. Engagement of a Licensed Disposal Company:

  • Contact a licensed professional waste disposal service to handle the collection and disposal of the chemical waste[1].

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they are fully aware of the material's properties and hazards.

3. On-Site Treatment (if applicable and permitted):

  • In some cases, and with the appropriate permits and equipment, chemical incineration with an afterburner and scrubber may be a suitable disposal method[1].

  • Due to its high flammability, extreme caution must be exercised during ignition[1]. This method should only be performed by trained personnel in a controlled environment.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, including personal protective equipment (PPE), empty containers, and cleaning materials, must be treated as hazardous waste.

  • Contaminated packaging and containers should be disposed of in the same manner as the unused product[1]. Do not reuse empty containers.

5. Environmental Protection:

  • Under no circumstances should this chemical be allowed to enter drains or waterways[1]. Take necessary precautions to prevent environmental contamination.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_generated Waste Generated start->waste_generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat waste_generated->ppe segregate Segregate Waste ppe->segregate label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store contact_disposal Contact Licensed Waste Disposal Company store->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds Yes on_site_treatment On-site Incineration (if permitted & equipped) provide_sds->on_site_treatment incinerate Incinerate with Afterburner and Scrubber on_site_treatment->incinerate Yes dispose_off_site Arrange for Off-site Disposal on_site_treatment->dispose_off_site No contaminated_materials Dispose of Contaminated Materials as Hazardous Waste incinerate->contaminated_materials dispose_off_site->contaminated_materials end End: Proper Disposal Complete contaminated_materials->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-(Methoxycarbonyl)-6-nitrobenzoic acid, tailored for researchers, scientists, and drug development professionals. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and a comprehensive disposal plan to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE.

Body PartProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or Butyl rubber gloves are recommended. Given the absence of specific breakthrough time data, it is crucial to select gloves with a sufficient thickness for splash protection and to change them immediately upon contamination.[1]
Eyes/Face Safety glasses, Face shieldSafety glasses with side shields are mandatory. A face shield should be worn in addition to safety goggles when there is a significant risk of splashing or when handling larger quantities.[1][2]
Respiratory RespiratorFor nuisance exposures or when dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or in poorly ventilated areas, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3] A full-face supplied air respirator is recommended if the respirator is the sole means of protection.[2]
Body Laboratory coatA full-length laboratory coat should be worn and kept buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are in close proximity and are readily accessible.[4]

  • Avoid the formation of dust and aerosols.[2]

2. Handling the Chemical:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Wear the appropriate personal protective equipment as detailed in the table above.

  • When weighing or transferring the solid, do so carefully to minimize dust generation.

  • Keep the container tightly closed when not in use.[2]

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[2][6]

  • Contaminated clothing should be removed and washed before reuse.[7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Solid Waste: Place surplus and non-recyclable this compound in a suitable, closed, and clearly labeled container for disposal.[2][3] Do not mix with other waste streams.

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid waste container.[1]

2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.

3. Disposal Method:

  • Dispose of the chemical waste through a licensed professional waste disposal service.[3]

  • It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not allow the product to enter drains.[2][3]

  • Dispose of contaminated packaging as unused product.[3]

Emergency Procedures: Chemical Spill Workflow

The following diagram outlines the procedural steps for handling a spill of this compound.

G Workflow for Handling a Chemical Spill start Spill Occurs evacuate Evacuate personnel to a safe area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate Personal Protective Equipment (PPE) ventilate->ppe contain Contain the spill without creating dust ppe->contain cleanup Sweep up and shovel the spilled solid contain->cleanup collect Place in a suitable, closed container for disposal cleanup->collect decontaminate Clean the spill area collect->decontaminate dispose Dispose of waste through a licensed service decontaminate->dispose end Spill Handled dispose->end

Caption: Chemical spill response workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.